molecular formula C10H6ClNO2 B1591730 7-Chloroquinoline-3-carboxylic acid CAS No. 892874-49-6

7-Chloroquinoline-3-carboxylic acid

Cat. No.: B1591730
CAS No.: 892874-49-6
M. Wt: 207.61 g/mol
InChI Key: UFGQWTWQNIGAEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGQWTWQNIGAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588874
Record name 7-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892874-49-6
Record name 7-Chloroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloroquinoline-3-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 7-Chloroquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution of a chlorine atom at the 7-position and a carboxylic acid at the 3-position endows this molecule with unique physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive overview of the key physical properties of this compound, the established methodologies for their experimental determination, and the causal reasoning behind these analytical choices. Understanding these properties is paramount for predicting a molecule's pharmacokinetics, designing effective drug delivery systems, and ensuring purity and consistency in synthesis.

Part 1: Core Physicochemical Data

A summary of the fundamental physical and chemical properties of this compound provides a foundational reference for laboratory work. While some properties like molecular weight are theoretical, others such as melting point and solubility must be determined empirically for each synthesized batch to ensure identity and purity.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[2][3][4]
Molecular Weight 207.61 g/mol [3][4]
Appearance Solid[2][3][4]
Melting Point Must be determined experimentally. A related compound, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, melts with decomposition around 250 °C.[5][6]N/A
Solubility Expected to be poorly soluble in water, soluble in alkaline solutions (e.g., NaOH, NaHCO₃) and polar organic solvents like DMSO and DMF. Must be confirmed experimentally.[7][8]
Acidity Constant (pKa) Must be determined experimentally. The carboxylic acid group dictates acidic properties, while the quinoline nitrogen provides a site for protonation.[9][10]

Part 2: The Significance of Physical Properties in Research and Drug Development

The physical properties detailed above are not mere data points; they are critical predictors of a molecule's utility and behavior, particularly in a pharmaceutical context.

  • Melting Point: The temperature range over which a solid transitions to a liquid is a primary indicator of a compound's purity.[11] A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline substance, whereas impurities will depress the melting point and broaden the range.[12] This makes melting point determination an indispensable, first-pass quality control step after synthesis.

  • Solubility: A molecule's ability to dissolve in a given solvent is fundamental to its application. In drug development, aqueous solubility is a key determinant of bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug formulation. Solubility in organic solvents is crucial for purification (e.g., recrystallization) and for conducting further chemical reactions.

  • Acidity Constant (pKa): The pKa value quantifies the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen. This parameter governs the ionization state of the molecule at a given pH.[9] The charge of a molecule profoundly impacts its ability to cross biological membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9] For instance, the un-ionized form is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is often more water-soluble.

Part 3: Experimental Determination of Key Physical Properties

This section provides validated, step-by-step protocols for determining the most critical physical properties of this compound.

Melting Point Determination via Capillary Method

This technique is a standard and reliable method for assessing the purity of a crystalline solid.[12]

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

Protocol:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 1-2 mm.[13]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).

  • Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.[11]

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

  • Data Recording:

    • Record the temperature (T₁) when the first drop of liquid appears.

    • Record the temperature (T₂) when the entire sample has melted into a clear liquid.

    • The melting point is reported as the range T₁ – T₂.

  • Validation: Repeat the measurement with a fresh sample to ensure consistency. A pure compound should yield a sharp, reproducible range.

Systematic Solubility Profiling

This workflow systematically classifies the compound based on its solubility in a series of aqueous solutions, providing insights into its functional groups.[7][14]

Principle: Solubility is tested sequentially in water, a weak base, a strong base, and an acid. The reactivity of the carboxylic acid group is the primary determinant of its solubility profile.

Protocol:

  • Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[7] Given its structure, this compound is expected to be water-insoluble.

  • 5% NaHCO₃ (Weak Base) Test: If insoluble in water, add ~25 mg of the compound to a new test tube with 0.75 mL of 5% aqueous sodium bicarbonate solution. Shake well.

    • Causality: Carboxylic acids are strong enough to be deprotonated by a weak base like sodium bicarbonate, forming a soluble sodium carboxylate salt and producing CO₂ effervescence.[15] Observation of dissolution (with or without bubbling) indicates the presence of a strong acid, confirming the carboxylic acid functionality.

  • 5% NaOH (Strong Base) Test: If the compound is insoluble in NaHCO₃, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide.

    • Causality: Weaker acids (like some phenols) that do not dissolve in NaHCO₃ will dissolve in a strong base. This step is typically used to differentiate between strong and weak acids.

  • 5% HCl (Acid) Test: To a fresh sample, add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously.

    • Causality: The quinoline ring contains a basic nitrogen atom that can be protonated by an acid. If the compound dissolves in HCl, it indicates the presence of a basic functional group. This confirms the amphoteric nature of the molecule.

The logical flow of this experimental process can be visualized as follows:

G start Start with Sample water Test Solubility in Water start->water hcl Test in 5% HCl water->hcl Insoluble result_water Water Soluble water->result_water Soluble nahco3 Test in 5% NaHCO3 hcl->nahco3 Insoluble result_hcl Soluble: Basic Group (Amine) hcl->result_hcl Soluble naoh Test in 5% NaOH nahco3->naoh Insoluble result_nahco3 Soluble: Strong Acid (Carboxylic Acid) nahco3->result_nahco3 Soluble neutral Insoluble: Likely Neutral Compound naoh->neutral Insoluble result_naoh Soluble: Weak Acid naoh->result_naoh Soluble

Caption: Workflow for systematic solubility analysis.

pKa Determination via UV-Vis Spectrophotometry

This method is well-suited for compounds like quinolines that possess a strong chromophore, allowing for the sensitive detection of changes in their ionization state.[16]

Principle: The UV-Vis absorbance spectrum of this compound will change as it ionizes. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the acidic and basic forms are present in equal concentrations, which corresponds to the pKa.

Protocol:

  • Wavelength Selection: Prepare two stock solutions of the compound at a fixed concentration (e.g., 0.05 mM) in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) media. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λ_max) where the difference in absorbance between the protonated and deprotonated species is greatest.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).

  • Sample Measurement: For each buffer solution, prepare a sample by adding a small aliquot of a concentrated stock solution of the compound to the buffer, ensuring the final concentration is constant across all samples. Measure the absorbance of each sample at the predetermined λ_max.

  • Data Analysis: Plot the measured absorbance versus pH. The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve. Multiple pKa values may be observed, corresponding to the carboxylic acid and the quinoline nitrogen.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides structural confirmation of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). The proton on the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will reveal distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 160-180 ppm) and the carbons of the quinoline ring.

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[17]

    • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[17]

    • A strong, sharp C=O (carbonyl) stretching band will appear around 1700-1725 cm⁻¹.

    • C-O stretching and C-Cl stretching bands will also be present at lower wavenumbers.

Conclusion

The physical properties of this compound—its melting point, solubility profile, and pKa—are fundamental to its identity, purity, and potential application. This guide provides not only the expected characteristics but also the robust, validated experimental frameworks necessary for their determination. For researchers in drug discovery and chemical synthesis, rigorously applying these protocols is a self-validating system that ensures the quality of the material and provides the critical data needed to advance their scientific objectives.

References

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 7-Chloroquinoline-3-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid group and an electronically influential chlorine atom, makes it a valuable precursor for a diverse range of functional molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic principles behind its synthesis, offering detailed, field-proven protocols. Furthermore, we explore its critical role as a pharmacophore in drug discovery, highlighting key derivatives and their biological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its prevalence in numerous natural products (e.g., quinine) and synthetic pharmaceuticals stems from its ability to engage in various biological interactions, including DNA intercalation and enzyme inhibition. The scaffold's aromatic nature and the presence of the nitrogen heteroatom allow for fine-tuning of electronic and steric properties through substitution, making it a frequent starting point in drug design campaigns targeting infectious diseases, cancer, and inflammatory conditions.[1][2]

Molecular Profile of this compound

Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline core substituted at position 7 with a chlorine atom and at position 3 with a carboxylic acid. The chlorine atom acts as an electron-withdrawing group, influencing the overall reactivity and electronic distribution of the ring system. The carboxylic acid at the 3-position provides a key handle for derivatization, enabling the formation of amides, esters, and other functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₂[3][4][5]
Molecular Weight 207.61 g/mol [3][5]
CAS Number 635-23-4[4]
Appearance Solid[3][5]
InChI Key UFGQWTWQNIGAEB-UHFFFAOYSA-N[3][4][5]
SMILES Clc1cc2ncc(cc2cc1)C(=O)O[3][5]
Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are summarized below.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the aromatic protons on the quinoline core. The proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (typically >13 ppm). The protons at positions 2, 4, 5, 6, and 8 will appear as singlets or doublets in the aromatic region (approx. 7.5-9.0 ppm), with their specific shifts and coupling constants dictated by their electronic environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The remaining nine signals will correspond to the carbons of the quinoline ring, with their chemical shifts influenced by the nitrogen and chlorine substituents.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic quinoline system will be observed in the 1500-1620 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive feature.

Synthesis and Derivatization

The Gould-Jacobs Reaction: A Classic Approach

The most established and versatile method for synthesizing the 4-hydroxyquinoline-3-carboxylate core, a direct precursor to the title compound, is the Gould-Jacobs reaction.[6][7][8] This reaction provides a reliable pathway from readily available anilines.

The causality behind this multi-step synthesis is as follows:

  • Condensation: A substituted aniline (in this case, 3-chloroaniline) performs a nucleophilic attack on diethyl ethoxymethylenemalonate (DEEM). This step forms a stable enamine intermediate with the elimination of ethanol.[7][9]

  • Thermal Cyclization: This is the critical ring-forming step. High temperatures (often >250 °C), typically achieved using a high-boiling solvent like Dowtherm A, provide the necessary activation energy for a 6-electron electrocyclization.[7][10] This intramolecular reaction forms the quinoline ring system.

  • Saponification: The resulting ethyl ester (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt.[9][10]

  • Acidification & Decarboxylation (if needed): Acidification of the salt precipitates the carboxylic acid.[10] For many applications, this 4-hydroxy intermediate is the desired product.[11][12] To obtain the parent 7-chloroquinoline, a subsequent decarboxylation and chlorination (e.g., with POCl₃) would be required to remove the 4-hydroxy group and install a chlorine, which is then reduced. However, for this compound, alternative synthetic modifications are often employed.

Gould_Jacobs_Workflow cluster_synthesis Synthesis Phase cluster_qc Purification & QC A 1. Condensation (3-Chloroaniline + DEEM) B 2. Thermal Cyclization (High-Boiling Solvent) A->B Heat (100-130°C) C 3. Saponification (NaOH, Reflux) B->C Heat (>250°C) D 4. Acidification (HCl or H₂SO₄) C->D Cool, then Acidify E Filtration & Washing D->E Precipitate forms F Recrystallization E->F G Spectroscopic Analysis (NMR, IR, MS) F->G Purity Check H Final Product: 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid G->H Structure Confirmed

Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.

Key Derivatization Strategies

The true utility of this compound lies in its potential for chemical modification at two key sites, making it a valuable scaffold for building combinatorial libraries in drug discovery.

  • Carboxylic Acid (Position 3): This group is readily converted into a wide array of functionalities. Standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride) allow for the formation of amides with various amines. This is a common strategy for exploring structure-activity relationships (SAR) by introducing diverse substituents that can probe interactions with biological targets.[13]

  • Aromatic Ring (Positions 5, 6, 8): While the existing chlorine at position 7 is generally stable, the other positions on the carbocyclic ring can be functionalized, though this often requires synthesis from a more substituted aniline precursor.

  • Quinoline Nitrogen: The nitrogen atom can be alkylated or oxidized, further modifying the electronic and steric properties of the molecule.

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

The 7-chloroquinoline motif is a well-established pharmacophore. Its most famous application is in the antimalarial drug Chloroquine, where the 7-chloro group is crucial for activity.[9] Derivatives of this compound are explored for a range of therapeutic areas.

  • Anticancer Agents: Many quinoline-3-carboxylic acid derivatives have been investigated as kinase inhibitors.[13][14] The quinoline core can act as a scaffold that orients functional groups to fit into the ATP-binding pocket of kinases, while modifications derived from the carboxylic acid can enhance selectivity and potency.[15] Studies have shown that some derivatives exhibit antiproliferative activity against various cancer cell lines.[15][16]

  • Antibacterial Agents: The quinolone antibiotics (e.g., Ciprofloxacin) are a major class of antibacterial drugs. While structurally distinct, the underlying quinoline core is vital. Research into novel quinoline-3-carboxylic acids continues in the search for agents that can overcome bacterial resistance.[17][18]

  • Anti-inflammatory and Antiviral Research: The scaffold's ability to modulate biological pathways has led to its investigation for anti-inflammatory and antiviral properties.[1][16] For example, derivatives have been shown to act as NO-scavenging agents, which is relevant to inflammatory processes.[1]

Experimental Protocols

Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol is an illustrative example based on established literature procedures and should be performed with appropriate safety precautions by trained personnel.[7][10]

Step 1: Intermediate Formation

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

  • Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. A precipitate of the cyclized product should form.

  • Cool the mixture to room temperature.

  • Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Saponification and Isolation

  • Transfer the air-dried solid from Step 2 to a new flask.

  • Add a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture with vigorous stirring for 1-2 hours, or until the solid completely dissolves.

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCl). A precipitate of 7-chloro-4-hydroxyquinoline-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol: Quality Control Workflow
  • Purity Assessment: Perform TLC of the final product against a reference standard if available. The appearance of a single spot is indicative of high purity.

  • Melting Point: Determine the melting point of the dried solid. A sharp melting point close to the literature value (~250 °C with decomposition) suggests high purity.[12]

  • Structural Confirmation:

    • Record the ¹H NMR spectrum and confirm that the observed chemical shifts and integration values match the expected structure.

    • Record the FT-IR spectrum and verify the presence of the characteristic O-H and C=O stretching bands.

    • Obtain a mass spectrum to confirm the molecular weight and the characteristic isotopic pattern for a monochlorinated compound.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][5] It may cause skin and eye irritation.

Table 2: GHS Hazard Information

CategoryCodeDescription
Pictogram GHS07Exclamation Mark
Signal Word Warning
Hazard Statement H302Harmful if swallowed.
Precautionary P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

Source: Sigma-Aldrich Safety Data Sheet.[3][5]

Handling:

  • Use in a well-ventilated area or a chemical fume hood.[19][20]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][21]

  • Avoid generating dust.[20]

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated scaffold with a rich history in the development of therapeutic agents. Its robust synthesis via the Gould-Jacobs reaction and the versatile reactivity of its functional groups ensure its continued relevance. Future research will likely focus on leveraging this core to develop next-generation kinase inhibitors, novel antibacterial agents to combat resistance, and probes for exploring complex biological pathways. The combination of its rigid structure and tunable electronics makes it an enduringly valuable tool for the modern medicinal chemist.

References

The Synthesis of 7-Chloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among these, 7-chloroquinoline-3-carboxylic acid stands out as a pivotal intermediate, particularly in the synthesis of antimalarial drugs and other pharmacologically active compounds. Its strategic substitution pattern makes it an ideal building block for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the well-established Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed experimental protocols and exploring alternative strategies for its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this crucial molecule.

The Gould-Jacobs Reaction: A Classic and Reliable Pathway

The Gould-Jacobs reaction is the most widely employed and dependable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 7-chloro analog.[1] This multi-step synthesis begins with the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.

Mechanistic Insights

The elegance of the Gould-Jacobs reaction lies in its predictable and well-understood mechanism. The initial step involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3-chloroanilino)methylene)malonate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution. The anilino-methylene malonate intermediate undergoes a 6-electron cyclization, driven by the thermal energy, to form the quinoline ring system. The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the desired carboxylic acid.

Experimental Workflow: Gould-Jacobs Synthesis

The overall synthetic pathway via the Gould-Jacobs reaction can be visualized as follows:

Gould-Jacobs Synthesis A 3-Chloroaniline C Diethyl 2-((3-chloroanilino)methylene)malonate A->C Condensation (Heat) B Diethyl Ethoxymethylenemalonate B->C D Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) E This compound D->E Saponification (e.g., NaOH, H₂O, Heat)

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-chloroanilino)methylene)malonate

This initial condensation step is critical for the overall success of the synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heating: Heat the mixture on a steam bath or in an oil bath at approximately 100-110 °C for 1-2 hours.[2] During this time, ethanol will be evolved. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting aniline.

  • Work-up: The resulting crude product, diethyl 2-((3-chloroanilino)methylene)malonate, is typically a viscous oil or a low-melting solid and is often used in the next step without further purification.[2] If necessary, it can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.

Protocol 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This high-temperature cyclization is the key ring-forming step.

  • Solvent Preparation: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.[2]

  • Addition of Intermediate: Slowly and carefully add the crude diethyl 2-((3-chloroanilino)methylene)malonate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature.

  • Reaction: Maintain the reaction mixture at 250-260 °C for 30-60 minutes.[2] The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the hot solution.

  • Isolation: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by filtration and washed with a low-boiling hydrocarbon solvent like hexane or petroleum ether to remove the high-boiling solvent.

Protocol 3: Saponification to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

  • Reaction Setup: In a round-bottom flask, suspend the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to reflux with vigorous stirring until all the solid has dissolved, which typically takes 1-2 hours.[2]

  • Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2-3. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

StepKey ReagentsTypical ConditionsExpected YieldKey Considerations
Condensation 3-Chloroaniline, Diethyl ethoxymethylenemalonate100-110 °C, 1-2 h>90% (crude)Can be used directly in the next step.
Cyclization Diethyl 2-((3-chloroanilino)methylene)malonate, Dowtherm A250-260 °C, 30-60 min80-90%High temperature is crucial for cyclization. Potential for isomer formation.
Saponification Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, NaOHReflux in 10% aq. NaOH, 1-2 h>90%Ensure complete dissolution of the ester. Careful acidification is necessary.

Table 1: Summary of the Gould-Jacobs Synthesis Pathway.

Causality Behind Experimental Choices and Potential Challenges
  • Choice of High-Boiling Solvent: The use of solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical for achieving the high temperatures required for the thermal cyclization. These solvents are thermally stable and have boiling points well above the required reaction temperature.[2]

  • Regioselectivity: The cyclization of 3-substituted anilines in the Gould-Jacobs reaction can potentially lead to the formation of two regioisomers (7- and 5-substituted quinolines). In the case of 3-chloroaniline, the 7-chloro isomer is generally the major product due to steric hindrance from the chloro group directing the cyclization to the less hindered para position of the aniline ring. However, the reaction conditions can influence the ratio of the isomers.

  • Incomplete Reactions: Incomplete condensation can lead to lower yields in the cyclization step. Similarly, insufficient heating during cyclization or incomplete hydrolysis can result in a mixture of starting materials and products, complicating purification. Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended.

Alternative Synthetic Pathways

The Niementowski Quinoline Synthesis

The Niementowski synthesis involves the condensation of an anthranilic acid with a ketone or aldehyde to produce a 4-hydroxyquinoline derivative.[3] To synthesize this compound via this route, one would theoretically start with 4-chloroanthranilic acid and a three-carbon carbonyl compound that can provide the C2 and C3 of the quinoline ring with a carboxylic acid precursor at C3.

Niementowski Synthesis A 4-Chloroanthranilic acid C 7-Chloro-4-hydroxyquinoline-3-carboxylic acid derivative A->C Condensation (Heat) B β-Ketoester or equivalent B->C

Caption: A conceptual pathway for the Niementowski synthesis of a this compound derivative.

While conceptually straightforward, the high temperatures often required for the Niementowski reaction can lead to side reactions and lower yields, making it a less common choice for this specific target compared to the Gould-Jacobs reaction.[4]

The Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline.[5] To apply this to the synthesis of a 7-chloro-4-hydroxyquinoline derivative, one would need to prepare the appropriately substituted o-acylaminoacetophenone precursor.

Camps Cyclization A Substituted o-acylaminoacetophenone B 7-Chloro-4-hydroxyquinoline derivative A->B Intramolecular Cyclization (Base)

Caption: General representation of the Camps cyclization for quinolone synthesis.

The synthesis of the required starting material can be complex, and the reaction can sometimes yield a mixture of quinolin-2-one and quinolin-4-one products, depending on the substrate and reaction conditions.[2]

Modern Synthetic Approaches

Recent advances in synthetic methodology offer opportunities to improve upon the classical routes.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[6] This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

  • Continuous Flow Synthesis: The use of continuous flow reactors for the synthesis of quinoline derivatives is an emerging area.[1] Flow chemistry offers several advantages, including improved safety for high-temperature reactions, better control over reaction parameters, and the potential for easier scale-up. A continuous flow process for the cyclization step of the Gould-Jacobs reaction could potentially minimize the formation of byproducts and improve the overall efficiency.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction remaining the most practical and widely used method. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are key to achieving high yields and purity. While alternative pathways like the Niementowski and Camps reactions exist, they are often less efficient for this specific target. The future of this compound synthesis will likely involve the adoption of modern technologies such as microwave-assisted synthesis and continuous flow chemistry to enhance efficiency, safety, and sustainability. As the demand for novel quinoline-based therapeutics continues to grow, robust and optimized synthetic routes to key intermediates like this compound will remain of paramount importance to the drug development community.

References

An In-depth Technical Guide to the Biological Activity of the 7-Chloroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities. While 7-Chloroquinoline-3-carboxylic acid itself is primarily recognized as a crucial synthetic intermediate, its structural framework is integral to derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. This technical guide provides an in-depth exploration of the biological significance of this scaffold, moving from the synthesis of the core molecule to the diverse activities of its derivatives. We will dissect the mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The this compound Scaffold: A Synthetic Cornerstone

The inherent value of this compound in drug discovery lies not in its intrinsic biological activity, but in its utility as a versatile starting material. Its chemical structure, featuring a reactive carboxylic acid group at the 3-position, provides a synthetic "handle" for extensive chemical modification, allowing for the systematic development of compound libraries with diverse pharmacological profiles.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2] Its synthesis is often achieved through multi-step reactions, commonly involving a Gould-Jacobs cyclization. This process typically starts with the reaction of an aniline derivative, in this case, 3-chloroaniline, with a malonic ester derivative like diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes high-temperature thermal cyclization to form the quinoline ring system, yielding a 4-hydroxy-quinoline-3-carboxylate ester.[3][4] Subsequent hydrolysis of the ester group furnishes the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a key precursor in the synthesis of the famous antimalarial drug, Chloroquine.[3] Further chemical manipulations can then yield the title compound.

The overall synthetic pathway highlights the compound's role as a key node in the synthesis of more complex quinoline-based molecules.

G cluster_synthesis Synthetic Pathway 3-Chloroaniline 3-Chloroaniline Intermediate Anilinomethylenemalonate Intermediate 3-Chloroaniline->Intermediate Condensation EMME Diethyl ethoxymethylenemalonate EMME->Intermediate Condensation Cyclization Gould-Jacobs Cyclization Intermediate->Cyclization Precursor Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate Cyclization->Precursor Hydrolysis Alkaline Hydrolysis Precursor->Hydrolysis Core_Scaffold 7-Chloroquinoline- 3-carboxylic Acid Hydrolysis->Core_Scaffold Derivatization Esterification, Amidation, etc. Core_Scaffold->Derivatization Derivatives Bioactive Derivatives Derivatization->Derivatives

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities of 7-Chloroquinoline Derivatives

The true pharmacological potential is unlocked upon derivatization of the this compound core. The quinoline ring system is a known DNA intercalator and can interact with various enzymatic targets, while modifications at the 3-position carboxylic acid group modulate solubility, cell permeability, and target specificity.

Anticancer Activity

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

  • Breast and Bladder Cancer: Certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from the core scaffold, have shown potent dose-dependent cytotoxic effects against human bladder carcinoma (5637) and triple-negative breast cancer (MDA-MB-231) cells.[5][6][7] One derivative, QTCA-1, displayed an IC50 value of 19.91 μM in MDA-MB-231 cells after 72 hours of treatment and induced apoptosis in over 80% of the cell population.[6] Mechanistic studies suggest these compounds can induce cell cycle arrest at the G0/G1 or G2/S phases and modulate the expression of pro- and anti-apoptotic proteins.[5][7]

  • Colon Cancer: A derivative of 7-chloroquinoline exhibited an IC50 value of 7.43 µM against HCT-116 colon cancer cells, which was more potent than the standard chemotherapeutic agent 5-fluorouracil (IC50 = 11.36 µM) in the same study.[5]

  • Prostate and Other Cancers: Chalcone derivatives bearing the 7-chloroquinoline moiety have shown promise as inhibitors of human prostate cancer cell proliferation, with IC50 values in the range of 6.95–7.93 µg/mL.[8] The broad applicability of this scaffold is further supported by reports of activity against leukemia, central nervous system, and melanoma cell lines.[8]

The antiproliferative efficacy of these compounds is often linked to their ability to inhibit critical signaling pathways involved in cancer progression, such as those involving EGFR, PARP-1, and PI3K/mTOR.[5][6]

Table 1: Selected Anticancer Activities of 7-Chloroquinoline Derivatives

Derivative Class Cell Line Activity Metric Value Reference
1,2,3-Triazoyl Carboxamide (QTCA-1) MDA-MB-231 (Breast) IC₅₀ (72h) 19.91 µM [6]
1,2,3-Triazoyl Carboxamide HCT-116 (Colon) IC₅₀ 7.43 µM [5]
Chalcone Derivative Prostate Cancer IC₅₀ 6.95 µg/mL [8]

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid | MCF-7 (Breast) | % Growth Reduction | 82.9% |[9] |

G Derivative 7-Chloroquinoline Derivative Cell Cancer Cell Derivative->Cell PARP PARP-1 Inhibition Cell->PARP PI3K PI3K/mTOR Inhibition Cell->PI3K ROS ROS Generation Cell->ROS Cycle_Arrest Cell Cycle Arrest (G0/G1, G2/S) PARP->Cycle_Arrest PI3K->Cycle_Arrest DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cycle_Arrest->Apoptosis

Caption: Putative mechanisms for anticancer activity of 7-chloroquinoline derivatives.

Anti-inflammatory and Antinociceptive Properties

The 7-chloroquinoline scaffold has also been explored for its potential in treating inflammatory and pain-related conditions.[10][11] Derivatives have shown efficacy in animal models of inflammation and nociception. For instance, 4-phenylselenyl-7-chloroquinoline demonstrated significant antinociceptive effects in acetic acid and formalin-induced pain models in mice.[12] It also reduced paw edema and myeloperoxidase activity, indicating a potent anti-inflammatory action.[12] Similarly, other quinoline carboxylic acid derivatives have been shown to suppress inflammation and joint destruction in adjuvant arthritis models, with mechanisms distinct from traditional NSAIDs, potentially through the down-regulation of T-cell function.[11]

Antimicrobial and Antimalarial Activity

Given that the 7-chloroquinoline core is central to antimalarials like chloroquine, it is no surprise that novel derivatives are continuously being evaluated for activity against pathogens.

  • Antibacterial: Various derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14] Some compounds showed good activity, with zones of inhibition comparable to standard antibiotics.[13] Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[13]

  • Antimalarial: Researchers continue to leverage the 7-chloroquinoline scaffold to combat drug-resistant malaria.[15] Click synthesis has been used to create new derivatives with moderate to high antimalarial activity (IC50 < 50-100 μM) against Plasmodium falciparum.[15]

Other Reported Activities
  • Antioxidant: Select 7-chloroquinoline derivatives have been screened for their ability to scavenge free radicals and reduce lipid peroxidation.[13][16][17] For example, a 2,7-dichloroquinoline-3-carboxamide derivative displayed stronger antioxidant activity (IC50 = 0.31 µg/mL) than the standard ascorbic acid in a DPPH assay.[13]

  • Kinase Inhibition: The quinoline structure is a key component of several approved kinase inhibitor drugs. As such, this compound and its derivatives are valuable intermediates in the design of novel kinase inhibitors for therapeutic use in oncology and other diseases.[18][19][20]

Methodologies for Evaluating Biological Activity

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel 7-chloroquinoline derivatives. The following are detailed, self-validating methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a cornerstone for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in culture medium. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by including positive (e.g., doxorubicin) and negative (vehicle) controls. The Z'-factor can be calculated to assess assay quality.

Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO. The intensity of the color developed is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.[21]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Step-by-Step Protocol:

  • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Perspectives and Drug Development

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity while minimizing toxicity.[22]

  • Hybrid Molecules: Combining the 7-chloroquinoline core with other pharmacophores to create hybrid drugs with dual or synergistic mechanisms of action.

  • Target Deconvolution: Identifying the specific molecular targets of the most potent derivatives to better understand their mechanisms of action and guide further development.

  • Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.

References

From Serendipity to Spectrums: The Historical Unraveling of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of quinoline carboxylic acids from a chemical curiosity to a cornerstone of modern antimicrobial therapy is a testament to serendipity, systematic chemical modification, and the relentless pursuit of therapeutic efficacy. This guide delves into the pivotal moments of discovery, the evolution of their chemical architecture, and the scientific rationale that propelled these compounds to the forefront of infectious disease treatment.

The Genesis: An Accidental Discovery and a New Antibacterial Scaffold

The story of quinoline carboxylic acids begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a new compound: nalidixic acid.[1][2][3] This molecule, technically a naphthyridone due to its 1,8-naphthyridine nucleus, is widely considered the progenitor of the quinolone class of antibiotics.[1][3]

Nalidixic acid's discovery marked a significant turning point, introducing a novel synthetic antibacterial agent at a time when the "golden age" of antibiotic discovery from natural sources was waning.[4] Introduced for clinical use in 1967, its application was primarily for urinary tract infections caused by Gram-negative bacteria like Escherichia coli.[1][5][6] However, its antibacterial spectrum was limited, and it exhibited only modest activity.[6][7] Despite these limitations, the discovery of nalidixic acid laid the crucial groundwork for future exploration of the quinolone scaffold.[7]

The First Generation: Laying the Foundation

The initial quinolones, including nalidixic acid and later compounds like pipemidic acid, are now retrospectively classified as the first generation.[8] These early agents shared a common chemical framework and a similar, relatively narrow, spectrum of activity, primarily targeting Gram-negative enteric bacilli.[8] Their therapeutic use was largely confined to localized infections such as those in the urinary and intestinal tracts.[8]

The mechanism of action of these early quinolones was a key area of investigation. It was discovered that they selectively and reversibly block DNA replication in susceptible bacteria.[1] Specifically, they inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription.[1][9] Resistance to nalidixic acid was mapped to chromosomal mutations in the genes encoding for subunits of DNA gyrase in E. coli as early as 1969.[5]

Experimental Protocol: Classical Synthesis of Quinoline-4-Carboxylic Acids

The foundational synthesis of the quinoline-4-carboxylic acid scaffold, a core component of many of these early compounds, relied on classical name reactions that are still relevant today.[10]

The Pfitzinger Reaction:

This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[10][11]

  • Step 1: Dissolve isatin and the carbonyl compound in a suitable solvent, such as ethanol.

  • Step 2: Add a base, typically potassium hydroxide, to the mixture.

  • Step 3: Heat the reaction mixture under reflux.

  • Step 4: Upon cooling, acidify the mixture to precipitate the quinoline-4-carboxylic acid product.

  • Step 5: Collect the product by filtration and purify by recrystallization.

The Doebner Reaction:

This method provides an alternative route by reacting an aniline, an aldehyde, and pyruvic acid.[10][12]

  • Step 1: Combine the aniline, aldehyde, and pyruvic acid in a solvent, often ethanol.

  • Step 2: Heat the mixture, which typically initiates a condensation and cyclization cascade.

  • Step 3: The resulting quinoline-4-carboxylic acid often precipitates from the reaction mixture upon cooling.

  • Step 4: Isolate the product by filtration and purify as necessary.

Classical_Synthesis_of_Quinoline_Carboxylic_Acids cluster_Pfitzinger Pfitzinger Reaction cluster_Doebner Doebner Reaction Isatin Isatin Pdt_Pfitzinger Quinoline-4-Carboxylic Acid Isatin->Pdt_Pfitzinger Carbonyl α-Methylene Carbonyl Carbonyl->Pdt_Pfitzinger Base Base Base->Pdt_Pfitzinger Aniline Aniline Pdt_Doebner Quinoline-4-Carboxylic Acid Aniline->Pdt_Doebner Aldehyde Aldehyde Aldehyde->Pdt_Doebner Pyruvic Pyruvic Acid Pyruvic->Pdt_Doebner

Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

The therapeutic potential of quinoline carboxylic acids expanded dramatically in the 1970s and 1980s with the advent of the fluoroquinolones.[5][13] A pivotal breakthrough was the addition of a fluorine atom at the C-6 position of the quinolone nucleus.[2][6] This seemingly minor modification led to a significant enhancement in antibacterial potency and a broadening of the microbiological spectrum.[14]

Norfloxacin, patented in 1978 and licensed in the United States in 1986, was the first of this new class.[5][7] It demonstrated improved activity against Gram-negative bacteria and a longer half-life compared to its predecessors.[5] The introduction of a piperazine group at the C-7 position further enhanced activity, particularly against Gram-positive bacteria.[6][15]

This period saw a rapid succession of new fluoroquinolone discoveries, including ciprofloxacin in 1981, which remains in widespread clinical use today.[5] These second-generation fluoroquinolones, which also include ofloxacin and levofloxacin, offered a much broader spectrum of activity, encompassing many Gram-positive cocci and Pseudomonas aeruginosa.[2][5]

Subsequent Generations: Refining Efficacy and Targeting Resistance

The development of quinolones did not stop with the second generation. Continuous research and development efforts have led to the introduction of third and fourth-generation compounds, each with specific enhancements.[9]

  • Third-generation fluoroquinolones , such as gatifloxacin and moxifloxacin, exhibit even greater potency against Gram-positive bacteria, especially pneumococci, and also have activity against anaerobic bacteria.[2][16]

  • Fourth-generation fluoroquinolones offer the broadest spectrum of activity, including potent action against anaerobic organisms.[3]

The primary focus of these later-generation compounds has been to:

  • Improve pharmacokinetic and pharmacodynamic profiles.[6][9]

  • Enhance efficacy against antibiotic-resistant bacteria.[8][9]

  • Minimize the development of bacterial resistance.[9]

  • Increase drug selectivity to reduce side effects and improve safety.[6][9]

A key modification in some newer quinolones is the addition of a methoxy group at the C-8 position, which allows the drug to target both DNA gyrase and topoisomerase IV, potentially decreasing the likelihood of resistance development.[2]

Evolution_of_Quinolone_Antibiotics Gen1 First Generation Nalidixic Acid Pipemidic Acid Limited Gram-negative spectrum Urinary tract infections Gen2 Second Generation Norfloxacin Ciprofloxacin Ofloxacin Fluorine at C-6 Broader spectrum (Gram-positive) Systemic infections Gen1->Gen2 Introduction of Fluorine Gen3 Third Generation Gatifloxacin Moxifloxacin Enhanced Gram-positive activity Anaerobic coverage Gen2->Gen3 Improved Gram-positive efficacy Gen4 Fourth Generation Trovafloxacin Broadest spectrum Potent anaerobic activity Gen3->Gen4 Expanded anaerobic coverage

Caption: Generational evolution of quinolone antibiotics.

Mechanism of Action: Targeting Bacterial DNA Synthesis

The antibacterial efficacy of quinoline carboxylic acids stems from their ability to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][17]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolones bind to the complex formed between these enzymes and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[15] This action is bactericidal, meaning it directly kills the bacteria.[1]

The Expanding Therapeutic Landscape and the Challenge of Resistance

From their initial use in treating urinary tract infections, the clinical applications of quinoline carboxylic acids have expanded dramatically. They are now used to treat a wide range of infections, including respiratory tract, skin, and soft tissue infections, as well as more serious systemic infections.[8] Certain fluoroquinolones, known as "respiratory quinolones" like levofloxacin and moxifloxacin, are particularly effective against common pathogens causing community-acquired pneumonia.[8]

However, the widespread use of these potent antibiotics has inevitably led to the emergence of bacterial resistance.[8] This remains a significant challenge in the ongoing development and clinical application of quinoline carboxylic acids.

Beyond Antibacterial Activity: New Therapeutic Frontiers

Interestingly, the therapeutic potential of the quinoline carboxylic acid scaffold extends beyond its antibacterial properties. Researchers have explored and identified derivatives with other significant biological activities. For instance, certain quinoline-4-carboxylic acid analogs, such as brequinar sodium, have been investigated as novel anticancer agents due to their ability to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[18] Other derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2 and histone deacetylases, highlighting the versatility of this chemical scaffold in drug discovery.[19][20]

Table 1: Timeline of Key Discoveries in Quinoline Carboxylic Acids

YearDiscovery/MilestoneSignificance
1962 Discovery of nalidixic acid by George Lesher and coworkers.[2][5]The first synthetic quinolone antibiotic, marking the beginning of this class of drugs.[1]
1967 Clinical introduction of nalidixic acid.[5][13]Provided a new treatment option for urinary tract infections caused by Gram-negative bacteria.[1]
1976 Development of flumequine, the first monofluoroquinolone.[5]Demonstrated that modifications to the basic structure could improve Gram-positive activity.[5]
1978 Norfloxacin, a 6-fluorinated quinolone, was developed.[5][7]The first of the highly potent fluoroquinolone class with an expanded spectrum of activity.[14]
1981 Ciprofloxacin was patented.[5]A widely used second-generation fluoroquinolone with potent activity against a broad range of bacteria.[5]
1986 Norfloxacin licensed for use in the United States.[5]Marked the clinical arrival of the fluoroquinolone era.
1990s Clinical use of third-generation fluoroquinolones like levofloxacin and moxifloxacin.[8]Further expanded the antibacterial spectrum, particularly against respiratory pathogens and anaerobes.[2]

Conclusion

The history of quinoline carboxylic acids is a compelling narrative of scientific progress, demonstrating how a chance discovery can be systematically developed into a diverse and powerful class of therapeutic agents. From the limited-spectrum nalidixic acid to the broad-spectrum modern fluoroquinolones, each step in their evolution has been guided by a deeper understanding of structure-activity relationships and the mechanisms of bacterial resistance. As research continues to explore the vast chemical space of the quinoline scaffold, it is likely that new derivatives with novel therapeutic applications will continue to emerge, addressing unmet medical needs in infectious diseases and beyond.

References

The Solubility Profile of 7-Chloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 7-Chloroquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the physicochemical properties influencing its solubility, practical methodologies for solubility determination, and a theoretical framework for understanding its behavior in various solvent systems.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a compound like this compound, which belongs to the quinoline family known for its diverse pharmacological activities, understanding its solubility is paramount.[1] Quinolines are integral scaffolds in the development of treatments for a range of conditions, including malaria and cancer.[1] The solubility of this specific derivative will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its behavior in different solvents a cornerstone of its development.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its application in research and development.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key determinants are its acidic and basic functionalities, lipophilicity, and solid-state characteristics.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Parameters:

While experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds.

PropertyPredicted/Estimated ValueSignificance for Solubility
Molecular Formula C₁₀H₆ClNO₂Provides the elemental composition.
Molecular Weight 207.61 g/mol Influences diffusion and dissolution rates.
pKa Estimated acidic pKa ~4-5 (carboxylic acid), Estimated basic pKa ~3-4 (quinoline nitrogen)The ionization state, and thus solubility, is highly dependent on the pH of the medium. The carboxylic acid group will be deprotonated at basic pH, increasing aqueous solubility, while the quinoline nitrogen will be protonated at acidic pH, also enhancing aqueous solubility.
logP Estimated XlogP ~2.7 (for the related 7-chloro-8-methylquinoline-3-carboxylic acid)[2]Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Physical Form SolidCrystal lattice energy will impact the energy required for dissolution.

Causality Behind Physicochemical Properties and Solubility:

The presence of both a carboxylic acid group (an acidic moiety) and a quinoline nitrogen (a weakly basic moiety) makes this compound an amphoteric molecule.[1] This dual nature is the primary driver of its pH-dependent solubility.[3] In acidic solutions, the quinoline nitrogen is protonated, forming a cationic species that is more soluble in water. Conversely, in alkaline solutions, the carboxylic acid group is deprotonated, forming an anionic species that is also more soluble in water. At its isoelectric point, the compound will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.

The chloro-substituent at the 7-position and the aromatic quinoline core contribute to the molecule's lipophilicity, as suggested by the estimated logP value.[2] This inherent lipophilicity will favor solubility in non-polar organic solvents. Therefore, the choice of solvent and the control of pH are critical for achieving the desired solubility of this compound.

Solubility Profile in Different Solvents: A Qualitative Overview

Based on the physicochemical properties, a qualitative solubility profile in various common laboratory solvents can be predicted. For a related compound, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, it is noted to be slightly soluble in DMSO and methanol. This provides a valuable starting point for our target molecule.

Table of Predicted Qualitative Solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent in water. Likely sparingly to slightly soluble in alcohols.The ability to form hydrogen bonds with the carboxylic acid and quinoline nitrogen will promote solubility. However, the lipophilic quinoline core will limit extensive solubility.
Polar Aprotic DMSO, DMF, AcetonitrileLikely soluble to very soluble.These solvents can effectively solvate both the polar functional groups and the aromatic ring system through dipole-dipole interactions.
Non-Polar Hexane, TolueneLikely poorly soluble to insoluble.The high polarity of the carboxylic acid group will hinder dissolution in non-polar environments.
Chlorinated Dichloromethane, ChloroformLikely sparingly to slightly soluble.These solvents offer a balance of polarity that may accommodate the molecule to some extent.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a well-defined experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

The Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then determined analytically.

Diagram of the Shake-Flask Solubility Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to a known volume of solvent A->B C Seal vial and place in a shaker bath B->C D Equilibrate at a controlled temperature (e.g., 25°C or 37°C) C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter through a 0.22 µm syringe filter F->G H Dilute the filtrate with a suitable solvent G->H I Quantify concentration using HPLC-UV H->I

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Protocol:

  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

    • Generate a series of calibration standards by serial dilution of the stock solution.

    • Analyze the calibration standards using a validated HPLC-UV method to construct a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general starting point is to add enough solid to be visually in excess after equilibration.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in solution does not change over time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC-UV system and determine the peak area.

    • Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

Self-Validating System and Causality:

This protocol incorporates self-validating steps. The use of a calibration curve ensures the accuracy of the quantification. Running samples in triplicate allows for the assessment of precision. The visual confirmation of excess solid at the end of the experiment validates that a saturated solution was achieved. The filtration step is crucial for ensuring that only the dissolved compound is measured.

Factors Influencing the Solubility of this compound

Diagram of Influencing Factors:

cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_solvent Solvent Properties Solubility Solubility of this compound pKa pKa pH pH of the Medium pKa->pH logP logP Polarity Polarity logP->Polarity CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility pH->Solubility Temperature Temperature Temperature->Solubility IonicStrength Ionic Strength IonicStrength->Solubility Polarity->Solubility HydrogenBonding Hydrogen Bonding Capacity HydrogenBonding->Solubility

Caption: Key factors influencing the solubility of this compound.

  • pH: As an amphoteric molecule, the pH of the aqueous medium is the most critical factor influencing the solubility of this compound.[3] Solubility will be at its minimum at the isoelectric point and will increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the quinoline nitrogen.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3] This can be leveraged to prepare supersaturated solutions for certain applications.

  • Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will better solvate the polar functional groups of the molecule, while non-polar solvents will have a greater affinity for the lipophilic quinoline core. A solvent with a balanced polarity may provide optimal solubility.

  • Ionic Strength: The presence of salts in an aqueous solution can either increase ("salting-in") or decrease ("salting-out") the solubility of an organic compound.[3] This effect is dependent on the nature of the salt and the compound.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in solubility studies.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While specific quantitative data is limited, a thorough understanding of its physicochemical properties allows for a robust prediction of its solubility behavior. The provided experimental protocol for the equilibrium shake-flask method offers a reliable means of obtaining accurate solubility data. By carefully considering the interplay of pH, temperature, and solvent choice, researchers can effectively manipulate the solubility of this promising compound to advance their drug discovery and development efforts.

References

Methodological & Application

Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Chloroquinoline-3-carboxylic Acid in Organic Synthesis

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a versatile scaffold for constructing molecules that can effectively interact with biological targets. Within this important class of heterocycles, this compound stands out as a particularly valuable building block. Its structure is adorned with three key functional handles: a nucleophilic nitrogen atom within the quinoline ring, an electrophilic chlorine atom at the 7-position, and a versatile carboxylic acid at the 3-position. This unique combination allows for sequential and regioselective modifications, making it a prized intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel antimalarial and anticancer agents.[2][3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We move beyond simple procedural lists to explore the causality behind experimental choices, offering detailed, field-proven protocols for key transformations. Our focus is on empowering the synthetic chemist to leverage this scaffold's full potential through a deep understanding of its reactivity and applications.

Part 1: Strategic Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C-3 position is arguably the most versatile functional handle on the 7-chloroquinoline scaffold. It serves as a prime anchor point for introducing a vast array of side chains and functional groups through amide bond formation and esterification, profoundly influencing the pharmacological properties of the resulting derivatives.[4]

Amide Bond Formation: Forging Connections to Bioactivity

The conversion of the carboxylic acid to an amide is a fundamental transformation in drug discovery. The resulting amide bond is metabolically stable and its N-H and C=O groups are excellent hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets. This reaction is central to building libraries of compounds for structure-activity relationship (SAR) studies.

Causality of the Experimental Approach: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which form a highly reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile.[6] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient due to the formation of an activated O-acylisourea intermediate, minimizing side reactions and often allowing for rapid, room-temperature couplings.[7]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Desired Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere setup.

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.

  • Amine Addition: Add the desired amine (1.1 - 1.2 eq) to the pre-activated mixture.

  • Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[8] c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Comparison of Common Amide Coupling Reagents

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
EDC / NHS N-HydroxysuccinimideNone or mild baseDCM, DMF, WaterWater-soluble byproducts, good for aqueous mediaRacemization (can be suppressed by NHS)
HATU NoneDIPEA, TEADMF, DCMHigh efficiency, fast reaction times, low racemizationCost, byproduct removal can be tricky
DCC / DMAP 4-DMAPNoneDCM, THFInexpensive, effective for sterically hindered substratesDicyclohexylurea (DCU) byproduct is poorly soluble
PyBOP NoneDIPEA, TEADMF, CH₃CNSimilar to HATU, good for peptide synthesisByproduct removal

Table adapted from common knowledge and sources like BenchChem Application Notes.[8]

Visualization: General Amide Coupling Workflow

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Work-up & Purification A 7-Chloroquinoline- 3-carboxylic acid C Activated Ester Intermediate A->C + B Coupling Reagent (e.g., HATU) + Base B->C E Target Amide C->E D Primary or Secondary Amine D->E + F Crude Product E->F Quench & Extraction G Pure Amide F->G Chromatography

Caption: Generalized workflow for the synthesis of amides from this compound.

Esterification: Modulating Physicochemical Properties

Esterification of the C-3 carboxylic acid is another critical derivatization strategy. It is often employed to mask the polar carboxylic acid group, which can enhance cell permeability and oral bioavailability, effectively creating a prodrug that is later hydrolyzed in vivo to release the active carboxylic acid.[9]

Causality of the Experimental Approach: Similar to amidation, direct acid-catalyzed esterification (Fischer esterification) often requires harsh conditions (high temperatures, strong acid) that may not be compatible with complex substrates. A milder and highly effective alternative is the Steglich esterification, which uses a carbodiimide like DCC (N,N'-Dicyclohexylcarbodiimide) for activation and a nucleophilic catalyst, 4-DMAP (4-Dimethylaminopyridine).[10] 4-DMAP dramatically accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate, allowing the transformation to proceed efficiently at room temperature, even with sterically hindered alcohols.[11]

Protocol 2: Steglich Esterification with DCC/4-DMAP

This protocol details the esterification of this compound with an alcohol.

Materials:

  • This compound (1.0 eq)

  • Desired Alcohol (1.2 - 1.5 eq)

  • DCC (1.1 eq)

  • 4-DMAP (0.1 - 0.2 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, ice bath.

Procedure:

  • Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-DMAP (0.1 eq) in anhydrous DCM, cool the flask to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture with vigorous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: a. Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM. b. Combine the filtrates and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude ester by flash column chromatography or recrystallization.

Visualization: Steglich Esterification Catalytic Cycle

G cluster_main Steglich Esterification R-COOH 7-Chloroquinoline- 3-carboxylic acid Activated O-Acylisourea Intermediate R-COOH->Activated + DCC DCC DCC->Activated Acylpyridinium N-Acylpyridinium (Highly Reactive) Activated->Acylpyridinium + DCU DCU (Byproduct) Activated->DCU DMAP_cat 4-DMAP (Catalyst) DMAP_cat->Acylpyridinium Ester Target Ester Acylpyridinium->Ester + Alcohol R'-OH Alcohol->Ester Ester->DMAP_cat Regenerates

Caption: Catalytic cycle of the 4-DMAP-catalyzed Steglich esterification.

Part 2: Harnessing the 7-Chloro Position for C-C Bond Formation

While the carboxylic acid allows for appendage of diverse side chains, the chlorine atom at the C-7 position is a gateway to modifying the core scaffold itself. It serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce new aryl or heteroaryl substituents.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Complexity

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems.[12][13] For the 7-Chloroquinoline scaffold, this reaction allows for the introduction of a wide range of (hetero)aryl groups at the C-7 position, which can be used to modulate electronic properties, improve target binding, and fine-tune pharmacokinetic profiles.

Causality of the Experimental Approach: The reaction proceeds via a catalytic cycle involving a palladium complex.[14] The cycle begins with the oxidative addition of the chloroquinoline to a Pd(0) species. This is followed by transmetallation, where the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[15] The choice of ligand, base, and solvent is critical for an efficient reaction. Phosphine ligands like SPhos or XPhos are often used for coupling unreactive aryl chlorides due to their electron-rich and bulky nature, which promotes the oxidative addition and reductive elimination steps.

Protocol 3: Suzuki-Miyaura Coupling of 7-Chloroquinoline Derivatives

This protocol provides a general method for the Suzuki-Miyaura coupling of a this compound derivative (ester or amide form recommended to avoid side reactions with the base) with an arylboronic acid.

Materials:

  • 7-Chloroquinoline-3-carboxylate/amide (1.0 eq)

  • Arylboronic Acid (1.5 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)

  • SPhos (2x eq relative to Pd)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Toluene and Water (e.g., 10:1 mixture)

  • Magnetic stirrer, reflux condenser, Schlenk flask or sealed microwave vial.

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add the 7-chloroquinoline substrate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (e.g., 0.05 eq), SPhos (e.g., 0.10 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash with water and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ start Ar-X (7-Chloroquinoline) pd2_add Ar-Pd(II)L₂-X pd2_trans Ar-Pd(II)L₂-R pd2_add->pd2_trans Transmetallation pd2_trans->pd0 Reductive Elimination product Ar-R (Coupled Product) pd2_trans->product start->pd2_add Oxidative Addition boronic R-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Versatile Hub for Chemical Innovation

This compound is far more than a simple chemical intermediate; it is a versatile platform for the design and synthesis of complex molecules with significant therapeutic potential. By strategically manipulating its three distinct functional regions—the carboxylic acid, the chloro-substituent, and the quinoline nitrogen—chemists can rapidly generate diverse molecular architectures. The protocols and principles outlined in this guide provide a robust framework for leveraging this scaffold in modern organic synthesis, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

The Gould-Jacobs Reaction: A Robust Protocol for the Synthesis of the Privileged Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

The Gould-Jacobs reaction, first described in 1939, stands as a cornerstone of heterocyclic chemistry for the synthesis of quinolines, specifically 4-hydroxyquinoline derivatives.[1][2] This powerful transformation is of paramount importance in medicinal chemistry and drug development, as the quinoline and 4-quinolinone core is a privileged scaffold found in a vast array of therapeutic agents, including antibacterial, antimalarial, and anti-inflammatory drugs.[2][3][4][5]

This application note provides a detailed guide to the Gould-Jacobs reaction, outlining the mechanistic underpinnings, offering step-by-step experimental protocols for both classical and modern microwave-assisted methods, and discussing its critical role in the synthesis of pharmaceuticals.

Reaction Mechanism and Pathway: A Four-Step Cascade

The Gould-Jacobs reaction is a multi-step synthesis that proceeds through a sequence of condensation, cyclization, saponification, and decarboxylation.[3][5][6] The overall transformation converts an aniline and an alkoxymethylenemalonate ester into the 4-hydroxyquinoline core. The reaction is particularly effective for anilines substituted with electron-donating groups at the meta-position.[1][2][3]

The key stages are:

  • Condensation: The reaction initiates with a nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][3]

  • Thermal Cyclization: This is the rate-determining and most critical step, requiring significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1][4] This intramolecular ring-closing forms the quinoline system. The high activation energy barrier necessitates the use of high-boiling point solvents or microwave irradiation to achieve the required temperatures.[1][2]

  • Saponification: The resulting ethyl 4-hydroxyquinoline-3-carboxylate is hydrolyzed, typically using a base like sodium hydroxide, to convert the ester group into a carboxylic acid.[3][7]

  • Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid above its melting point, which induces decarboxylation (loss of CO₂) to yield the final 4-hydroxyquinoline product.[1][3]

Gould_Jacobs_Mechanism cluster_start Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_saponification Step 3: Saponification cluster_decarboxylation Step 4: Decarboxylation reactants Aniline + DEEM intermediate Anilidomethylenemalonate Intermediate reactants->intermediate - EtOH cyclized_product Ethyl 4-Hydroxyquinoline-3-carboxylate intermediate->cyclized_product Heat (>250°C) (6e- Electrocyclization) acid_product Quinoline-3-carboxylic Acid cyclized_product->acid_product 1. NaOH, H₂O 2. H⁺ final_product 4-Hydroxyquinoline acid_product->final_product Heat - CO₂

The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols

The success of the Gould-Jacobs reaction hinges on achieving the high temperature required for the cyclization step. Below are two field-proven protocols: a classical method using a high-boiling solvent and a modern, efficient microwave-assisted method.

Protocol 1: Classical High-Temperature Synthesis

This traditional approach utilizes an inert, high-boiling solvent to ensure the reaction reaches the necessary temperature for cyclization. Solvents like diphenyl ether or Dowtherm A are common choices due to their thermal stability.[2] While robust, this method can be energy-intensive and require careful removal of the high-boiling solvent during work-up.[4]

Step A: Condensation

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0–1.2 eq).

  • Heat the mixture with stirring at 100–130 °C for 1–2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Once the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude intermediate is often of sufficient purity to proceed to the next step without further purification.[1]

Step B: Thermal Cyclization

  • Transfer the anilidomethylenemalonate intermediate to a larger reaction flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as diphenyl ether (approximately 5–10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (ca. 250–260 °C) for 30–60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product will typically precipitate from the solution.

  • Add a non-polar solvent, such as cyclohexane or hexane, to facilitate complete precipitation of the product and to help wash away the high-boiling solvent.[1][2]

  • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent.

Step C & D: Saponification and Decarboxylation

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 1–2 hours until TLC analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the quinoline-3-carboxylic acid precipitates completely.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.[1]

  • For decarboxylation, place the dried carboxylic acid in a flask and heat it carefully above its melting point (typically 200–250 °C) until the evolution of CO₂ gas ceases.

  • The crude 4-hydroxyquinoline can then be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant improvement over classical heating, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing the formation of degradation byproducts.[1][8] This method combines the condensation and cyclization steps into a single, efficient operation.

Materials:

  • Aniline (2.0 mmol, 1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol, 3.0 eq)

  • 2.5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Acetonitrile (for washing)

Procedure:

  • Place the aniline and diethyl ethoxymethylenemalonate into the microwave reaction vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Heat the mixture to the target temperature (e.g., 250 °C or 300 °C) and hold for the specified time (e.g., 5-20 minutes). Note: This reaction generates significant pressure.

  • After the reaction is complete, cool the vial to room temperature, allowing the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the filtered solid with ice-cold acetonitrile (3 mL) to remove any unreacted DEEM and byproducts.[9]

  • Dry the final product under vacuum. The subsequent saponification and decarboxylation steps can be carried out as described in Protocol 1.

Data Presentation: Optimizing Microwave Conditions

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on both temperature and reaction time. Higher temperatures are required for the intramolecular cyclization, but prolonged exposure can lead to product degradation.[9] A careful optimization is necessary to maximize yield.

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501011
2300202037
3250201012
4300202428
530052247
Data sourced from a Biotage application note for the reaction of aniline and DEEM.[2][9]

Analysis: The data clearly shows that 250 °C is insufficient to drive the cyclization efficiently, yielding only 1-12% of the product (Entries 1 & 3).[1][2] Increasing the temperature to 300 °C significantly boosts the yield.[1][2] However, a comparison of Entries 2, 4, and 5 reveals that at 300 °C, a shorter reaction time of 5 minutes provides the highest isolated yield of 47%.[1][2] Longer reaction times at this high temperature likely lead to product degradation, as seen by the drop in yield to 28-37% after 20 minutes.[1][2]

Experimental Workflow Visualization

Gould_Jacobs_Workflow cluster_cyclization Step 2: Cyclization start Start: Reagents (Aniline + DEEM) condensation Step 1: Condensation (100-130°C) start->condensation classical Classical Heating (Diphenyl Ether, >250°C) condensation->classical Protocol 1 microwave Microwave Irradiation (Neat, 250-300°C) condensation->microwave Protocol 2 workup Step 3: Work-up & Isolation (Precipitation, Filtration) classical->workup microwave->workup saponification Step 4: Saponification (NaOH, Reflux) workup->saponification decarboxylation Step 5: Decarboxylation (Heat, >200°C) saponification->decarboxylation purification Step 6: Purification (Recrystallization) decarboxylation->purification end_product Final Product: 4-Hydroxyquinoline purification->end_product

A generalized workflow for the Gould-Jacobs synthesis of quinolones.

Applications in Drug Development

The Gould-Jacobs reaction is a workhorse in the pharmaceutical industry for accessing the quinolone core, a key pharmacophore in numerous approved drugs.[1]

  • Quinolone Antibiotics: This reaction provides a direct pathway to the foundational structure of many broad-spectrum antibiotics. Notable examples whose syntheses rely on this chemistry include nalidixic acid, rosoxacin, and oxolinic acid.[2][4][10]

  • Antimalarial Agents: The quinoline ring is famous for its role in antimalarial drugs, stemming from the structure of quinine. The synthesis of chloroquine, a vital antimalarial agent, utilizes a key 4-aminoquinoline intermediate prepared via the Gould-Jacobs reaction.[3]

  • Anti-inflammatory Drugs: The syntheses of floctafenine and glafenine, both belonging to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), employ the Gould-Jacobs reaction.[2][3]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, antiviral, and central benzodiazepine receptor antagonist agents.[1][3]

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of 4-hydroxyquinolines. Its reliability and versatility have cemented its role in both academic research and industrial-scale drug manufacturing. While the classical thermal protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient, rapid, and amenable to the high-throughput synthesis workflows essential for modern drug discovery. The detailed protocols and mechanistic insights provided in this note serve as a comprehensive guide for researchers and scientists aiming to leverage this pivotal reaction in their synthetic and medicinal chemistry endeavors.

References

application of 7-Chloroquinoline-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Chloroquinoline-3-carboxylic Acid in Medicinal Chemistry

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound and its derivatives in medicinal chemistry. It provides a synthesis of established knowledge, field-proven insights, and detailed experimental protocols to empower innovation in therapeutic agent design.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its derivatives are integral to numerous approved drugs and clinical candidates, demonstrating a vast spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[2][3]

Within this important class, the 7-chloroquinoline scaffold holds particular significance. The chlorine atom at the 7-position is a key feature in several notable therapeutic agents, most famously the antimalarial drug Chloroquine.[4] The addition of a carboxylic acid group at the 3-position introduces a critical functional handle for molecular interactions and further chemical modification. This guide focuses specifically on the synthesis, applications, and evaluation of derivatives stemming from the this compound framework.

Section 1: Synthesis of the this compound Core

The construction of the quinoline ring system is a foundational step in harnessing its therapeutic potential. The Gould-Jacobs reaction, first reported in 1939, remains a versatile and widely adopted method for preparing 4-hydroxyquinoline derivatives, which are direct precursors to the target scaffold.[5][6] The reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]

The general workflow involves three key stages: condensation, thermal cyclization, and saponification. This process allows for the introduction of various substituents on the benzene ring portion of the quinoline, depending on the choice of the starting aniline. For the synthesis of the 7-chloro precursor, 3-chloroaniline is the required starting material.[7]

cluster_synthesis Gould-Jacobs Synthesis Workflow start Start Materials: 3-Chloroaniline & Diethyl ethoxymethylenemalonate step1 Step 1: Condensation (100-130°C) start->step1 intermediate1 Intermediate: Anilidomethylenemalonate step1->intermediate1 step2 Step 2: Thermal Cyclization (High Temp, e.g., >250°C) intermediate1->step2 intermediate2 Intermediate: Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate step2->intermediate2 step3 Step 3: Saponification (e.g., NaOH, Reflux) intermediate2->step3 step4 Step 4: Acidification (e.g., HCl) step3->step4 product Final Product: 7-Chloro-4-hydroxy- quinoline-3-carboxylic acid step4->product

Caption: Workflow for Gould-Jacobs synthesis of the core scaffold.
Protocol 1: Classical Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid

This protocol describes a classical thermal cyclization method adapted from established procedures.[5][8] The high temperature required for cyclization is achieved using a high-boiling inert solvent.

Rationale: The initial condensation is a nucleophilic substitution reaction. The subsequent thermal cyclization is a 6-electron electrocyclization, which has a high activation energy barrier, necessitating the use of a high-boiling solvent like Dowtherm A to achieve the required temperatures safely and efficiently. Saponification converts the ethyl ester to a carboxylate salt, which precipitates as the free carboxylic acid upon acidification.

Materials:

  • 3-Chloroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Hexanes or cyclohexane

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Heating mantle and stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and DEEM (1.1 eq). Heat the mixture with stirring to 110-130°C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Remove the ethanol byproduct under reduced pressure. The resulting product is ethyl (3-chloroanilino)methylenemalonate.

  • Cyclization: In a separate large flask equipped with an air condenser, heat a volume of Dowtherm A to a vigorous boil (~250-260°C). Cautiously and slowly pour the product from Step 1 into the boiling Dowtherm A. Continue heating for 30-60 minutes. During this time, the cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize.

  • Isolation of Ester: Cool the reaction mixture to room temperature. The product will precipitate. Add a non-polar solvent like hexanes to facilitate further precipitation and wash away the Dowtherm A. Filter the solid product and wash thoroughly with hexanes. Air-dry the crude ester.

  • Saponification (Hydrolysis): Suspend the dried ester in a 10% (w/v) aqueous solution of NaOH. Heat the mixture to reflux with vigorous stirring for 1-2 hours, or until the solid has completely dissolved, indicating the formation of the sodium salt.

  • Acidification and Product Collection: Cool the solution in an ice bath. Slowly acidify the solution to a pH of ~2-3 using concentrated HCl. The final product, 7-Chloro-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Section 2: Applications in Anticancer Drug Discovery

The 7-chloroquinoline scaffold is a prolific source of compounds with potent anticancer activity.[2] These derivatives exert their effects through diverse mechanisms, including the inhibition of critical protein kinases, disruption of DNA replication, and induction of programmed cell death (apoptosis).[1][9]

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.[3] Derivatives of quinoline-3-carboxylic acid have been identified as potent inhibitors of several kinases, including Protein Kinase CK2.[6][10][11]

CK2 is a serine/threonine kinase that is overexpressed in many human cancers, where it promotes cell proliferation and suppresses apoptosis.[12] Inhibition of CK2 by quinoline derivatives can block its pro-survival signaling, leading to cell cycle arrest and apoptosis, making it a valuable therapeutic strategy.

Caption: Quinoline derivatives inhibit CK2, blocking pro-survival signals.
Quantitative Data: In Vitro Activity of Quinoline Derivatives

The potency of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

Table 1: Inhibitory Activity (IC₅₀) of Quinoline-3-Carboxylic Acid Derivatives against Protein Kinase CK2

Compound Class Substituent Details IC₅₀ (µM) Reference
2-Aminoquinoline-3-carboxylic acid 7-bromo, 6-phenyl 0.65 [11]
2-Aminoquinoline-3-carboxylic acid 6,7-dichloro 0.85 [11]
Tetrazolo[1,5-a]quinoline-4-carboxylic acid 8-bromo, 7-phenyl 0.95 [11]
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid 7-bromo, 6-phenyl 2.1 [11]

| 2-Chloroquinoline-3-carboxylic acid | 6-bromo, 7-methoxy | 18.2 |[11] |

Table 2: Cytotoxic Activity (IC₅₀) of 7-Chloroquinoline Derivatives against Human Cancer Cell Lines

Compound/Derivative Series Cancer Cell Line IC₅₀ (µM) Reference
7-Chloroquinoline derivative (9) MCF-7 (Breast) 7.54 [4]
7-Chloroquinoline derivative (3) MCF-7 (Breast) 14.68 [4]
7-Chloroquinoline derivative (9) HCT-116 (Colon) 21.41 [4]
7-Chloro-4-anilinoquinoline (5g) MCF-7 (Breast) 4.63 [13]
7-Chloro-4-anilinoquinoline (5g) HepG2 (Liver) 2.09 [13]
7-Chloro-(4-thioalkylquinoline) (81) CCRF-CEM (Leukemia) 0.55 [14]

| 7-Chloroquinoline hydrazone (23) | SR (Leukemia) | <0.12 |[7] |

Protocol 2: In Vitro Kinase Inhibition Assay (for CK2)

This protocol describes a common method to determine the IC₅₀ of a test compound against a target kinase using a radioactive phosphate transfer assay.[6]

Rationale: This assay directly measures the enzymatic activity of CK2 by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a specific peptide substrate. The amount of radioactivity incorporated into the peptide is proportional to the kinase activity. An effective inhibitor will reduce this incorporation.

Materials:

  • Recombinant human CK2 holoenzyme

  • Specific peptide substrate (e.g., RRRDDDSDDD)

  • [γ-³²P]ATP

  • Kinase buffer (e.g., 20mM Tris-HCl, 50mM KCl, 10mM MgCl₂)

  • 10% o-phosphoric acid

  • Phosphocellulose paper discs

  • Scintillation counter and vials

  • Test compound (dissolved in DMSO)

Procedure:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing kinase buffer, a defined amount of the peptide substrate (e.g., 6 µg), and the test compound at various concentrations (perform serial dilutions). Include a "no inhibitor" control (DMSO vehicle only).

  • Enzyme Addition: Add a specified number of units (e.g., 10 units) of recombinant CK2 enzyme to each tube.

  • Initiation of Reaction: Start the reaction by adding the ATP mixture, which includes a final concentration of 50µM unlabeled ATP spiked with [γ-³²P]ATP.

  • Incubation: Incubate the reaction tubes for 20 minutes at 30°C.

  • Stopping the Reaction: Terminate the reaction by adding an equal volume of 10% o-phosphoric acid.

  • Capture of Substrate: Spot the reaction mixture onto a 20-mm phosphocellulose paper disc. The negatively charged phosphocellulose will bind the positively charged peptide substrate.

  • Washing: Wash the discs three times with 1% o-phosphoric acid solution to remove any unincorporated [γ-³²P]ATP.

  • Quantification: Air-dry the discs and measure the incorporated radioactivity using a beta-counter (scintillation counter).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control reaction. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15]

Rationale: Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living cells. Solubilizing these crystals allows for spectrophotometric quantification.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

  • Test compound (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (~24 hours) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium and add 100 µL of the medium containing the test compound at different concentrations to the appropriate wells. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Section 3: Applications in Antimalarial Drug Discovery

The 7-chloroquinoline core is synonymous with antimalarial therapy due to Chloroquine. However, the rise of drug-resistant strains of Plasmodium falciparum necessitates the development of new agents.[4] The 4-oxo-3-carboxyl quinolone scaffold has been explored as a source of novel antimalarials.[16]

Protocol 4: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a widely used, fluorescence-based method to determine the IC₅₀ of a compound against the erythrocytic stages of P. falciparum.[8][17]

Rationale: The assay measures parasite proliferation by quantifying parasitic DNA. After the incubation period, a lysis buffer containing the fluorescent dye SYBR Green I is added. This dye intercalates with any double-stranded DNA present, emitting a strong fluorescent signal. Since mature red blood cells are anucleated, the measured fluorescence is proportional to the amount of parasite biomass.[18]

Materials:

  • P. falciparum culture (chloroquine-sensitive or -resistant strain), synchronized to the ring stage

  • Human O+ red blood cells

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • SYBR Green I dye (10,000x concentrate)

  • Lysis buffer (e.g., 20mM Tris, 5mM EDTA, 0.008% Saponin, 0.08% Triton X-100)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in the 96-well plate (100 µL per well). Include positive (e.g., Chloroquine, Artemisinin) and negative (vehicle only) controls.

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well. The final conditions in the well will be 1% parasitemia and 1% hematocrit in a 200 µL volume.

  • Incubation: Incubate the plate for 72 hours at 37°C in the gassed incubator. This period allows for at least one full cycle of parasite replication.

  • Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the stock dye 1:5000 into the lysis buffer. Add 100 µL of this mixture to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for at least 3 hours to allow for complete cell lysis and DNA staining.[18]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from wells with non-parasitized red blood cells. Calculate the percentage of parasite growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value using a dose-response curve.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-3-carboxylic acid derivatives can be finely tuned by modifying substituents at various positions. Understanding these SARs is critical for rational drug design.

  • Position 3 (C3): The carboxylic acid group at C3 is often crucial for activity, particularly for antibacterial quinolones where it interacts with DNA gyrase.[11] However, in some antimalarial series, converting the acid to an ester can enhance potency, while conversion to an amide or its complete removal can abolish activity.[16]

  • Position 4 (C4): For anticancer activity against certain targets, a carboxylic acid at C4 is a strict requirement, with bulky hydrophobic groups at C2 being necessary for potent inhibition of enzymes like dihydroorotate dehydrogenase.[19]

  • Position 7 (C7): The chloro group at C7 is a well-established feature for antimalarial activity.

  • Benzene Ring: Substitutions on the benzo portion of the quinoline ring can significantly modulate potency and pharmacokinetic properties. For example, in some anticancer series, additional substitutions can enhance selectivity for cancer cells over non-cancerous cells.[20]

cluster_sar Structure-Activity Relationship (SAR) Summary img R2 R2: Bulky, hydrophobic groups can enhance anticancer activity (e.g., DHODH inhibition). R3 R3 (-COOH): Critical for antibacterial activity. Esterification can boost antimalarial potency. R7 R7 (-Cl): Well-established for antimalarial activity. Benzo Benzo Ring Subs: Modulate potency, selectivity, and PK properties. p_R2 p_R2->R2 p_R3 p_R3->R3 p_R7 p_R7->R7 p_Benzo p_Benzo->Benzo

Caption: Key SAR points for the quinoline-3-carboxylic acid scaffold.

Conclusion and Future Outlook

This compound and its related structures represent a highly versatile and therapeutically relevant scaffold in medicinal chemistry. The established synthetic routes, particularly the Gould-Jacobs reaction, provide a robust platform for generating diverse chemical libraries. The demonstrated efficacy of its derivatives as potent anticancer and antimalarial agents underscores the continued importance of this structural class. Future research should focus on leveraging SAR insights to design novel derivatives with enhanced potency, improved selectivity, and favorable drug-like properties to overcome challenges such as drug resistance and off-target toxicity. The detailed protocols provided herein offer a validated framework for the synthesis and biological evaluation of these promising compounds.

References

Application Note: Comprehensive Characterization of 7-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Chloroquinoline-3-carboxylic acid is a key heterocyclic compound, serving as a vital building block in the synthesis of a wide range of pharmacologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[2][3] Accurate and comprehensive characterization of this molecule is paramount to ensure the quality, purity, and consistency of starting materials and intermediates in drug discovery and development pipelines. This application note provides a detailed guide to the essential analytical techniques for the thorough characterization of this compound, offering field-proven insights and step-by-step protocols.

The fundamental properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂[4]
Molecular Weight 207.61 g/mol [4]
Appearance Solid[4]
InChI Key UFGQWTWQNIGAEB-UHFFFAOYSA-N[4]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. The carboxylic acid and quinoline nitrogen impart a degree of polarity that makes it well-suited for reversed-phase chromatography.

Rationale for Method Selection: A reversed-phase HPLC method using a C18 column is the standard approach for separating organic molecules of moderate polarity. The acidic nature of the analyte necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in Diluent (e.g., 50:50 ACN:Water) injection Inject Sample prep_sample->injection prep_mobile_a Mobile Phase A: 0.1% Formic Acid in Water hplc_system Equilibrate HPLC System with initial mobile phase composition prep_mobile_a->hplc_system prep_mobile_b Mobile Phase B: 0.1% Formic Acid in Acetonitrile prep_mobile_b->hplc_system hplc_system->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Chromatogram detection->integration calculation Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Protocol: HPLC Purity Determination

1. Instrumentation and Columns:

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.[5]

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[5]

2. Reagents and Solvents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid, ACS reagent grade.

3. Sample and Mobile Phase Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of diluent to achieve a concentration of 0.1 mg/mL.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

4. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Gradient Program Time (min)
0
20
25
25.1
30

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percentage of the main peak to determine the purity.

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating and confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Rationale for Method Selection: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR complements this by providing information about the carbon skeleton. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's solubility and the ability to observe the acidic proton of the carboxylic acid.

Protocol: ¹H and ¹³C NMR Analysis

1. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.75 mL of DMSO-d₆.

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum. Expected chemical shifts (δ) in ppm are approximately: 9.24 (s, 1H, H-2), 8.09 (d, 1H, H-5), and 7.52 (d, 1H, H-6).[6]

  • Acquire a ¹³C NMR spectrum. This will show the expected number of carbon signals corresponding to the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Rationale for Method Selection: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint. Key functional groups such as the carboxylic acid O-H and C=O, and the aromatic C=C and C-H bonds, have characteristic absorption frequencies.

Protocol: FTIR Analysis

1. Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks (cm⁻¹):

    • ~3400-2400 (broad): O-H stretch of the carboxylic acid.

    • ~1710: C=O stretch of the carboxylic acid.[6]

    • ~1600, 1523, 1436: C=C and C=N stretching vibrations of the quinoline ring.[6]

    • ~800-700: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare dilute solution in ACN/Water with 0.1% Formic Acid lc_separation Optional: LC separation (can be direct infusion) prep_sample->lc_separation ionization Electrospray Ionization (ESI) Positive or Negative Mode lc_separation->ionization mass_analysis Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analysis spectrum_analysis Analyze Mass Spectrum for Molecular Ion ([M+H]+ or [M-H]-) mass_analysis->spectrum_analysis hrms_confirmation Confirm Elemental Composition with High-Resolution Data spectrum_analysis->hrms_confirmation

Caption: Workflow for LC-MS Analysis.

Protocol: LC-MS Analysis

1. Instrumentation:

  • LC-MS system equipped with an ESI source (e.g., Agilent LC/MSD).[5]

2. Sample Preparation:

  • Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Range m/z 50-500

4. Data Analysis:

  • In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 208.0.

  • In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 206.0.

  • For HRMS, the calculated exact mass for C₁₀H₆ClNO₂ is 207.0087. The measured mass should be within a 5 ppm error.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of the material, including melting point and decomposition temperature.

Rationale for Method Selection: DSC is used to determine the melting point and assess the crystalline purity of the compound. A sharp melting endotherm is indicative of a pure substance. TGA measures the change in mass as a function of temperature, indicating the thermal stability and decomposition profile.

Protocol: DSC and TGA Analysis

1. Instrumentation:

  • DSC and TGA instruments.

2. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

3. Analytical Conditions:

  • DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

4. Data Analysis:

  • DSC: Determine the onset and peak temperature of the melting endotherm.

  • TGA: Determine the onset temperature of decomposition. Carboxylic acids typically undergo decarboxylation at elevated temperatures.[7]

Data Summary and Interpretation

A comprehensive analysis combining these techniques provides a robust characterization of this compound. The data should be consistent across all methods to confirm the identity, purity, and quality of the material. For instance, the molecular formula confirmed by HRMS should align with the structures elucidated by NMR and the functional groups identified by FTIR. The purity determined by HPLC should be corroborated by a sharp melting point in DSC.

References

High-Yield Synthesis of Functionalized 7-Chloroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic therapeutic agents. Within this class, the 7-chloroquinoline moiety holds a place of particular distinction, most famously as the central pharmacophore of the landmark antimalarial drug, Chloroquine.[1] The electronic properties conferred by the chlorine atom at the 7-position, coupled with the susceptibility of the 4-position to diverse functionalization, have made this framework a cornerstone of drug discovery efforts targeting malaria, cancer, inflammation, and viral diseases.[1][2]

The persistent challenge for researchers lies in the efficient, scalable, and high-yield synthesis of novel, functionalized 7-chloroquinoline analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations. We present a selection of robust, field-proven methodologies, from the foundational construction of the quinoline core to its advanced functionalization, providing detailed, self-validating protocols to empower the next wave of discovery.

Part 1: Foundational Strategies for Assembling the 7-Chloroquinoline Core

Constructing the bicyclic quinoline system from acyclic precursors is the classical approach. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Here, we detail two venerable yet highly effective syntheses.

Strategy 1: The Combes Synthesis for 2,4-Disubstituted 7-Chloroquinolines

The Combes synthesis is a powerful acid-catalyzed reaction that condenses an aniline with a β-diketone.[3] By using m-chloroaniline as the starting material, the 7-chloroquinoline core is established directly.

Causality and Mechanistic Insight: The reaction proceeds via the formation of an enamine intermediate (a Schiff base tautomer).[4] The critical step is the intramolecular electrophilic aromatic substitution (annulation), which requires a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) to protonate the enamine and activate the aromatic ring for closure.[4][5] The subsequent dehydration is also acid-catalyzed, leading to the aromatic quinoline product. Using a mixture of PPA and an alcohol to generate a polyphosphoric ester (PPE) can be more effective than sulfuric acid alone, often leading to cleaner reactions and higher yields.[4][6]

Combes_Synthesis cluster_start Step 1: Enamine Formation cluster_cyclization Step 2: Acid-Catalyzed Annulation (Rate-Determining) cluster_aromatization Step 3: Aromatization A m-Chloroaniline + β-Diketone B Nucleophilic Attack on Carbonyl A->B C Dehydration (-H₂O) B->C D Schiff Base / Enamine Intermediate C->D E Protonation of Enamine (H₂SO₄ or PPA) D->E F Intramolecular Electrophilic Aromatic Substitution E->F G Cyclized Intermediate F->G H Proton Transfer G->H I Dehydration (-H₂O) H->I J Final Product: 2,4-Disubstituted-7-chloroquinoline I->J

Caption: Mechanism of the Combes Synthesis.

Protocol 1.1: Synthesis of 2,4-Dimethyl-7-chloroquinoline [7]

  • Materials: m-Chloroaniline, Acetylacetone (2,4-pentanedione), Concentrated Sulfuric Acid (H₂SO₄), Ethanol, Sodium Hydroxide (10% aq.), Diethyl Ether.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously add concentrated H₂SO₄ (30 mL) to ethanol (30 mL) with cooling in an ice bath.

    • To this cooled acidic solution, add m-chloroaniline (0.1 mol, 12.75 g) in portions, followed by the slow addition of acetylacetone (0.1 mol, 10.0 g).

    • Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

    • After completion, cool the mixture to room temperature and pour it carefully onto crushed ice (approx. 200 g).

    • Neutralize the acidic solution by the slow addition of 10% aqueous NaOH until the pH is ~8-9. A precipitate will form.

    • Extract the product into diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield the final product.

Strategy 2: The Conrad-Limpach Synthesis for 7-Chloro-4-hydroxyquinolines

This classical method involves the condensation of an aniline with a β-ketoester, which, after thermal cyclization, yields a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[8][9] This product is a pivotal intermediate, as the 4-hydroxy group can be readily converted to a chlorine atom, furnishing the highly versatile 4,7-dichloroquinoline building block.[10]

Causality and Mechanistic Insight: The initial reaction between m-chloroaniline and a β-ketoester (e.g., ethyl acetoacetate) forms an enamine ester. This intermediate is then subjected to high temperatures (typically >250 °C) in a high-boiling inert solvent like mineral oil or Dowtherm A.[8][10] The thermal energy drives the intramolecular cyclization onto the aromatic ring, followed by the elimination of ethanol to yield the 7-chloro-4-hydroxyquinoline. The subsequent chlorination with a reagent like phosphorus oxychloride (POCl₃) proceeds via the formation of a chlorophosphite ester intermediate, which is then displaced by a chloride ion.

Protocol 1.2: Two-Step Synthesis of 4,7-Dichloroquinoline [10]

  • Step A: Synthesis of 7-Chloro-4-hydroxyquinoline

    • A mixture of m-chloroaniline (0.1 mol, 12.75 g) and diethyl ethoxymethylenemalonate (0.1 mol, 21.6 g) is heated at 100-110 °C for 1 hour.

    • The resulting intermediate is added portion-wise to a vigorously stirred, pre-heated (250 °C) high-boiling solvent (e.g., mineral oil, 150 mL).

    • Maintain the temperature at 250-260 °C for 20-30 minutes. The product will precipitate.

    • Cool the mixture, and filter the solid product. Wash thoroughly with hexane or petroleum ether to remove the mineral oil. The crude product is often of sufficient purity for the next step.

  • Step B: Chlorination to 4,7-Dichloroquinoline

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and moisture-sensitive.

    • In a flask equipped with a reflux condenser and a gas trap, suspend the crude 7-chloro-4-hydroxyquinoline (0.05 mol, 9.0 g) in phosphorus oxychloride (POCl₃, 50 mL).

    • Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is neutral.

    • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol or acetone provides pure 4,7-dichloroquinoline.

Part 2: High-Yield Functionalization of the 4,7-Dichloroquinoline Scaffold

For many applications, it is more efficient to start with the commercially available 4,7-dichloroquinoline and selectively functionalize the C4 position. The electron-withdrawing nature of the ring nitrogen makes the C4-chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).

Strategy 3: Ultrasound-Assisted SNAr for Rapid Synthesis of 4-Amino-7-chloroquinolines

The introduction of an amino side chain at the C4 position is a cornerstone of antimalarial drug design. While these reactions can be performed under conventional heating, the use of ultrasound irradiation dramatically accelerates the process, reduces reaction times from hours to minutes, and often improves yields.[1][11] This "click chemistry" approach is highly valued for its efficiency in generating compound libraries.[12]

Causality and Mechanistic Insight: Ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing the rate of chemical reactions without raising the bulk temperature significantly.

Ultrasound_Workflow Start 1. Combine Reactants (4,7-Dichloroquinoline, Amine, Solvent) Process 2. Ultrasonic Irradiation (30-40 min, Ambient or ~90°C) Start->Process Monitor 3. Monitor by TLC Process->Monitor Workup 4. Aqueous Workup (e.g., NaOH wash) Monitor->Workup Purify 5. Isolate & Purify Product Workup->Purify

Caption: Workflow for Ultrasound-Assisted Synthesis.

Protocol 2.1: Ultrasound-Assisted Synthesis of N-substituted-4-amino-7-chloroquinolines [11]

  • Materials: 4,7-Dichloroquinoline, desired primary or secondary amine (e.g., o-phenylenediamine), Ethanol, Chloroform, Sodium Hydroxide (1N aq.).

  • Procedure:

    • In a thick-walled reaction vial, mix 4,7-dichloroquinoline (10 mmol, 1.98 g) and the desired amine (10 mmol) in ethanol (15 mL).

    • Seal the vial and place it in an ultrasonic bath.

    • Irradiate the mixture for 30-40 minutes. The reaction temperature can be ambient or heated up to 90°C depending on the amine's reactivity.[11][12]

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Upon completion, cool the mixture and add chloroform (150 mL).

    • Wash the organic phase with 1N NaOH (150 mL) to remove any HCl byproduct and unreacted starting materials.

    • Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield the highly pure product.

Comparative Summary of Synthetic Strategies

Strategy Starting Materials Key Conditions Typical Yields Advantages & Rationale
Combes Synthesis m-Chloroaniline, β-DiketoneStrong acid (H₂SO₄, PPA), Heat60-85%Direct access to 2,4-disubstituted quinolines. Good for creating specific substitution patterns on the pyridine ring.
Conrad-Limpach m-Chloroaniline, β-KetoesterHigh temp. (>250°C), then POCl₃70-90% (2 steps)Excellent route to the versatile 4,7-dichloroquinoline intermediate, a key building block for further functionalization.
Ultrasound SNAr 4,7-Dichloroquinoline, Amine/NucleophileUltrasound irradiation, 30-40 min85-95%Extremely rapid and high-yielding. Ideal for library synthesis and "green chemistry" approaches due to reduced energy consumption.[11]

References

developing antibacterial agents from 7-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the discovery and preclinical development of novel antibacterial agents derived from the 7-chloroquinoline scaffold.

Introduction: Revitalizing a Privileged Scaffold for a New War

The 7-chloroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine.[1][2] Its synthetic tractability and proven record of interacting with biological targets make it an ideal starting point for developing new therapeutic agents. As the global crisis of antimicrobial resistance (AMR) intensifies, rendering existing antibiotics obsolete, the scientific community is compelled to explore novel chemical matter and repurpose established scaffolds for new indications.[3][4] 7-chloroquinoline derivatives have emerged as a promising class of compounds, demonstrating potent activity against a range of bacterial pathogens, including multidrug-resistant strains.[5][6]

This guide serves as a comprehensive set of application notes and protocols for research scientists engaged in the development of 7-chloroquinoline-based antibacterial agents. It provides a logical, field-tested workflow from initial chemical synthesis through to primary screening and preliminary mechanism of action studies, emphasizing the scientific rationale behind each experimental choice.

Part 1: Rational Design and Synthesis of 7-Chloroquinoline Derivatives

The foundational step in this discovery pipeline is the chemical synthesis of a focused library of compounds. The goal is not random synthesis, but a rational design approach based on established structure-activity relationships (SAR) to maximize the probability of identifying active molecules.

Expertise & Rationale: Why Modify the 7-Chloroquinoline Core?

The antibacterial potency of the quinoline scaffold is highly dependent on the nature and position of its substituents. Historical data from fluoroquinolone development and recent studies on novel derivatives provide key insights:[7][8]

  • The C4-Position: The amino group at C4 is critical for activity. Modifications here, typically through nucleophilic substitution of 4,7-dichloroquinoline with various amines, allow for the introduction of diverse side chains. These side chains can influence solubility, cell permeability, and target engagement.

  • The C7-Position: While the chlorine at C7 is the defining feature of this class, this position is also a key site for modification in the broader quinolone family. Substituents here, often piperazine or pyrrolidine rings, can dramatically modulate the antibacterial spectrum and potency.[7]

  • Molecular Hybridization: A powerful modern strategy involves linking the 7-chloroquinoline scaffold to another known pharmacophore (e.g., a sulfonamide, chalcone, or triazole) to create a hybrid molecule.[2][9] This can result in compounds with dual mechanisms of action or improved target affinity.[10] Advanced synthetic methods like click chemistry and ultrasound irradiation are often employed to facilitate these conjugations efficiently.[1][11]

Experimental Protocol 1: General Synthesis of a 4-Anilino-7-Chloroquinoline Derivative

This protocol describes a fundamental and widely applicable method for synthesizing derivatives by reacting 4,7-dichloroquinoline with a substituted aniline.

Objective: To synthesize N-(substituted-phenyl)-7-chloroquinolin-4-amine.

Materials:

  • 4,7-dichloroquinoline

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol or Isopropanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,7-dichloroquinoline (1.0 eq) in ethanol (10-15 mL per gram of dichloroquinoline).

  • Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of concentrated HCl (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature. A precipitate may form.

    • Slowly neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Causality: The acid catalyst protonates the quinoline nitrogen, making the C4 position more electrophilic and susceptible to nucleophilic attack by the aniline. The basic work-up is necessary to deprotonate the product and remove any unreacted acid, facilitating its extraction into the organic solvent.

Visualization: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing & Purification cluster_end Final Product DCQ 4,7-Dichloroquinoline React Nucleophilic Substitution (Solvent, Heat, Catalyst) DCQ->React Amine Substituted Amine / Aniline Amine->React Workup Aqueous Work-up (Neutralization, Extraction) React->Workup Purify Column Chromatography Workup->Purify Final Pure Derivative Purify->Final Analysis Characterization (NMR, MS) Final->Analysis

Caption: General workflow for the synthesis and purification of 7-chloroquinoline derivatives.

Part 2: A Hierarchical Approach to In Vitro Antibacterial Screening

A successful screening campaign efficiently identifies the most promising compounds from a synthetic library. A tiered or hierarchical approach is employed, starting with simple, high-throughput qualitative methods and progressing to more complex, quantitative assays for only the most active "hits."[12]

Primary Screening: Identifying Preliminary Activity

The initial goal is to quickly determine if a compound has any antibacterial activity. Agar diffusion methods are ideal for this purpose due to their simplicity and low cost.[13]

This method provides a qualitative assessment of antibacterial activity by measuring the zone of growth inhibition around a compound-impregnated disk.[14][15]

Objective: To screen newly synthesized compounds for antibacterial activity against selected Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Sterile blank paper disks (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin disk) and negative control (solvent-only disk)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs, micropipettes

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into a tube of TSB.

    • Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (corresponding to approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, remove excess liquid by pressing against the inside of the tube, and streak evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply sterile blank paper disks onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto a corresponding disk.

    • Apply positive and negative control disks to the same plate.

  • Incubation: Let the plates sit at room temperature for 15-30 minutes to allow for compound diffusion, then invert and incubate at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

Trustworthiness: The inclusion of positive and negative controls on every plate is a self-validating mechanism. The positive control ensures the bacteria are susceptible and the assay is working, while the negative control confirms that the solvent has no intrinsic antibacterial activity.

Secondary Screening: Quantifying Potency

Compounds that show significant zones of inhibition in the primary screen ("hits") are advanced to quantitative assays to determine their Minimum Inhibitory Concentration (MIC). The broth microdilution method is the internationally recognized standard for this determination.[13][14][16]

Objective: To determine the lowest concentration of a compound that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in Protocol 2, then diluted in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL in the well)

  • Test compounds and control antibiotics, serially diluted.

Procedure:

  • Compound Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL from the second to the third, and so on. Discard 100 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL and the bacterial concentration to ~5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be read by eye or with a plate reader.

Objective: To determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Procedure:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate this aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Reading: The MBC is the lowest concentration from the MIC plate that results in no colony formation on the MHA subculture, corresponding to a ≥99.9% reduction in the initial inoculum.

Visualization: The Antibacterial Screening Cascade

G A Synthesized Compound Library (7-Chloroquinoline Derivatives) B Primary Screen: Agar Disk Diffusion A->B C Measure Zone of Inhibition (ZOI) B->C D Inactive (ZOI < Threshold) C->D E Active 'Hits' (ZOI ≥ Threshold) C->E F Secondary Screen: Broth Microdilution (MIC) E->F G Determine MIC Value F->G H Tertiary Assay: MBC Determination G->H I Determine MBC/MIC Ratio H->I J Bacteriostatic (MBC/MIC > 4) I->J K Bactericidal (MBC/MIC ≤ 4) I->K L Lead Candidate for MoA Studies K->L G cluster_normal Normal DNA Replication cluster_inhibition Inhibition by 7-Chloroquinoline Derivative A Relaxed DNA (Ahead of replication fork) B DNA Gyrase A->B C ATP Hydrolysis B->C D Negatively Supercoiled DNA (Torsional strain relieved) C->D E Relaxed DNA F DNA Gyrase E->F G Gyrase-DNA Complex (Transient DNA break) F->G I Stabilized 'Cleavable Complex' G->I H 7-Chloroquinoline Derivative H->I J Replication Fork Stalls I->J K Cell Death J->K

References

Introduction: The Convergence of a Privileged Scaffold and Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Organocatalytic Synthesis of 7-Chloroquinoline Derivatives

The 7-chloroquinoline core is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. This "privileged scaffold" is a constituent in numerous therapeutics, including anticancer, antibacterial, and anti-inflammatory agents. Traditionally, the synthesis of quinolines has relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh conditions (strong acids, high temperatures) and can lack stereocontrol.[1][2]

Organocatalysis has emerged as a powerful paradigm in modern organic synthesis, utilizing small, chiral organic molecules to catalyze transformations with high efficiency and stereoselectivity under mild conditions.[3] This approach aligns with the principles of green chemistry by avoiding toxic heavy metals and reducing energy consumption. While direct organocatalytic routes to substituted 7-chloroquinolines are an evolving field, established principles of organocatalysis can be logically extended to design efficient and asymmetric syntheses.

This guide details two primary organocatalytic strategies for the synthesis of 7-chloroquinoline derivatives, focusing on the versatile Friedländer annulation. We will explore the mechanistic underpinnings of both chiral Brønsted acid and secondary amine catalysis, provide detailed experimental protocols, and offer expert insights into reaction optimization.

Core Strategy: The Asymmetric Organocatalytic Friedländer Annulation

The Friedländer synthesis is a robust reaction that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[2][4] The reaction proceeds through an initial aldol or Schiff base formation, followed by cyclization and dehydration.[1] Organocatalysis can be employed to control the stereochemistry of new chiral centers formed during this process, particularly when using prochiral ketones.

Below is a generalized workflow for this synthetic approach.

G cluster_start Starting Materials cluster_catalysis Organocatalytic System cluster_reaction Reaction & Processing cluster_end Final Product SM1 2-Amino-4-chlorobenzaldehyde React Reaction Vessel (Stirring, Inert Atmosphere) SM1->React SM2 Prochiral Ketone (e.g., cyclohexanone) SM2->React Cat Chiral Organocatalyst (e.g., CPA or Proline derivative) Cat->React Solv Anhydrous Solvent Solv->React Monitor TLC Monitoring React->Monitor Periodic Sampling Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Product Chiral 7-Chloro-tetrahydro acridine Derivative Purify->Product

General workflow for organocatalytic synthesis.

Part 1: Chiral Phosphoric Acid (CPA) Catalysis

Chiral phosphoric acids (CPAs) are exceptionally versatile Brønsted acid catalysts that operate through a network of hydrogen bonds.[5] In the context of the Friedländer synthesis, a CPA can act as a bifunctional catalyst, simultaneously activating the electrophile (2-amino-4-chlorobenzaldehyde) and the nucleophile (the enol form of the ketone), all within a well-defined chiral pocket. This dual activation facilitates the key C-C bond formation with high stereocontrol.[6]

Proposed Mechanism of Action

The catalytic cycle begins with the CPA activating both the aldehyde's carbonyl group and the aniline's amino group through hydrogen bonding. This enhances the electrophilicity of the aldehyde. Simultaneously, the CPA promotes the tautomerization of the ketone partner to its enol form. The catalyst then orchestrates the enantioselective aldol addition of the enol to the activated aldehyde. The resulting intermediate undergoes intramolecular cyclization via imine formation, followed by dehydration to yield the final quinoline product.

G CPA Chiral Phosphoric Acid (CPA) Start 2-Amino-4-chlorobenzaldehyde + Ketone Activation Dual H-Bond Activation (Aldehyde & Enol) Start->Activation CPA Aldol Stereoselective Aldol Addition Activation->Aldol C-C bond formation Cyclization Intramolecular Condensation (Imine Formation) Aldol->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Product Chiral 7-Chloroquinoline Derivative Dehydration->Product Product->CPA Catalyst Regeneration

CPA-catalyzed Friedländer annulation mechanism.
Experimental Protocol: CPA-Catalyzed Synthesis

Objective: To synthesize a chiral 7-chloro-2,3,4,9-tetrahydro-1H-acridine derivative from 2-amino-4-chlorobenzaldehyde and cyclohexanone.

Materials:

  • 2-Amino-4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Cyclohexanone (1.2 mmol, 1.2 equiv)

  • (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 5 mol%)

  • Anhydrous Toluene (5.0 mL)

  • 4Å Molecular Sieves (approx. 200 mg)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reagents for chromatography (Silica gel, Hexane, Ethyl Acetate)

Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 4Å molecular sieves. Seal the flask with a septum and purge with argon or nitrogen gas.

  • Reagent Addition: Under an inert atmosphere, add the chiral phosphoric acid catalyst (R)-TRIP (5 mol%). Add 2-amino-4-chlorobenzaldehyde (1.0 mmol) and anhydrous toluene (5.0 mL). Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add cyclohexanone (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 24-48 hours.

    • Expert Insight: The molecular sieves are crucial for sequestering the water produced during the reaction, which drives the equilibrium towards the product.[4]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate as the eluent.

  • Analysis: Combine the product-containing fractions and remove the solvent in vacuo. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Part 2: Secondary Amine (Enamine) Catalysis

Chiral secondary amines, such as proline and its derivatives, catalyze reactions through the formation of a transient, nucleophilic enamine intermediate with a carbonyl compound.[7] This strategy is highly effective for asymmetric C-C bond formation. In the Friedländer synthesis, the enamine formed from the ketone attacks the 2-aminoaryl aldehyde, with the stereochemistry dictated by the chiral catalyst.

Proposed Mechanism of Action

The catalyst, typically a diarylprolinol silyl ether, first condenses with the ketone to form a chiral enamine. This enamine then undergoes a stereoselective Michael-type addition to the 2-amino-4-chlorobenzaldehyde. The resulting intermediate cyclizes through an intramolecular attack of the amino group onto the iminium ion (regenerated from the enamine). Subsequent dehydration yields the final product and regenerates the catalyst.

G Catalyst Chiral Secondary Amine Catalyst Enamine Enamine Formation Catalyst->Enamine Ketone Ketone Ketone->Enamine Aldehyde 2-Amino-4-chlorobenzaldehyde Addition Stereoselective Addition to Aldehyde Aldehyde->Addition Enamine->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Hydrolysis Hydrolysis & Dehydration Cyclization->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral 7-Chloroquinoline Derivative Hydrolysis->Product

Enamine-catalyzed Friedländer annulation mechanism.
Experimental Protocol: Enamine-Catalyzed Synthesis

Objective: To synthesize a chiral 7-chloroquinoline derivative using a proline-derived catalyst.

Materials:

  • 2-Amino-4-chlorobenzaldehyde (1.0 mmol, 1.0 equiv)

  • Propiophenone (1.5 mmol, 1.5 equiv)

  • (S)-Diphenylprolinol TMS ether (0.1 mmol, 10 mol%)

  • Benzoic Acid (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reagents for chromatography (Silica gel, Hexane, Ethyl Acetate)

Procedure:

  • Preparation: To a dry 25 mL round-bottom flask with a stir bar, add the (S)-Diphenylprolinol TMS ether catalyst (10 mol%) and benzoic acid (10 mol%).

    • Expert Insight: A weak acid co-catalyst is often required to facilitate both enamine formation and the final catalyst turnover.[7]

  • Reagent Addition: Add 2-amino-4-chlorobenzaldehyde (1.0 mmol) followed by anhydrous DCM (5.0 mL) under an argon or nitrogen atmosphere. Stir for 5 minutes.

  • Initiation: Add propiophenone (1.5 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature (approx. 25 °C). Monitor the reaction by TLC. The reaction may take 48-72 hours to reach completion.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by spectroscopic methods and determine the enantiomeric excess by chiral HPLC.

Data Summary and Method Comparison

ParameterChiral Phosphoric Acid (CPA) CatalysisSecondary Amine (Enamine) Catalysis
Catalyst Type Chiral Brønsted Acid (e.g., TRIP, SPINOL)Chiral Secondary Amine (e.g., Proline derivatives)
Activation Mode H-Bonding (Bifunctional Activation)Covalent Catalysis (Enamine Intermediate)
Catalyst Loading 1 - 10 mol%5 - 20 mol%
Typical Solvents Toluene, Dichloromethane, XylenesDichloromethane, Chloroform, THF
Co-catalyst Often not required; molecular sieves usedWeak Brønsted or Lewis acid often beneficial
Advantages Lower catalyst loadings, high turnoversBroad substrate scope for ketones and aldehydes
Potential Issues Sensitivity to water, catalyst expenseSlower reaction rates, potential for side reactions

Conclusion and Future Outlook

The organocatalytic Friedländer annulation represents a promising and sustainable strategy for the asymmetric synthesis of 7-chloroquinoline derivatives. Both chiral Brønsted acids and secondary amines offer distinct mechanistic pathways to achieve high levels of stereocontrol under mild conditions. The protocols outlined here provide a robust starting point for researchers in drug discovery and process development. Future work will likely focus on expanding the substrate scope, lowering catalyst loadings, and applying these methods to the synthesis of complex, biologically active molecules built upon the vital 7-chloroquinoline scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Chloroquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our focus is on improving yield, purity, and process efficiency, grounded in established chemical principles and field-proven methodologies.

The primary synthetic route discussed is the Gould-Jacobs reaction, a robust and widely used method for quinoline synthesis.[1][2] The final product of this sequence is more accurately named 7-chloro-4-hydroxyquinoline-3-carboxylic acid or its tautomer, 7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid . This molecule is a critical intermediate in the synthesis of pharmaceuticals, most notably the antimalarial drug Chloroquine.[3][4]

Core Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis is typically a three-stage process starting from 3-chloroaniline and diethyl ethoxymethylenemalonate (EMME).[1] Each stage presents unique challenges that can impact the overall yield and purity of the final product.

  • Condensation: An initial nucleophilic substitution reaction between 3-chloroaniline and EMME forms the key intermediate, diethyl 2-((3-chloroanilino)methylene)malonate.

  • Thermal Cyclization: This is the most critical and often lowest-yielding step. The intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

  • Saponification & Acidification: The ester is hydrolyzed to the corresponding carboxylate salt using a strong base, followed by acidification to precipitate the final 7-chloro-4-hydroxyquinoline-3-carboxylic acid product.[5]

cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis & Precipitation A 3-Chloroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Diethyl 2-((3-chloroanilino)methylene)malonate A->B ~100-140°C -EtOH C Ethyl 7-chloro-4-hydroxy- quinoline-3-carboxylate B->C High Temp (~250°C) High-boiling solvent -EtOH D Sodium 7-chloro-4-hydroxy- quinoline-3-carboxylate C->D 1. NaOH (aq), Reflux E 7-Chloro-4-hydroxy- quinoline-3-carboxylic Acid (Product) D->E 2. HCl or H₂SO₄ (aq)

Caption: The Gould-Jacobs synthesis workflow for 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My thermal cyclization step is inefficient, resulting in a very low yield of the quinoline ester. How can I improve this?

A1: Incomplete cyclization is the most frequent bottleneck in this synthesis. This step is a high-activation-energy pericyclic reaction that requires extreme temperatures.[6]

Causality & Solutions:

  • Insufficient Temperature: The reaction typically requires temperatures of 250-300°C to proceed efficiently.[6][7] Operating below this range will result in an incomplete reaction, leaving a significant amount of the uncyclized anilinomethylenemalonate intermediate.

    • Action: Gradually increase the temperature of your heating medium. Ensure your apparatus is rated for these temperatures. Use a high-boiling, inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, boiling point ~257°C) or mineral oil to ensure uniform heat transfer.[5][8]

  • Reaction Time vs. Degradation: At these high temperatures, there is a fine balance between driving the reaction to completion and product degradation.[7]

    • Action: Optimize the reaction time. For conventional heating, a duration of 30-60 minutes at peak temperature is a good starting point.[5] Monitor the reaction by taking aliquots (if feasible) and analyzing via TLC or LC-MS to establish the optimal time-temperature profile. Prolonged heating can sometimes lead to lower yields due to decarboxylation or charring.[7]

  • Heating Method: Conventional heating with an oil bath or heating mantle can be slow and lead to uneven heat distribution.

    • Action: Consider using microwave irradiation. Microwave synthesis can provide rapid, uniform heating, often leading to significantly shorter reaction times and improved yields compared to conventional methods.[6][7]

ParameterConventional Heating (Dowtherm A)Microwave HeatingRationale & Citation
Temperature 250-260°C250-300°CHigh thermal energy is required to overcome the activation barrier for the 6-electron cyclization.[5][6]
Time 30-60 minutes5-20 minutesMicrowave heating is more efficient, reducing the time needed at high temperatures and minimizing degradation.[7]
Typical Yield 60-85% (for the ester)Can be higher, up to ~90%Improved energy transfer and shorter reaction times reduce the formation of byproducts.[6][7]
Solvent Dowtherm A, Mineral OilHigh-boiling polar solvents or solvent-freeSolvents ensure even heat distribution and prevent localized overheating and charring.[8]
Q2: I'm observing a mixture of 7-chloro and 5-chloro isomers. How can I improve regioselectivity and purify the desired product?

A2: The formation of regioisomers is a known issue when using meta-substituted anilines like 3-chloroaniline. The cyclization can occur at either of the two positions ortho to the amino group. While cyclization to the para position relative to the chlorine atom (C-4) is electronically favored, leading to the 7-chloro isomer, the sterically less hindered position (C-2) can also react, yielding the 5-chloro isomer.[3]

Causality & Solutions:

  • Controlling Cyclization: The ratio of isomers is primarily determined by the thermodynamics of the cyclization step. While difficult to alter significantly, ensuring a homogenous and well-controlled heating profile can prevent localized "hot spots" that might favor the kinetic (and often undesired) product.

  • Purification Strategy 1 (Ester Stage): The ethyl esters of the 7-chloro and 5-chloro isomers often have different solubilities.

    • Action: Attempt fractional crystallization of the crude ethyl ester product before hydrolysis. A detailed procedure for a related synthesis notes that the undesired 5-chloro isomer can sometimes be separated from the main 7-chloro product by careful crystallization from a solvent like acetic acid.[3]

  • Purification Strategy 2 (Acid Stage): The most effective separation often occurs after hydrolysis. The 7-chloro and 5-chloro carboxylic acids have different pKa values and solubilities.

    • Action: Implement a pH-controlled precipitation. After saponification, instead of acidifying directly to a very low pH, carefully adjust the pH of the aqueous solution. A recent study on a similar process demonstrated that neutralizing the basic solution to a pH of ~8.2 can selectively precipitate one isomer, which can then be isolated by filtration before further acidifying the filtrate.[9] Alternatively, the crude acid mixture can be recrystallized from a suitable solvent.

start Low Cyclization Yield q1 Is Temperature ≥ 250°C? start->q1 a1_no Increase Temperature to 250-260°C q1->a1_no No q2 Is Reaction Time Optimized? q1->q2 Yes a1_yes Increase Reaction Time (Monitor for degradation) a1_no->q2 a2_yes Consider Microwave Heating for Improved Efficiency q2->a2_yes Yes a2_no Run Time-Course Study (e.g., 15, 30, 60, 90 min) q2->a2_no No end Yield Improved a2_yes->end a2_no->end

Caption: Troubleshooting decision tree for improving low cyclization yield.

Q3: My final product is difficult to purify and appears discolored. What are the likely impurities and how can I remove them?

A3: Impurities often arise from incomplete reactions or side reactions due to the harsh conditions, particularly during the high-temperature cyclization.

Causality & Solutions:

  • Incomplete Hydrolysis: If the saponification of the ester is not driven to completion, the unreacted ester will remain in your product.

    • Action: Ensure the hydrolysis is complete by refluxing with aqueous NaOH until the solid ester is fully dissolved.[5] A typical duration is 1-2 hours. The formation of a clear solution is a good indicator of reaction completion.

  • Thermal Degradation Products: The high temperature of the cyclization can lead to charring and the formation of colored, tarry byproducts.

    • Action: After the cyclization step, wash the crude, solidified ester with a non-polar solvent like hexanes or Skellysolve B.[5] This helps remove the high-boiling solvent (Dowtherm A) and many of the colored, non-polar impurities before the hydrolysis step.

  • Purification of Final Acid: The final carboxylic acid is a solid that can be purified effectively.

    • Action: Recrystallization is the most common method. After filtering the precipitated acid, dissolve it in a suitable hot solvent (e.g., ethanol, acetic acid, or DMF) and allow it to cool slowly to form pure crystals. A patent for related quinoline carboxylic acids suggests that recrystallization from lower alcohols in the presence of a small amount of base can improve purity.[10]

Frequently Asked Questions (FAQs)

  • Q: What is the exact role of Dowtherm A or mineral oil in the cyclization step?

    • A: These high-boiling liquids serve two primary functions. First, they act as a heat transfer medium, ensuring that the reaction mixture is heated uniformly to the required high temperature (~250°C), which is difficult to achieve safely and evenly with a standard heating mantle alone. Second, they act as a solvent, keeping the reactants and products in the liquid phase, which facilitates the reaction and prevents localized charring that can occur when heating a solid neat.[5][8]

  • Q: What is the stable tautomeric form of the final product?

    • A: The product, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, exists in a tautomeric equilibrium with its keto form, 7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. In the solid state and in most solvents, the keto (4-oxo) form is significantly more stable and is the predominant species. Therefore, while often named as a "4-hydroxyquinoline," its chemical behavior and structure are more accurately represented by the 4-oxoquinolone form.

Detailed Experimental Protocol

This protocol is adapted from the validated procedure published in Organic Syntheses for the synthesis of 4,7-dichloroquinoline, focusing on the steps to obtain the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid intermediate.[5]

Materials:

  • m-Chloroaniline (1.0 mole, 127.5 g)

  • Ethyl ethoxymethylenemalonate (1.1 moles, 233 g)

  • Dowtherm A (or mineral oil)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Procedure:

  • Stage 1: Condensation

    • In a 500 mL round-bottomed flask, combine m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles).

    • Heat the mixture on a steam bath or in an oil bath at 100-110°C for 1 hour. Allow the ethanol generated to evaporate. The resulting warm, viscous oil is used directly in the next step.

  • Stage 2: Thermal Cyclization

    • SAFETY NOTE: This step involves very high temperatures. Perform in a well-ventilated fume hood with appropriate safety shields.

    • In a separate 5 L flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil (~257°C).

    • Carefully and slowly pour the warm product from Stage 1 through the condenser into the boiling Dowtherm A.

    • Continue heating and maintain reflux for 1 hour. The cyclized product, ethyl 7-chloro-4-hydroxy-3-quinolinecarboxylate, will begin to crystallize and precipitate from the hot solution.

    • Allow the mixture to cool to room temperature. Filter the solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with two 400 mL portions of a non-polar solvent (e.g., hexanes) to remove the Dowtherm A. Air-dry the solid.

  • Stage 3: Saponification and Acidification

    • Transfer the air-dried filter cake to a flask and add 1 L of 10% aqueous sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring. Continue refluxing for approximately 1 hour, or until all the solid ester has dissolved, forming a clear solution.

    • Cool the solution to room temperature.

    • Slowly, and with stirring, acidify the solution to Congo red paper (pH ~3-5) using concentrated hydrochloric acid or 10% sulfuric acid.

    • The final product, 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, will precipitate as a solid.

    • Collect the solid by filtration, wash it thoroughly with water until the washings are neutral, and dry. The expected yield is 190–220 g (85–98% over two steps).[5]

References

Technical Support Center: Navigating Challenges in Classical Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes for some of the most fundamental methods in heterocyclic chemistry. Here, we move beyond simple protocols to explain the "why" behind the challenges and solutions, ensuring a deeper understanding and more robust experimental design.

Section 1: The Skraup Synthesis: Taming a Powerful but Exothermic Reaction

The Skraup synthesis, first reported in 1880, is a powerful method for producing quinoline itself and its derivatives from an aniline, glycerol, an oxidizing agent, and sulfuric acid.[1] However, it is notoriously exothermic and can be difficult to control.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Skraup reaction is extremely vigorous and difficult to control. What's happening and how can I mitigate this?

A1: The high exothermicity of the Skraup synthesis is a well-documented challenge.[2][3] This is due to the rapid dehydration of glycerol to acrolein and the subsequent energetic condensation and oxidation steps under strongly acidic conditions.

  • Causality: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, accelerating the reaction rate and generating significant heat. Without proper control, this can lead to a dangerous runaway reaction.

  • Solution:

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique to tame the reaction's vigor.[2][4] Ferrous sulfate is thought to act as an oxygen carrier, smoothing the oxidation process and preventing localized "hot spots."[5] Boric acid can also be employed for this purpose.[2]

    • Controlled Reagent Addition: The order and rate of reagent addition are critical. A typical and safer sequence is to combine the aniline, glycerol, and ferrous sulfate first, then slowly add the concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[2]

    • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins, it's often necessary to remove the external heat source and let the reaction's own heat sustain it. Reapply heat only after this initial vigorous phase has subsided to drive the reaction to completion.[2][3]

Q2: I'm observing significant tar and polymer formation in my Skraup synthesis, leading to low yields and a difficult workup. What causes this and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis.[2] The harsh acidic and oxidizing conditions can cause the polymerization of acrolein and other reactive intermediates.[2]

  • Causality: The highly reactive nature of acrolein under strong acid catalysis makes it prone to self-polymerization, creating high-molecular-weight, insoluble tars.

  • Solution:

    • Moderator Use: As with controlling the exotherm, ferrous sulfate can help reduce charring and tar formation by moderating the reaction rate.[2]

    • Temperature Optimization: Avoid excessive temperatures. The goal is to find the "sweet spot" where the desired reaction proceeds efficiently without promoting excessive polymerization.[2]

    • Effective Purification: A robust purification strategy is essential. Steam distillation is the most common and effective method to separate the volatile quinoline product from the non-volatile tar.[2][3] The crude reaction mixture is made alkaline, and then steam is passed through to co-distill the quinoline.[3]

Q3: My yield is very low despite controlling the reaction vigor. What other factors could be at play?

A3: Low yields can stem from several factors beyond reaction control and tar formation.[3]

  • Causality:

    • Incomplete Reaction: Insufficient heating time or temperature after the initial exotherm can lead to incomplete conversion.[3]

    • Substituent Effects: The electronic nature of substituents on the aniline ring plays a significant role. Electron-withdrawing groups can deactivate the ring, making the cyclization step more difficult and requiring harsher conditions, which can, in turn, lead to lower yields.[3]

    • Inefficient Workup: Significant product loss can occur during the workup and purification stages, especially when dealing with tarry residues.[3][6]

  • Solution:

    • Reaction Monitoring: If possible, monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

    • Adjust Conditions for Substituted Anilines: For anilines with electron-withdrawing groups, you may need to increase the reaction temperature or use a stronger acid catalyst, while being mindful of increased side reactions.

    • Optimize Extraction: During workup, ensure the aqueous layer is made sufficiently basic to free the quinoline base for efficient extraction into an organic solvent. Multiple extractions may be necessary.

Visualizing the Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aniline Aniline Mix Combine in Flask Aniline->Mix Glycerol Glycerol Glycerol->Mix FeSO4 FeSO₄ (Moderator) FeSO4->Mix H2SO4 Conc. H₂SO₄ Initiate Gentle Heating H2SO4->Initiate Mix->H2SO4 Slow Addition with Cooling Exotherm Exothermic Phase (Remove Heat) Initiate->Exotherm Reflux Reflux to Completion Exotherm->Reflux Cool Cool Reaction Reflux->Cool Basify Make Alkaline (e.g., NaOH) Cool->Basify SteamDistill Steam Distillation Basify->SteamDistill Extract Extract with Organic Solvent SteamDistill->Extract Purify Final Purification (e.g., Distillation) Extract->Purify

Caption: A logical workflow for the Skraup synthesis, highlighting key control points.

Section 2: The Doebner-von Miller Synthesis: Taming Polymerization

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines, offering more versatility in the final quinoline structure.[7][8] However, it shares the challenge of polymerization and tar formation.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Doebner-von Miller reaction is producing a large amount of intractable tar and a very low yield. What is the primary cause?

A1: The most common culprit in a low-yielding Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[9][10]

  • Causality: Strong acids, necessary for the reaction, can readily catalyze the self-condensation and polymerization of the electron-deficient α,β-unsaturated system, leading to the formation of high-molecular-weight tars.[9]

  • Solution:

    • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low instantaneous concentration of the carbonyl compound, thus minimizing its self-polymerization.[10][11]

    • Optimize Acid Concentration and Type: While strong acids are required, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and side product formation.[9]

    • Temperature Control: Excessive heat will promote polymerization. It's crucial to maintain the lowest effective temperature for the reaction to proceed.[9][11]

Q2: I'm using a substituted aniline and getting a very poor yield. Are there electronic effects I should be aware of?

A2: Yes, the electronic properties of the substituents on the aniline ring can significantly influence the reaction's success.

  • Causality: Anilines bearing strong electron-withdrawing groups are less nucleophilic and can be unreactive under standard Doebner-von Miller conditions, leading to very low yields.[9]

  • Solution: For such challenging substrates, consider alternative or modified procedures. Some modern variations of the Doebner-von Miller reaction employ different catalytic systems that may be more effective for deactivated anilines.

Q3: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?

A3: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[9] Incomplete oxidation is a common issue.

  • Causality: If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[9]

  • Solution:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.

    • Post-Reaction Oxidation: If you've already isolated a product contaminated with dihydroquinolines, it may be possible to perform a separate oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[9]

Key Mechanistic Pathways: Product vs. Byproduct

Doebner_von_Miller_Pathways Start Aniline + α,β-Unsaturated Carbonyl DesiredPath Conjugate Addition & Cyclization Start->DesiredPath Desired Pathway SidePath Self-Condensation & Polymerization Start->SidePath Side Reaction Acid Acid Catalyst (e.g., HCl, H₂SO₄) Acid->DesiredPath Acid->SidePath Product Quinoline Product DesiredPath->Product Byproduct Tar/Polymer Byproduct SidePath->Byproduct

Caption: Competing pathways in the Doebner-von Miller synthesis.

Section 3: The Friedländer Synthesis: Addressing Regioselectivity and Harsh Conditions

The Friedländer synthesis is a versatile and straightforward method for producing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[12][13] While conceptually simple, challenges related to regioselectivity and harsh reaction conditions are common.[7][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I control the outcome?

A1: Regioselectivity is a classic challenge in the Friedländer synthesis when an unsymmetrical ketone provides two different α-methylene groups for condensation.[7][14]

  • Causality: The reaction can proceed via two different enolates or enamines, leading to two possible cyclization pathways and, consequently, a mixture of isomeric quinoline products.

  • Solution:

    • Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[14][15]

    • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one reaction pathway and direct the cyclization to the desired position.[14][15]

    • Reaction Condition Optimization: Carefully tuning the reaction temperature and solvent can also influence the kinetic vs. thermodynamic control of the initial condensation step, thereby affecting the isomeric ratio.

Q2: My reaction requires high temperatures and strong acid or base catalysts, leading to side reactions and degradation. Are there milder alternatives?

A2: Traditional Friedländer conditions can be harsh, often leading to side reactions like the self-condensation (aldol reaction) of the ketone starting material.[16]

  • Causality: High temperatures and strong acids/bases provide the necessary activation energy but can also promote undesired reaction pathways and decomposition of sensitive substrates or products.

  • Solution:

    • Modern Catalytic Systems: There has been significant research into developing milder and more efficient catalysts for the Friedländer annulation. These include various Lewis acids (e.g., In(OTf)₃), molecular iodine, and even metal nanoparticles.[16][17] Gold catalysts, for instance, have been shown to facilitate the reaction under milder conditions.[15]

    • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions, sometimes with microwave irradiation, can accelerate the reaction and minimize side product formation.[18]

Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol describes a milder, iodine-catalyzed approach to the Friedländer synthesis.[16]

  • Materials:

    • 2-aminoaryl ketone (1.0 mmol)

    • Active methylene compound (1.2 mmol)

    • Molecular iodine (I₂) (10 mol%)

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction's progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or recrystallization as needed.

Section 4: The Combes Synthesis: Overcoming Steric Hindrance and Controlling Regioselectivity

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[19][20] Key challenges include regioselectivity with unsymmetrical diketones and the influence of steric effects.

Frequently Asked questions (FAQs) & Troubleshooting

Q1: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I control this?

A1: Similar to the Friedländer synthesis, regioselectivity is a primary concern in the Combes reaction when using an unsymmetrical β-diketone.

  • Causality: The initial condensation between the aniline and the β-diketone can occur at either of the two carbonyl groups, leading to two different enamine intermediates, which then cyclize to form isomeric quinolines.

  • Solution:

    • Steric and Electronic Control: The regioselectivity is governed by a combination of steric and electronic factors on both the aniline and the diketone.[20] For example, increasing the steric bulk on one side of the diketone can favor the initial nucleophilic attack of the aniline at the less hindered carbonyl group.[20]

    • Catalyst Choice: While typically acid-catalyzed, the choice of acid can influence the outcome. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) are often more effective dehydrating agents than sulfuric acid and can sometimes offer better selectivity.[20]

Q2: I am experiencing a low yield, especially with substituted anilines or bulky β-diketones. What is the likely cause?

A2: Low yields in the Combes synthesis can often be attributed to steric hindrance, which affects the rate-determining cyclization step.[14]

  • Causality: The key cyclization step is an electrophilic aromatic substitution, where the enamine intermediate attacks the aniline ring. Steric bulk on either the aniline (e.g., ortho-substituents) or the diketone can hinder this intramolecular annulation, slowing down the reaction and leading to lower yields.[14][20]

  • Solution:

    • Optimize Reaction Conditions: Increasing the reaction temperature or using a more potent catalyst like PPE can sometimes overcome the activation barrier imposed by steric hindrance.[20]

    • Substrate Selection: If possible, choosing less sterically hindered starting materials is the most direct way to improve yields.

    • Consider Alternative Syntheses: If steric hindrance is a major and unavoidable issue with your desired substrates, it may be necessary to explore an alternative classical or modern quinoline synthesis that is less sensitive to steric effects.

Summary of Challenges in Classical Quinoline Syntheses
Synthesis MethodPrimary Challenge(s)Key Solutions
Skraup Highly exothermic reaction, significant tar formation[2][3]Use of moderators (FeSO₄), controlled reagent addition, gradual heating, steam distillation for purification[2][3][4]
Doebner-von Miller Polymerization of α,β-unsaturated carbonyl, tar formation, incomplete oxidation[9]Slow reagent addition, optimization of acid type and concentration, post-reaction oxidation[9][10]
Friedländer Regioselectivity with unsymmetrical ketones, harsh reaction conditions, aldol side reactions[7][14]Catalyst selection (e.g., Lewis acids, iodine), substrate modification, use of milder conditions[14][15][16]
Combes Regioselectivity with unsymmetrical β-diketones, steric hindrance effects[14][20]Strategic choice of substrates to leverage steric/electronic effects, use of effective catalysts like PPA or PPE[20]

References

Technical Support Center: Purification of 7-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloroquinoline-3-carboxylic acid (C₁₀H₆ClNO₂), a critical building block in pharmaceutical synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific, frequently encountered problems during the purification of this compound. Each issue is presented in a question-and-answer format to provide direct, actionable solutions.

Question 1: My final product is an off-color (yellow to brown) solid with a broad melting point range, even after initial filtration. What's the likely cause and the best course of action?

Answer:

This is a classic sign of persistent impurities, which could be unreacted starting materials or colored byproducts from the synthesis. The most robust first-line approach is recrystallization . The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.

  • Expert Insight: The quinoline core and the carboxylic acid group give the molecule polar characteristics. Therefore, polar protic or aprotic solvents are excellent starting points. Ethanol, methanol, or mixtures of Dimethylformamide (DMF) and water are often effective.[1][2] For instance, recrystallization from an ethanol/water mixture can be highly effective for removing less polar impurities.

Detailed Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration to remove them. This step is crucial for achieving high purity.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath. Slow cooling is vital for the formation of large, pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Question 2: I've tried recrystallization, but my product purity (as determined by HPLC or NMR) is not improving significantly. What advanced techniques can I use?

Answer:

When simple recrystallization fails, it often means the impurities have similar solubility profiles to your target compound. In this case, leveraging the acidic nature of the carboxylic acid group through an acid-base extraction/precipitation is a highly effective and orthogonal purification strategy.[3] This method separates your acidic product from neutral or basic impurities.

  • Causality Explained: By adding a base (e.g., aqueous sodium hydroxide or sodium carbonate), you deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[4][5] Neutral organic impurities will remain in an organic layer, while basic impurities can be removed in a subsequent step. Re-acidification then precipitates the purified carboxylic acid.

Detailed Protocol 2: Purification via Acid-Base Extraction

  • Dissolution & Basification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Transfer this to a separatory funnel and add an aqueous solution of 1M sodium hydroxide. Shake the funnel vigorously, venting frequently. The this compound will react to form its sodium salt and move into the aqueous layer.

  • Separation of Layers: Allow the layers to separate. Drain the lower aqueous layer containing your product salt into a clean beaker. The organic layer, containing neutral impurities, can be discarded.

  • Backwash (Optional): To remove any trapped organic impurities, you can wash the aqueous layer with a fresh portion of ethyl acetate.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid, while stirring, until the pH is acidic (around pH 1-2).[1] The purified this compound will precipitate out as a solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry thoroughly under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: The choice of solvent is critical. Based on literature and chemical principles, several solvents and solvent systems are effective. The ideal solvent should dissolve the compound when hot but poorly when cold.

Solvent SystemBoiling Point (°C)Rationale & Use Case
Ethanol/Water 78-100Excellent for general purpose purification. The ratio can be tuned to optimize yield and purity.[6]
Acetic Acid 118A good solvent for quinoline-based acids, but can be difficult to remove completely. Often used when other solvents fail.[7]
Dimethylformamide (DMF)/Methanol 65-153A powerful solvent system for less soluble derivatives, allowing for recrystallization of stubborn crude products.[2]
1-Methoxy-2-propanol 120A higher boiling point alcohol that can be effective, sometimes in the presence of a small amount of base to improve purity.[8]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm purity:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The purified product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct proton or carbon signals.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Q3: Can column chromatography be used for purification?

A3: Yes, silica gel column chromatography can be used, but it is often a method of last resort due to being more time-consuming and costly for larger scales. The acidic nature of the compound can cause it to streak on the silica. This can sometimes be mitigated by adding a small percentage of acetic acid to the mobile phase (e.g., an ethyl acetate/hexane mixture with 1% acetic acid).

Purification Strategy Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification method.

PurificationWorkflow Start Crude this compound TLC_Analysis Initial Purity Assessment (TLC/HPLC) Start->TLC_Analysis Decision1 Major Impurities Observed? TLC_Analysis->Decision1 Recrystallization Recrystallization (e.g., Ethanol/Water) Decision1->Recrystallization Yes Final_Product Pure Product Decision1->Final_Product No (Trace Only) Purity_Check1 Purity Acceptable? Recrystallization->Purity_Check1 Acid_Base Acid-Base Extraction Purity_Check1->Acid_Base No Purity_Check1->Final_Product Yes Purity_Check2 Purity Acceptable? Acid_Base->Purity_Check2 Chromatography Column Chromatography (Silica Gel) Purity_Check2->Chromatography No Purity_Check2->Final_Product Yes Chromatography->Final_Product

Caption: Decision workflow for purifying this compound.

References

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Skraup synthesis, a historic and powerful method for creating the quinoline core, is a cornerstone of heterocyclic chemistry.[1] Developed by Czech chemist Zdenko Hans Skraup, this reaction builds the quinoline ring system by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] While effective, the synthesis is infamous for its vigorous, often violent, exothermic nature and the common formation of intractable tar, which can significantly complicate product isolation and reduce yields.[4][5][6][7]

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to empower researchers in navigating the complexities of the Skraup synthesis. Our goal is to help you optimize reaction conditions, mitigate tar formation, and achieve higher yields in a safe and reproducible manner.

Troubleshooting Guide: Conquering Tar and Taming the Reaction

This section addresses specific issues encountered during the Skraup synthesis in a practical question-and-answer format, offering scientifically grounded solutions.

Issue 1: My reaction is producing an excessive amount of black, intractable tar, making product isolation nearly impossible.

Question: What are the primary causes of tar formation in the Skraup synthesis, and what are the most effective strategies to minimize it?

Answer: Tar formation is the most common challenge in the Skraup synthesis.[4][5][8] It arises from the harsh, high-temperature, and strongly acidic conditions that promote the polymerization of acrolein, the reactive intermediate formed from the dehydration of glycerol.[4][5]

Causality and Mitigation Strategies:

  • Uncontrolled Exotherm: The reaction is notoriously exothermic.[6][8] A rapid temperature increase accelerates the polymerization of acrolein and other reactive intermediates.

    • Solution: Employ a reaction moderator. Ferrous sulfate (FeSO₄) is the most common and effective moderator, believed to act as an oxygen carrier that smooths the reaction rate.[4][8][9] Boric acid is another reported moderator that can make the reaction less violent.[6][8]

  • Rate of Reagent Addition: The speed at which reagents are mixed directly impacts heat generation.

    • Solution: Implement controlled, sequential reagent addition. A recommended order is to first mix the aniline, ferrous sulfate, and glycerol, then add the sulfuric acid slowly with external cooling.[4] Gradual heating should only be applied after all reagents are combined.

  • Excessive Temperature: High temperatures, while necessary for the reaction to proceed, are a primary driver of polymerization.[5]

    • Solution: Maintain the lowest effective temperature. A general range of 100°C to 150°C is often cited for the main reaction phase.[5] Once the initial exotherm begins (often indicated by boiling), it's wise to remove the external heat source and allow the reaction's own heat to sustain it for a period before reapplying heat.[4]

Issue 2: The reaction is proceeding too violently and is difficult to control.

Question: My Skraup reaction is extremely exothermic and seems to be heading towards a runaway. What immediate actions should I take, and how can I prevent this in the future?

Answer: A runaway Skraup reaction is a serious safety hazard.

Immediate Safety Actions:

  • If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to attempt rapid cooling.

  • Ensure a blast shield is positioned between you and the reaction setup.

  • Be prepared for a sudden pressure increase and ensure adequate venting is in place.

Preventative Measures for Future Experiments:

  • Moderator is Key: Never attempt the Skraup synthesis without a moderator like ferrous sulfate (FeSO₄).[4][8][9]

  • Controlled Heating: Heat the reaction mixture gradually. Avoid aggressive heating, especially at the beginning. The reaction should be initiated gently, and the heat source should be removed once the exothermic phase starts.[4][5]

  • Optimized Reagent Order: Adhere to a strict and tested order of addition. Slowly adding sulfuric acid to the cooled mixture of aniline, glycerol, and moderator is crucial.[4]

  • Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is known to result in a less violent reaction, though its toxicity is a major concern.[1][4][10] Iodine has also been reported as an alternative.[4]

Issue 3: My final product yield is consistently low, even when tar formation seems moderate.

Question: I've managed to control the tar, but my quinoline yield is still poor. What other factors could be contributing to this?

Answer: Low yields can stem from several factors beyond just tar formation.[4]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Ensure a sufficient reflux period after the initial vigorous exotherm has subsided. A prolonged heating period is often necessary to drive the cyclization and oxidation steps to completion.[4]

  • Substituent Effects: The electronic nature of the starting aniline plays a significant role.

    • Analysis: Electron-donating groups on the aniline ring generally facilitate the reaction. Conversely, strong electron-withdrawing groups, like a nitro group, can deactivate the ring, making it less nucleophilic and requiring harsher conditions, which may lead to lower yields.[4][11]

  • Inefficient Workup and Purification: Significant product loss can occur during the isolation phase.

    • Optimization: Steam distillation is the most effective method for separating the volatile quinoline product from the non-volatile tar.[4] The crude reaction mixture is made strongly alkaline with sodium hydroxide, and then steam is passed through to carry the quinoline over. Subsequent solvent extraction from the distillate is then required.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of tar formation?

A1: The tar is primarily a result of the acid-catalyzed polymerization of acrolein (H₂C=CH–CHO). Under the strong acid and high heat of the Skraup reaction, glycerol dehydrates to form acrolein.[2][6] This α,β-unsaturated aldehyde is highly reactive and readily undergoes polymerization, forming complex, high-molecular-weight, dark-colored polymers, which constitute the tar.

Q2: Are there any modern, "greener" modifications to the Skraup synthesis that inherently avoid tar formation?

A2: Yes, significant research has focused on developing more environmentally friendly protocols. These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields, minimizing the time for side reactions like polymerization to occur.[7]

  • Use of Ionic Liquids: Certain ionic liquids can function as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[7]

  • Solvent-Free Conditions: Protocols have been developed that eliminate the need for a solvent altogether, reducing waste.[7]

  • Alternative Catalysts and Oxidants: Replacing concentrated sulfuric acid with solid acid catalysts or using milder, less toxic oxidizing agents are active areas of research to make the synthesis safer and cleaner.[7][12]

Q3: How do I effectively purify my quinoline product from the tarry residue?

A3: Purification is a critical step.

  • Steam Distillation: This is the industry-standard and most effective method. After making the reaction mixture strongly alkaline, steam is passed through the flask. The volatile quinoline product co-distills with the water, leaving the non-volatile tar behind.[4]

  • Solvent Extraction: The quinoline is then recovered from the aqueous distillate by extraction with an organic solvent such as diethyl ether or dichloromethane.[4]

  • Removal of Unreacted Aniline: Any unreacted aniline will also steam distill. A common purification technique is to acidify the distillate and add a solution of sodium nitrite. This converts the residual aniline into a non-volatile diazonium salt, which can then be removed, allowing for the re-isolation of the pure quinoline.[4]

  • Activated Carbon: To remove residual color, a solution of the crude product can be treated with activated carbon.[4]

Visualizing the Problem: Tar Formation Pathway

The following diagram illustrates the key steps in the Skraup synthesis and highlights the critical juncture where tar formation competes with the desired product pathway.

TarFormation cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline Aniline Addition Michael Addition (Aniline + Acrolein) Aniline->Addition Glycerol Glycerol H2SO4 H₂SO₄ (conc.) Acrolein Acrolein (Reactive Intermediate) H2SO4->Acrolein Dehydration Heat High Heat Tar Tar Formation (Polymerization) Heat->Tar Acrolein->Addition Acrolein->Tar Side Reaction Cyclization Cyclization & Dehydration Addition->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline (Desired Product) Oxidation->Quinoline TroubleshootingWorkflow Start Experiment Start Problem Problem Encountered? Start->Problem ExcessTar Excessive Tar Formation? Problem->ExcessTar Yes Success Successful Synthesis Problem->Success No LowYield Low Yield? ExcessTar->LowYield No Sol_Tar Implement/Check: 1. Add FeSO₄ Moderator 2. Control Heating Rate 3. Slow Acid Addition ExcessTar->Sol_Tar Yes ViolentReaction Violent Reaction? LowYield->ViolentReaction No Sol_Yield Investigate: 1. Increase Reflux Time 2. Check Aniline Substituents 3. Optimize Steam Distillation LowYield->Sol_Yield Yes ViolentReaction->Success No Sol_Violent Implement/Check: 1. Ensure Moderator is Present 2. Gradual Heating 3. Consider Milder Oxidant ViolentReaction->Sol_Violent Yes Sol_Tar->Start Retry Experiment Sol_Yield->Start Retry Experiment Sol_Violent->Start Retry Experiment

References

Technical Support Center: Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This comprehensive guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate and resolve common side reactions and experimental challenges encountered during the synthesis of these vital heterocyclic compounds.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section is organized by the specific quinoline synthesis method. Each part addresses common problems in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step protocols to mitigate these issues.

A. The Skraup Synthesis

The Skraup synthesis is a powerful method for producing quinolines but is notoriously exothermic and prone to tar formation.[1] Careful control of the reaction conditions is paramount for a successful outcome.

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[1] The primary cause is the rapid, uncontrolled reaction between the aniline, glycerol (which dehydrates to acrolein), and the oxidizing agent, catalyzed by concentrated sulfuric acid. To prevent the reaction from becoming dangerously violent, a moderator is essential.

Causality and Mitigation Strategy:

The key is to control the rate of the exothermic oxidation and condensation steps. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator.[2][3] It is believed to function as an oxygen carrier, which smooths out the reaction rate and prevents a sudden, violent exotherm.[4]

Protocol 1: Moderated Skraup Synthesis of Quinoline [3][5]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene (serves as both solvent and oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine aniline, glycerol, and nitrobenzene.

  • Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid. The addition is exothermic, so ensure the rate of addition is controlled to prevent excessive temperature increase.[2]

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture.[2]

  • Initiation: Gently heat the mixture with a heating mantle. Once the reaction begins to boil, immediately remove the external heat source.[3] The exotherm should sustain the reaction.

  • Reflux: After the initial vigorous reaction subsides (typically 30-60 minutes), apply external heat to maintain a gentle reflux for an additional 3 hours.[3]

  • Work-up: Allow the reaction to cool. Carefully dilute the mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification: The quinoline product is isolated from the tarry residue via steam distillation.[1]

Q2: I am observing significant tar formation in my Skraup synthesis, leading to a low yield and difficult purification. What is the cause and how can I minimize it?

A2: Tar formation is a very common side reaction in the Skraup synthesis. It arises from the polymerization of the highly reactive acrolein intermediate under the harsh acidic and high-temperature conditions of the reaction.[1]

Causality and Mitigation Strategy:

Minimizing tar formation hinges on controlling the concentration of acrolein and preventing localized overheating. The use of a moderator like ferrous sulfate, as described in the previous question, is also effective here as it helps to control the reaction temperature.[1] Proper purification techniques are also crucial for separating the desired product from the tarry byproducts.

Table 1: Impact of Moderator on Skraup Synthesis

ModeratorRoleExpected Outcome
Ferrous Sulfate (FeSO₄)Oxygen carrier, controls exothermSmoother reaction, reduced charring and tar formation.[1]
Boric AcidControls reaction violenceLess vigorous reaction, improved safety.[1]
B. The Doebner-von Miller Synthesis

A versatile method for preparing substituted quinolines, the Doebner-von Miller reaction is prone to polymerization of the α,β-unsaturated carbonyl starting material, especially under strong acid catalysis.[6]

Q1: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?

A1: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[6] This leads to the formation of intractable tars and significantly reduces the yield of the quinoline product.

Causality and Mitigation Strategy:

The key to preventing polymerization is to minimize the self-condensation of the carbonyl compound in the acidic phase. A highly effective strategy is to employ a biphasic solvent system.[7][8] This sequesters the α,β-unsaturated carbonyl compound in an organic phase, limiting its exposure to the high concentration of acid in the aqueous phase where the aniline is protonated.

Protocol 2: Doebner-von Miller Synthesis in a Biphasic System [6]

Materials:

  • Aniline

  • Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline and concentrated hydrochloric acid.

  • Reactant Addition: Heat the acidic aniline solution to reflux. In a separate addition funnel, dissolve the crotonaldehyde in toluene.

  • Slow Addition: Add the toluene solution of crotonaldehyde dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize with a concentrated sodium hydroxide solution until the mixture is basic.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

C. The Combes Quinoline Synthesis

The Combes synthesis, which utilizes an aniline and a β-diketone, can lead to a mixture of regioisomers when an unsymmetrical β-diketone is used.[9]

Q1: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A1: The formation of two possible regioisomers is a common challenge in the Combes synthesis when using an unsymmetrical β-diketone.[9] The regioselectivity is influenced by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[9]

Causality and Mitigation Strategy:

The cyclization step, which is the rate-determining step, is an electrophilic aromatic substitution on the aniline ring.[9] The regiochemical outcome can be directed by:

  • Steric Hindrance: Bulkier substituents on the β-diketone will favor cyclization at the less sterically hindered position of the aniline.[9]

  • Electronic Effects: Electron-donating groups on the aniline can activate certain positions towards electrophilic attack, while electron-withdrawing groups can deactivate them.[10]

  • Reaction Conditions: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can also influence the ratio of regioisomers formed.[11]

Table 2: Factors Influencing Regioselectivity in Combes Synthesis

FactorInfluenceExample
Steric Bulk on β-diketone Increased bulk favors cyclization at the less hindered position.A bulkier R group on the diketone leads to the formation of 2-substituted quinolines.[9]
Aniline Substituents Electron-donating groups direct cyclization.Methoxy-substituted anilines favor the formation of 2-substituted quinolines.[9]
Acid Catalyst Can alter the ratio of regioisomers.Polyphosphoric acid may give a different isomeric ratio compared to sulfuric acid.[11]
D. The Friedländer Synthesis

A versatile method for quinoline synthesis, the Friedländer reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] Key side reactions include the formation of regioisomers with unsymmetrical ketones and self-condensation of the ketone starting material.[12]

Q1: How can I control the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone?

A1: When an unsymmetrical ketone is used in the Friedländer synthesis, the reaction can proceed on either side of the carbonyl group, leading to a mixture of regioisomers.[13] Controlling this regioselectivity is crucial for obtaining a single desired product.

Causality and Mitigation Strategy:

The regioselectivity is determined by which α-carbon of the ketone forms the new C-C bond with the 2-aminoaryl carbonyl group. Several strategies can be employed to control this:

  • Catalyst Selection: Specific amine catalysts, such as certain pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.[14][15]

  • Slow Addition: The slow addition of the ketone to the reaction mixture can improve regioselectivity.[15]

  • Directing Groups: Introducing a temporary directing group, such as a phosphonate group, on one of the α-carbons of the ketone can provide excellent control over the regioselectivity.[12]

Protocol 3: Regioselective Friedländer Synthesis [16]

Materials:

  • 2-Aminoaryl ketone

  • Unsymmetrical ketone

  • Catalyst (e.g., molecular iodine or a specific amine catalyst)[15][16]

  • Solvent (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: To a stirred solution of the 2-aminoaryl ketone in the chosen solvent, add the catalyst.

  • Slow Addition: Slowly add the unsymmetrical ketone to the reaction mixture at the desired temperature.

  • Reaction: Heat the reaction mixture and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture. If using an iodine catalyst, wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[16] Wash with brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired regioisomer.

Q2: I am observing byproducts from the self-condensation of my ketone starting material in a base-catalyzed Friedländer synthesis. How can I avoid this?

A2: The self-condensation of the ketone starting material, an aldol condensation, is a common side reaction under basic conditions, leading to the formation of α,β-unsaturated ketones and other related impurities.[17]

Causality and Mitigation Strategy:

To circumvent the aldol condensation side reaction, one effective strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone. This approach avoids the basic conditions that promote the self-condensation of the ketone.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the general safety precautions I should take when performing these quinoline syntheses?

A1: Many classical quinoline syntheses, particularly the Skraup reaction, involve highly exothermic processes and the use of corrosive and toxic reagents.[2] Always conduct these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] It is also advisable to have a blast shield in place for potentially vigorous reactions.

Q2: My purified quinoline derivative is a yellow or brown color. Is this a sign of impurity?

A2: While pure quinoline is a colorless liquid, many of its derivatives are prone to discoloration, turning yellow and then brown upon exposure to air and light. This is often due to the formation of trace oxidized impurities and may not indicate significant contamination. For high-purity applications, further purification and storage under an inert atmosphere in the dark may be necessary.

Q3: What is the best general method for purifying crude quinoline products?

A3: The choice of purification method depends on the nature of the product and the impurities. For volatile quinolines produced in reactions that generate significant tar, such as the Skraup and Doebner-von Miller syntheses, steam distillation is a highly effective method for initial purification.[1][6] For less volatile or solid products, column chromatography or recrystallization are common and effective techniques.

III. Visualizations

Workflow for Troubleshooting Low Yield in Quinoline Synthesis

G start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants optimize Systematic Optimization (DoE Approach) check_conditions->optimize Conditions Suboptimal check_reactants->optimize Reactants Impure purification Evaluate Purification Method optimize->purification success Improved Yield purification->success Effective failure Persistent Low Yield purification->failure Ineffective

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Mechanism of Tar Formation vs. Quinoline Synthesis in the Skraup Reaction

G cluster_main Desired Pathway cluster_side Side Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Acrolein Acrolein (from Glycerol) Acrolein->Michael_Adduct Cyclization Cyclization & Dehydration Michael_Adduct->Cyclization Dihydroquinoline Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Acrolein_side Acrolein Polymerization Acid-Catalyzed Polymerization Acrolein_side->Polymerization High Temp & [Acid] Tar Tar/Polymeric Byproducts Polymerization->Tar

Caption: Competing pathways in the Skraup synthesis leading to the desired quinoline or undesired tar formation.

IV. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Yields in the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner-von Miller reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their quinoline syntheses. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide

This section tackles specific, frequently encountered issues during the Doebner-von Miller synthesis.

Issue 1: The reaction yield is very low, or no desired product is formed.

Question: My Doebner-von Miller reaction has resulted in a disappointingly low yield or has failed completely. What are the primary causes, and how can I systematically troubleshoot this?

Answer: Low or no yield is a common frustration that can stem from multiple factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key to identifying the root cause.

A. Reagent Quality and Stoichiometry:

  • Aniline Purity: Aniline and its derivatives are susceptible to oxidation, which can introduce impurities that inhibit the reaction. If your aniline source is old or discolored, consider purifying it by distillation before use.

  • α,β-Unsaturated Carbonyl Stability: The α,β-unsaturated aldehyde or ketone is a critical component. These compounds, particularly aldehydes like crotonaldehyde, are highly prone to acid-catalyzed polymerization, which is a major competing side reaction.[1][2] Always use freshly distilled or high-purity commercial reagents. For sensitive substrates, consider generating the α,β-unsaturated carbonyl in situ via an aldol condensation, a technique known as the Beyer method.[3]

  • Catalyst Integrity: The acid catalyst is the engine of this reaction. Ensure your acid (whether Brønsted or Lewis) has not been diluted by atmospheric moisture and is of the appropriate concentration.

B. Reaction Conditions:

  • Catalyst Choice and Concentration: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) can catalyze the reaction.[3][4][5] The optimal choice depends heavily on your specific substrates. If you are experiencing very low conversion, your acid may be too dilute or not strong enough to promote the necessary cyclization.

  • Temperature Control: This reaction is often exothermic and requires heating to proceed at a reasonable rate.[4] However, excessive heat is a primary driver of tar formation from carbonyl polymerization.[2][4] A vigorous, uncontrolled exotherm can consume your starting materials in unproductive pathways.[4][6] It is crucial to monitor and control the internal temperature. For highly reactive combinations, initial cooling followed by gradual heating may be necessary.[4][6]

  • Reaction Time: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or GC-MS.[4][6] Letting the reaction run for too long can lead to product degradation, while stopping it too early results in incomplete conversion.

C. Work-up Procedure:

  • Neutralization: After the reaction, the acidic mixture must be carefully neutralized with a base (e.g., NaOH, Na₂CO₃) to liberate the quinoline product. Incomplete neutralization will lead to the loss of your product as a salt in the aqueous layer during extraction.[4]

  • Extraction: Choose an appropriate organic solvent to extract your quinoline derivative. Multiple extractions are often necessary to ensure complete recovery from the aqueous phase.[4]

Issue 2: The reaction mixture has turned into a thick, dark tar.

Question: My flask is full of a dark, intractable tar, making product isolation nearly impossible. What causes this, and how can I prevent it?

Answer: Tar formation is arguably the most common issue in the Doebner-von Miller reaction.[2] The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1][2] Here’s a multi-pronged strategy to mitigate this problem:

  • Slow Addition of Reagents: Instead of mixing all reagents at once, add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[2] This keeps the instantaneous concentration of the polymerizable species low, favoring the desired reaction pathway over self-condensation.

  • Optimize Acid and Temperature: As mentioned, excessively harsh acidic conditions and high temperatures accelerate polymerization.[2] Consider screening different acids; a milder Lewis acid might be sufficient to catalyze your reaction without promoting excessive tarring.[2][3] Find the lowest effective temperature that allows for a reasonable reaction rate.[2]

  • Employ a Biphasic Solvent System: This is a highly effective technique. By using a two-phase system (e.g., aqueous HCl with toluene), you can sequester the α,β-unsaturated carbonyl in the organic phase, limiting its contact with the strong acid in the aqueous phase where the aniline hydrochloride resides.[2] This dramatically reduces the rate of polymerization while allowing the desired reaction to proceed at the interface or upon partitioning.

Protocol: Minimized Tar Formation via Slow Addition

Here is a representative protocol for the synthesis of 2-methylquinoline (quinaldine) designed to minimize polymerization.

  • Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 eq.) with 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq.) in a solvent like toluene.

  • Reaction: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]

  • Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction's progress by TLC.[2]

  • Work-up: Once complete, cool the mixture to room temperature. Carefully neutralize with a concentrated base solution (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).[2]

Issue 3: The isolated product is not the expected quinoline isomer.

Question: I've isolated a product, but my characterization data (NMR, MS) suggests it's an isomer of the quinoline I was trying to synthesize. What could have happened?

Answer: While the Doebner-von Miller reaction is generally predictable, the formation of unexpected isomers can occur, particularly with certain substrates or under specific conditions.

  • Reversal of Regiochemistry: The standard reaction of an aniline with a 3-substituted α,β-unsaturated carbonyl compound typically yields a 2-substituted quinoline. However, a reversal of this regioselectivity, leading to 4-substituted quinolines, has been observed. This is particularly noted when using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[4] The mechanism may shift from a standard 1,4-addition pathway to one involving a 1,2-addition to form a Schiff's base, which then cyclizes differently.[7]

  • Substrate-Specific Pathways: The electronic and steric properties of your aniline or carbonyl compound can favor alternative cyclization pathways. Electron-rich anilines, for instance, might undergo electrophilic attack at positions not typically favored.

  • Thorough Characterization: It is essential to perform a complete characterization using NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry, and, if possible, X-ray crystallography to unambiguously determine the structure of your product.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Doebner-von Miller reaction?

A1: The exact mechanism has been a subject of scientific debate.[3] A widely accepted modern proposal involves a fragmentation-recombination mechanism, supported by carbon isotope scrambling experiments.[3][8] The key steps are:

  • Conjugate Addition: The aniline first adds to the α,β-unsaturated carbonyl in a reversible Michael-type addition.[3]

  • Fragmentation: The resulting intermediate fragments into an imine and a saturated ketone.[3]

  • Recombination: These fragments then recombine to form a new conjugated imine.[3]

  • Cyclization & Aromatization: This intermediate undergoes electrophilic cyclization onto the aniline ring, followed by elimination and oxidation to yield the final aromatic quinoline product.[3]

Q2: How do substituents on the aniline ring affect the reaction?

A2: Substituents have a significant electronic impact. Anilines with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic and are known to give poor yields under standard Doebner-von Miller conditions.[2][9] Conversely, anilines with strong electron-donating groups can be highly reactive, potentially leading to more side products and tar formation.[2] Careful optimization of the acid catalyst and temperature is crucial when working with substituted anilines.[2]

Q3: Can I use α,β-unsaturated ketones instead of aldehydes?

A3: Yes, α,β-unsaturated ketones are viable substrates. However, the reaction is often more facile and higher-yielding with aldehydes.[2] Ketones, especially those with increased steric hindrance around the carbonyl group, may react more slowly or lead to more complex product mixtures.[2]

Q4: What are the best methods for purifying the crude product?

A4: Purification can be challenging due to the presence of tarry byproducts.

  • Steam Distillation: For volatile products like quinaldine, steam distillation is an excellent method to separate the product from non-volatile tars and inorganic salts.[10]

  • Column Chromatography: For less volatile or solid products, column chromatography on silica gel or alumina is the standard approach. It is often beneficial to first perform a quick filtration through a plug of silica gel to remove the bulk of the tar before loading the material onto a column for finer separation.[2]

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective final step to achieve high purity.

Data & Workflow Visualizations

Catalyst and Condition Selection

The choice of acid catalyst can significantly influence the reaction outcome. The following table provides a general guide, but optimal conditions must be determined empirically for each specific substrate combination.

Catalyst TypeExamplesTypical Use CasePotential Issues
Brønsted Acids HCl, H₂SO₄, p-TsOHGeneral purpose, widely used.[3]Can be overly harsh, promoting tar formation.[1][2]
Lewis Acids ZnCl₂, SnCl₄, Sc(OTf)₃Can be milder and offer different selectivity.[3][5]May be more expensive; moisture sensitive.
Solid Acids Montmorillonite K10, AmberliteEasier removal from reaction, potentially greener.[3]May have lower activity, requiring higher temperatures.

Visualizing the Reaction Mechanism

Doebner_von_Miller_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct 1. Michael Adduct Aniline->Michael_Adduct + Carbonyl (H+) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Dihydroquinoline 2. Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified overview of the key stages in the Doebner-von Miller reaction pathway.

Troubleshooting Workflow

When faced with low yields, follow this logical progression to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Verify Reagent Purity (Aniline, Carbonyl) Start->Check_Reagents Check_Conditions 2. Analyze Reaction Conditions (Temp, Catalyst, Time) Check_Reagents->Check_Conditions Check_Workup 3. Review Work-up (Neutralization, Extraction) Check_Conditions->Check_Workup Tar_Formation Is Excessive Tar Present? Check_Workup->Tar_Formation Solution_Tar Implement Anti-Tar Strategy: • Slow Addition • Lower Temperature • Biphasic System Tar_Formation->Solution_Tar Yes Solution_NoTar Optimize Conditions: • Screen Catalysts • Titrate Temperature • Monitor via TLC Tar_Formation->Solution_NoTar No

Caption: A decision tree for systematically troubleshooting low yields in the Doebner-von Miller reaction.

References

regioselectivity issues in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Friedländer synthesis is a robust and widely utilized method for the construction of the quinoline scaffold, a privileged core in medicinal chemistry and materials science.[1] The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[2] While powerful, a significant challenge arises when employing unsymmetrical ketones, leading to a potential mixture of regioisomeric quinoline products. This lack of regiocontrol complicates purification, reduces the yield of the desired isomer, and presents a considerable hurdle in multi-step syntheses.

This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding regioselectivity in the Friedländer synthesis. We will explore the mechanistic origins of this issue and present field-proven protocols and catalyst systems to achieve high regiochemical control.

Troubleshooting Guide: Poor Regioselectivity

This section addresses specific experimental issues related to regioselectivity.

Issue 1: My reaction of a 2-aminoaryl aldehyde with an unsymmetrical methyl ketone (e.g., 2-butanone) yields a mixture of the 2-methyl-3-alkyl- and the 2-alkyl-quinoline. How can I selectively synthesize the 2-alkyl-quinoline?

Root Cause Analysis:

When using an unsymmetrical ketone like 2-butanone under traditional acid or base catalysis, condensation can occur via two competing pathways: reaction at the methyl (CH₃) group or the methylene (CH₂) group. This leads to a mixture of the 2,3-disubstituted (from methylene reaction) and the desired 2-substituted (from methyl reaction) quinoline. The product ratio is often kinetically controlled, depending on the relative rates of enolate or enamine formation at the two α-carbons.

Solution: Employ a Regioselective Amine Catalyst

Causality: Research has shown that specific cyclic secondary amine catalysts, particularly pyrrolidine derivatives, can dramatically favor condensation at the less sterically hindered methyl group.[3][4] The proposed mechanism involves the rapid and reversible formation of an enamine intermediate from the ketone and the amine catalyst. The less substituted enamine (formed from the methyl group) is sterically more accessible and reacts preferentially with the 2-aminoaryl aldehyde, directing the reaction pathway to selectively form the 2-substituted quinoline product.[3]

The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) , has proven to be an exceptionally reactive and regioselective catalyst for this purpose.[3]

Data Presentation: Catalyst Performance in the Synthesis of 2-Substituted Quinolines

The following table summarizes the high regioselectivity achieved using various amine catalysts in the reaction of 2-aminobenzaldehyde with 2-butanone.

CatalystRegioisomeric Ratio (2-Ethyl : 2-Methyl-3-ethyl)Reference
Pyrrolidine84:16[3]
Piperidine79:21[3]
TABO >95:5 [3]
No Catalyst (Thermal)67:33[3]

Table 1: Comparison of amine catalysts for the regioselective synthesis of 2-ethylquinoline.

Experimental Protocol: Regioselective Synthesis of 2-Ethylquinoline using TABO

This protocol is adapted from the work of Dormer et al. at Merck & Co., Inc.[3]

Materials:

  • 2-Aminobenzaldehyde (1.0 equiv)

  • 2-Butanone (2.0 equiv)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.2 equiv)

  • Toluene (solvent)

Procedure:

  • To a stirred solution of 2-aminobenzaldehyde (1.0 equiv) and TABO (0.2 equiv) in toluene at 110 °C, add 2-butanone (2.0 equiv) dropwise over a period of 1 hour using a syringe pump.

  • Maintain the reaction mixture at 110 °C and monitor its progress by TLC or LC-MS. The slow addition of the ketone is crucial for maintaining high regioselectivity.[3]

  • Upon completion (typically 2-4 hours after the addition is complete), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-ethylquinoline.

Issue 2: I need to force the reaction to occur at the more substituted α-carbon of my ketone. How can I achieve this "anti-thermodynamic" regioselectivity?

Root Cause Analysis:

As discussed, kinetic control often favors reaction at the less sterically hindered site, especially with amine catalysts. To force the reaction at the more substituted position, a different strategy is required that overcomes this inherent kinetic preference.

Solution: Introduce a Methylene-Activating Directing Group

Causality: Installing an activating group, such as a phosphonate ester, on one of the α-carbons can render the adjacent methylene protons significantly more acidic.[2] This electronic effect overrides the steric factors, making deprotonation and subsequent condensation highly selective at the activated position. The phosphonate group serves as a powerful directing group that can be removed in a subsequent step if desired.

Experimental Protocol: General Procedure for Phosphonate-Directed Friedländer Synthesis

  • Synthesis of the α-phosphonate ketone: Prepare the required starting material by reacting the enolate of the parent ketone with a phosphorylating agent like diethyl chlorophosphate.

  • Friedländer Condensation: a. To a solution of the α-phosphonate ketone (1.0 equiv) and the 2-aminoaryl aldehyde/ketone (1.0 equiv) in a suitable solvent (e.g., THF or Ethanol), add a base (e.g., NaH or KOtBu, 1.1 equiv) at 0 °C. b. Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC. c. Upon completion, quench the reaction carefully with a saturated NH₄Cl solution. d. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. e. Purify by column chromatography.

  • (Optional) Deprotection: The phosphonate group can be removed if necessary, though it may be a stable and useful handle for further functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors governing regioselectivity in the Friedländer synthesis?

A1: The regiochemical outcome is a result of the interplay between three main factors:

  • Steric Hindrance: This is often the dominant factor. The initial condensation (either aldol or enamine/imine formation) is typically faster at the less sterically encumbered α-carbon of the ketone.[5]

  • Electronic Effects: The acidity of the α-protons plays a crucial role. Electron-withdrawing groups adjacent to a methylene or methyl group will increase its acidity, favoring deprotonation and reaction at that site. This is the principle behind using a phosphonate directing group.[2]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the reaction pathway.[5] Acidic or basic conditions can favor different intermediates (enol vs. enolate vs. enamine), and temperature can affect the kinetic vs. thermodynamic product distribution.[3]

Q2: Are there two different mechanisms for the Friedländer synthesis, and does this affect regioselectivity?

A2: Yes, two primary mechanistic pathways are generally accepted: an "aldol-first" pathway and a "Schiff base-first" pathway.[1]

  • Aldol-first: The ketone (as an enol or enolate) attacks the carbonyl of the 2-aminoaryl aldehyde, followed by cyclization and dehydration.

  • Schiff base-first: The amine of the 2-aminoaryl aldehyde condenses with the ketone to form a Schiff base (or enamine), followed by an intramolecular aldol-type cyclization and dehydration.

The operative mechanism can depend on the specific substrates and reaction conditions (acid vs. base catalysis).[1] Regioselectivity is determined in the first irreversible step of either pathway: the initial C-C bond formation. The factors discussed in Q1 (sterics, electronics) will influence which α-carbon of the unsymmetrical ketone engages in this bond-forming step, regardless of the specific pathway.

Q3: Besides specialized amine catalysts, what other modern catalytic systems can be used to address regioselectivity?

A3: While amine catalysts like TABO are highly effective for methyl ketones, other systems have shown promise:

  • Ionic Liquids (ILs): Certain ionic liquids have been reported to act as both the solvent and promoter for the Friedländer annulation, in some cases providing high regioselectivity.[2] Their effectiveness is often attributed to their ability to organize the reactants in a specific orientation.

  • Lewis Acids: While common Lewis acids can be unselective, carefully chosen Lewis acids can influence the reaction. For example, reports suggest that catalysts like neodymium(III) nitrate can efficiently catalyze the reaction, although comprehensive studies on their regiochemical control are less common than for amine catalysts.

Q4: My starting 2-aminoaryl ketone is sensitive and decomposes under harsh conditions. What can I do?

A4: Traditional Friedländer conditions often require high temperatures or strong acids/bases, which can be detrimental to sensitive substrates.[2] Consider the following milder approaches:

  • Catalyst-Free, Solvent-Free Conditions: Sometimes, simply heating the neat reactants under microwave irradiation can provide a rapid and efficient reaction, minimizing decomposition.

  • Iodine Catalysis: Molecular iodine has been shown to be a highly efficient and mild catalyst for the Friedländer annulation, often under solvent-free conditions.

  • Gold Catalysis: Catalytic amounts of gold complexes can enable the reaction to proceed under much milder conditions, preserving sensitive functional groups.[2]

Visualizations

Logical Relationship: Competing Reaction Pathways

The diagram below illustrates the critical branch point in the Friedländer synthesis when using an unsymmetrical methyl ketone, leading to two possible regioisomeric products.

G cluster_start Starting Materials cluster_pathA Pathway A (Methylene Attack) cluster_pathB Pathway B (Methyl Attack) 2-Aminoaryl Aldehyde 2-Aminoaryl Aldehyde Condensation Condensation 2-Aminoaryl Aldehyde->Condensation Unsymmetrical Methyl Ketone (R-CH2-CO-CH3) Unsymmetrical Methyl Ketone (R-CH2-CO-CH3) Unsymmetrical Methyl Ketone (R-CH2-CO-CH3)->Condensation Intermediate A Intermediate A Condensation->Intermediate A  via more substituted  enolate/enamine Intermediate B Intermediate B Condensation->Intermediate B  via less substituted  enolate/enamine  (Favored by TABO) 2-Methyl-3-R-Quinoline 2-Methyl-3-R-Quinoline Intermediate A->2-Methyl-3-R-Quinoline Cyclization 2-R-Quinoline 2-R-Quinoline Intermediate B->2-R-Quinoline Cyclization G start Start: Poor Regioselectivity Observed q1 Is the substrate an unsymmetrical methyl ketone? start->q1 sol1 Employ Amine Catalyst (e.g., Pyrrolidine, TABO) + Slow Ketone Addition q1->sol1 Yes q2 Is reaction at the more substituted α-carbon desired? q1->q2 No end End: Achieve High Regioselectivity sol1->end sol2 Introduce an Activating Directing Group (e.g., Phosphonate) q2->sol2 Yes sol3 Screen Reaction Conditions: - Solvent - Temperature - Alternative Catalysts (e.g., Ionic Liquids) q2->sol3 No sol2->end sol3->end

References

overcoming harsh reaction conditions in quinoline preparation

Author: BenchChem Technical Support Team. Date: January 2026

Quinoline Synthesis Advanced Technical Support Center

Welcome to the technical support center for quinoline synthesis. As researchers and drug development professionals, you are aware that while quinoline and its derivatives are foundational scaffolds in medicinal chemistry, their synthesis is often plagued by harsh reaction conditions. This guide is designed to provide you with expert, field-proven insights and troubleshooting strategies to navigate these challenges, enhance your yields, and improve the safety and efficiency of your laboratory work. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your synthetic routes with confidence.

Section 1: The Skraup Synthesis: Taming a Classic but Harsh Reaction

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. However, its reliance on concentrated sulfuric acid, high temperatures, and the use of a strong oxidizing agent makes it notoriously difficult to control and hazardous to perform.

Frequently Asked Questions (FAQs)

Question 1: My Skraup reaction is producing a significant amount of char and polymerized byproducts, leading to extremely low yields. What is causing this, and how can I mitigate it?

Answer: The extensive charring you are observing is a direct result of the aggressive nature of concentrated sulfuric acid at high temperatures (typically 130-160°C). The acid not only catalyzes the reaction but also promotes unwanted side reactions, including the polymerization of glycerol and the degradation of your aniline substrate. The primary cause is the exothermic nature of the reaction, which can easily run out of control.

To mitigate this, you need to moderate the reaction conditions. A highly effective, yet often overlooked, moderator is ferrous sulfate (FeSO₄). It helps to control the exothermic process, leading to a smoother reaction and significantly reducing char formation.

Troubleshooting Guide: Uncontrolled Exotherm in Skraup Synthesis

Issue: The reaction mixture darkens rapidly, and significant charring is observed, resulting in a poor yield of the desired quinoline product.

Core Problem: The reaction is too exothermic due to the potent dehydrating and oxidizing environment created by concentrated sulfuric acid and the chosen oxidizing agent (e.g., nitrobenzene).

Solution Workflow:

G cluster_0 Troubleshooting Workflow: Skraup Synthesis A Start: Low Yield & Charring B Diagnosis: Uncontrolled Exotherm A->B Analyze problem C Step 1: Introduce a Moderator (e.g., FeSO₄) B->C Implement solution D Step 2: Gradual Heating Protocol C->D Refine control E Step 3: Alternative Oxidizing Agent? (e.g., Iodine, H₃AsO₄) D->E Further optimization F Outcome: Smoother Reaction E->F Observe effect G Result: Improved Yield & Purity F->G Final assessment

Caption: Troubleshooting workflow for managing exothermic reactions in Skraup synthesis.

Recommended Protocol: Moderated Skraup Synthesis of Quinoline

  • Preparation: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 24 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) to a mixture of 38 g of aniline and 120 g of glycerol.

  • Acid Addition: Slowly and with vigorous stirring, add 100 g of concentrated sulfuric acid. The addition should be done in an ice bath to manage the initial exotherm.

  • Heating: Heat the mixture gradually to 130°C. The reaction should become self-sustaining. If it becomes too vigorous, temporarily remove the heat source.

  • Reflux: Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool to below 100°C and then cautiously pour it into a large beaker containing 500 mL of water.

  • Purification: Make the solution alkaline with concentrated sodium hydroxide solution. The quinoline will separate as a dark oil. Proceed with steam distillation to purify the quinoline.

This moderated approach provides a much more controlled reaction, leading to higher and more reproducible yields.

Section 2: The Doebner-von Miller Reaction: Addressing Reagent Toxicity and Acidity

A modification of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider range of substituted quinolines. However, it traditionally uses strong acids like hydrochloric acid or Lewis acids such as zinc chloride, and can generate toxic byproducts.

Frequently Asked Questions (FAQs)

Question 2: I am hesitant to use strong mineral acids or volatile reagents in my Doebner-von Miller synthesis. Are there greener, more efficient catalytic systems available?

Answer: Absolutely. The field has moved towards developing more benign and recyclable catalytic systems. One of the most promising alternatives is the use of iodine as a catalyst. Molecular iodine is inexpensive, non-toxic, and highly efficient in catalyzing the cycloaddition and aromatization steps under solvent-free conditions. This approach not only avoids the use of corrosive acids but also simplifies the work-up procedure.

Experimental Protocol: Iodine-Catalyzed Doebner-von Miller Synthesis of 2-methylquinoline

  • Reactant Mixture: In a 50 mL round-bottom flask, combine 10 mmol of aniline, 25 mmol of crotonaldehyde, and 10 mol% of iodine.

  • Reaction Conditions: Stir the mixture at 100°C for 2-3 hours. The reaction can be monitored by TLC.

  • Work-up: After cooling, dissolve the reaction mixture in ethyl acetate.

  • Purification: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate).

Data Summary: Comparison of Catalysts in Doebner-von Miller Synthesis

Catalyst SystemReaction ConditionsTypical YieldEnvironmental ImpactReference
H₂SO₄ / HCl 100-120°C, 6-8 h40-60%High (corrosive, waste)Traditional
ZnCl₂ / HCl 90-110°C, 5-7 h55-70%Moderate (heavy metal waste)Traditional
Iodine (I₂) (Solvent-free) 100°C, 2-3 h85-95%Low (non-toxic, recyclable)
Amberlyst-15 120°C, 8-10 h70-85%Low (recyclable solid acid)

This table clearly demonstrates the advantages of modern catalytic systems in terms of yield, reaction time, and environmental impact.

Section 3: The Combes and Friedländer Syntheses: Improving Atom Economy and Reducing Temperatures

The Combes and Friedländer syntheses are powerful methods for producing substituted quinolines. However, the Combes synthesis often requires strongly acidic conditions (polyphosphoric acid, PPA), while the Friedländer synthesis can suffer from low yields and require high temperatures.

Frequently Asked Questions (FAQs)

Question 3: My Friedländer annulation requires temperatures above 150°C, and the yield of my desired substituted quinoline is still poor. How can I improve this?

Answer: The high temperature requirement in the traditional Friedländer synthesis is often necessary to drive the condensation and cyclization steps. However, this can also lead to side reactions and degradation. A significant improvement can be achieved by switching to microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in a fraction of the time and at lower bulk temperatures. Furthermore, using a mild Lewis acid catalyst like bismuth(III) triflate [Bi(OTf)₃] can enhance the efficiency of the reaction under these conditions.

Troubleshooting Guide: Low Yield in Friedländer Synthesis

Issue: Poor yield of the target quinoline despite prolonged heating at high temperatures.

Core Problem: Inefficient condensation and cyclization under thermal conditions, leading to side product formation.

Solution Workflow:

G cluster_1 Troubleshooting Workflow: Friedländer Synthesis H Start: Low Yield at High Temp I Diagnosis: Inefficient Thermal Rxn H->I Analyze problem J Step 1: Switch to Microwave (MAOS) I->J Implement new tech K Step 2: Introduce Mild Lewis Acid (e.g., Bi(OTf)₃) J->K Enhance catalysis L Step 3: Optimize Solvent & Microwave Parameters K->L Fine-tune conditions M Outcome: Rapid & Efficient Rxn L->M Observe effect N Result: High Yield, Short Time M->N Final assessment

Caption: Workflow for optimizing the Friedländer synthesis using modern techniques.

Recommended Protocol: Microwave-Assisted, Bismuth-Catalyzed Friedländer Synthesis

  • Reactant Mixture: In a 10 mL microwave vial, combine 1 mmol of 2-aminoaryl ketone, 1.2 mmol of the active methylene compound (e.g., ethyl acetoacetate), and 5 mol% of bismuth(III) triflate [Bi(OTf)₃].

  • Solvent: Add 2 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Work-up: After cooling, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

This method provides a rapid, high-yielding, and scalable route to a wide variety of substituted quinolines, effectively overcoming the limitations of the classical thermal method.

Technical Support Center: Stability of 7-Chloroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome, researchers, to our dedicated support center for navigating the experimental complexities of 7-Chloroquinoline-3-carboxylic acid and its derivatives. These scaffolds are invaluable in medicinal chemistry, forming the core of many therapeutic candidates. However, their chemical reactivity can also present significant stability challenges during synthesis, storage, and biological evaluation. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations researchers encounter.

Q1: My solution of a this compound derivative is turning yellow or brown upon storage. What is causing this?

A1: Discoloration is a classic indicator of degradation, often caused by photodegradation or oxidation.[1] The quinoline ring system is photosensitive and can degrade when exposed to ambient or UV light.[1] Store all solutions and solid compounds protected from light, for example, by using amber vials or wrapping containers in aluminum foil.[1]

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. How can I fix this?

A2: This is a very common solubility issue. The high concentration of your compound is maintained in the organic DMSO stock, but upon dilution into an aqueous medium, the solubility can drop dramatically, causing precipitation.[2] The pH of your buffer is also a critical factor; the solubility of quinoline carboxylic acids can be highly dependent on pH due to the ionization state of the carboxylic acid and the quinoline nitrogen.[3][4] Consider lowering the final assay concentration, increasing the percentage of co-solvent (if your assay tolerates it), or adjusting the buffer pH to a range where the compound is more soluble.[5]

Q3: My biological assay results are inconsistent, showing a loss of potency over time. Could this be a stability issue?

A3: Yes, this is a strong indication of compound degradation within the assay medium.[1] Many derivatives, especially esters of the 3-carboxylic acid, can be susceptible to hydrolysis under aqueous conditions, which can be accelerated by acidic or basic pH and elevated temperatures.[1][6] It is crucial to either prepare fresh solutions for each experiment or, preferably, validate the stability of your compound under the specific assay conditions (time, temperature, pH) by re-analyzing the solution post-incubation via HPLC.[1]

Q4: What are the best general practices for storing these compounds?

A4: For solid materials, store them in tightly sealed containers in a cool, dry, and dark place.[7][8] For solutions (e.g., DMSO stocks), the best practice is to prepare high-concentration aliquots in single-use vials and store them frozen (-20°C or -80°C). This minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. Always use anhydrous-grade solvents for stock preparation.

In-Depth Troubleshooting Guides
Issue 1: Synthesis and Purification Pitfalls

While the focus is on stability, the purity of the starting material is paramount. Issues during synthesis can yield unstable impurities.

  • Problem: Low yield and significant tar formation during cyclization reactions to form the quinoline core.

    • Scientific Rationale: Classical quinoline syntheses like the Gould-Jacobs reaction, which can be used to generate the 4-hydroxy-quinoline-3-carboxylate precursor, often require high temperatures. These harsh conditions can cause polymerization and charring of reactants and intermediates.[9][10]

    • Troubleshooting:

      • Temperature Control: Carefully control the heating rate and final temperature to avoid overheating.

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

      • Purification: Crude products may require rigorous purification. Column chromatography is common, but if the product is an oil and won't crystallize, techniques like steam distillation (for volatile derivatives) or preparative HPLC may be necessary.[11][12]

  • Problem: Incomplete hydrolysis of a 3-carboxylate ester to the final carboxylic acid.

    • Scientific Rationale: The hydrolysis of the ester group is a critical final step for many derivatives to yield the biologically active free acid.[13][14] This reaction can be sluggish depending on the steric hindrance around the ester and the specific acidic or basic conditions used.[13][15]

    • Troubleshooting:

      • Monitor Progress: Track the reaction closely using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.

      • Adjust Conditions: If basic hydrolysis (e.g., NaOH) is slow, consider increasing the temperature or using a stronger acid catalyst (e.g., H₂SO₄ in acetic acid/water).[15] Be aware that harsh conditions can also promote side reactions.

Issue 2: In-Assay Instability and Data Interpretation
  • Problem: Time-dependent decrease in signal or activity during a multi-hour incubation.

    • Scientific Rationale: The compound is likely degrading in the assay buffer. The primary culprits are hydrolysis (of esters, amides) and oxidation. The 7-chloro substituent can also be a site for nucleophilic substitution, although this typically requires harsher conditions.[16]

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for in-assay instability.

  • Problem: High background signal or apparent activity in negative controls (a potential PAINs artifact).

    • Scientific Rationale: The quinoline scaffold is a known fluorophore and can cause autofluorescence, interfering with fluorescence-based assays.[17]

    • Troubleshooting:

      • Run Compound-Only Controls: Measure the signal of your compound in the assay buffer at various concentrations to quantify its intrinsic signal.[17]

      • Shift Wavelengths: If possible, switch to red-shifted fluorophores for your assay readout, as quinoline autofluorescence is often strongest in the blue-green region.[17]

      • Use an Orthogonal Assay: Confirm hits using a different assay technology (e.g., a label-free method) that is not susceptible to the same interference.[17]

Key Experimental Protocols
Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradation pathways and validating that your analytical method can separate the parent compound from its degradants.[18][19] The goal is to achieve 5-20% degradation.[1]

Objective: To investigate the intrinsic stability of a this compound derivative under various stress conditions as mandated by ICH guidelines.[18]

Materials:

  • Compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and UV/DAD detector

  • Temperature-controlled oven, photostability chamber

Methodology:

  • Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. A control sample is prepared by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M NaOH before injection.[1][20]

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C. Sample at 2, 4, 8, and 24 hours. Neutralize samples with 0.1 M HCl before injection.[1][6]

  • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature. Sample at 2, 4, 8, and 24 hours.[1][20]

  • Thermal Degradation: Place the solid compound and a solution of the compound in a temperature-controlled oven at 80°C. Sample the solution at 1, 3, and 7 days. Analyze the solid at day 7.[1]

  • Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[1][21] A control sample should be wrapped in aluminum foil.[1]

  • Analysis: Analyze all stressed and control samples by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage degradation and examine chromatograms for new peaks.

Data Summary Table:

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathways for this compound Derivatives
Acid Hydrolysis 0.1 M HCl, 60-80°CHydrolysis of ester/amide side chains; potential decarboxylation at high temps.[6]
Base Hydrolysis 0.1 M NaOH, 60-80°CRapid hydrolysis of ester/amide side chains.[6]
Oxidation 3-30% H₂O₂, Room TempFormation of N-oxides on the quinoline ring.[20]
Photolysis UV/Vis Light (ICH Q1B)Dechlorination, hydroxylation of the quinoline ring, dimerization.[1][16]
Thermal Dry Heat, >80°CGeneral decomposition, potential decarboxylation.[1]
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an analytical method capable of separating the parent drug from all potential degradation products.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar degradants and the non-polar parent compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of your compound) to ensure no peaks are missed.

  • Method Validation: Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak. Peak purity analysis using the DAD is crucial to confirm that the parent peak is not co-eluting with any degradants.[1]

Mechanistic Insights & Degradation Pathways

Understanding how these molecules degrade is key to preventing it. The this compound core has several reactive sites.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Derivative Acid Acid/Heat Parent->Acid Hydrolysis/ Decarboxylation Base Base Parent->Base Hydrolysis Light Light (UV/Vis) Parent->Light Photodechlorination/ Radical Reactions Oxidation Oxidizing Agent (H2O2) Parent->Oxidation N-Oxidation Decarboxylated Decarboxylated Product (Loss of CO2) Acid->Decarboxylated Hydrolyzed Hydrolyzed Side Chain (e.g., Ester -> Acid) Acid->Hydrolyzed Base->Hydrolyzed Dechlorinated Dechlorinated/Hydroxylated Product Light->Dechlorinated N_Oxide Quinoline N-Oxide Oxidation->N_Oxide

References

Technical Support Center: Purification of Crude 7-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 7-Chloroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A widely used method is the Gould-Jacobs reaction, starting from 3-chloroaniline and a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by cyclization and hydrolysis.[1][2]

Common impurities may include:

  • Unreacted Starting Materials: Residual 3-chloroaniline (a basic impurity) or the intermediate ester (a neutral impurity) from incomplete hydrolysis.[3]

  • Regioisomers: The cyclization step can sometimes yield the undesired 5-chloroquinoline isomer in addition to the desired 7-chloro product.[2][3]

  • Byproducts of Degradation: High temperatures during cyclization or decarboxylation (if applicable from a different precursor) can lead to decomposition products.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as Dowtherm A, diphenyl ether, or DMF.[3][4]

Q2: Which purification technique is best for my crude product?

A2: The optimal technique depends on the nature and quantity of the impurities. For this compound, which is a solid, a multi-step approach is often most effective.[5] Acid-base extraction is an excellent first-line strategy for removing non-acidic impurities, followed by recrystallization to achieve high crystalline purity.[6][7]

Below is a workflow to guide your decision-making process.

G start Crude Product Analysis (TLC, ¹H NMR) q1 Are basic or neutral impurities present? start->q1 extraction Perform Acid-Base Extraction q1->extraction  Yes   q2 Are isomers or similarly polar impurities present? q1->q2  No / Minor   recrystallize1 Proceed to Recrystallization extraction->recrystallize1 recrystallize1->q2 chromatography Consider Column Chromatography (with acidified eluent) q2->chromatography  Yes   final_product High-Purity Product (>99%) q2->final_product  No   chromatography->final_product

Caption: Decision workflow for purification strategy.
Q3: My compound streaks badly on a silica gel TLC plate. How can I get clean spots?

A3: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[7] This leads to a dynamic equilibrium between the protonated and deprotonated forms of your compound, causing it to "streak" or "tail" up the plate instead of moving as a compact spot.

Solution: To suppress this secondary interaction, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[7] This ensures the carboxylic acid remains fully protonated, moves as a single species, and results in a well-defined spot.

Troubleshooting Guide

Q4: I performed an acid-base extraction, but my final yield is very low. What went wrong?

A4: Low yield after an acid-base extraction is a common frustration. The issue usually lies in one of two steps: incomplete extraction into the aqueous phase or incomplete precipitation during re-acidification.

Troubleshooting Steps:

  • Incomplete Deprotonation: Ensure you are using a base strong enough to deprotonate the carboxylic acid. Saturated sodium bicarbonate (NaHCO₃) is generally sufficient and is preferred over strong bases like NaOH to avoid hydrolyzing any ester impurities into more carboxylic acid.[8][9] Repeat the extraction of the organic layer 2-3 times with fresh basic solution to ensure all the acidic product has been transferred to the aqueous layer.[7]

  • Premature Precipitation: If you use a concentrated base, the sodium salt of your carboxylic acid might be insoluble and precipitate at the interface between the organic and aqueous layers, preventing its complete transfer. Use a more dilute basic solution if this occurs.

  • Incomplete Re-acidification: After combining the aqueous extracts, cool the solution in an ice bath before slowly adding a strong acid (e.g., 6M HCl).[7] You must add acid until the solution is fully acidic (test with pH paper, target pH ~1-2). A common mistake is not adding enough acid to overcome the buffering capacity of the excess bicarbonate, leading to incomplete precipitation of your product.[9]

  • Product Solubility: Your product may have some residual solubility in the acidic aqueous solution. Ensure the solution is thoroughly chilled to minimize this. If the product still fails to precipitate or forms a very fine suspension, you may need to extract it back into an organic solvent (like ethyl acetate or dichloromethane) from the acidified aqueous solution.[8]

Q5: After recrystallization, the purity of my product has not improved significantly. How can I optimize this?

A5: If recrystallization fails to improve purity, the cause is almost always related to solvent choice or the presence of insoluble impurities.

Problem Cause & Explanation Recommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. The compound separates as a liquid oil which traps impurities.Lower the temperature at which you dissolve the solid. Use a lower-boiling solvent or a co-solvent system (e.g., ethanol/water).
No Crystals Form The solution is not saturated enough, or the compound is too soluble in the chosen solvent even when cold.Concentrate the solution by boiling off some solvent. Add a less-polar "anti-solvent" dropwise until turbidity appears, then warm to clarify and cool slowly. Scratch the inside of the flask with a glass rod to create nucleation sites.
Impurities Co-crystallize The impurities have very similar solubility properties to the desired product in the chosen solvent.Change the solvent to one with different polarity. A patent for a related compound suggests that recrystallization from water-miscible lower alcohols (like 1-methoxy-2-propanol) in the presence of a catalytic amount of base can improve purity.[10]
Colored Impurities Persist Highly colored, often polar, impurities are adsorbed onto the crystals.Perform a "hot filtration" step. If impurities are insoluble, they can be filtered out of the hot, saturated solution before cooling. For colored, soluble impurities, you can add a small amount of activated charcoal to the hot solution, boil briefly, and then filter it through celite to remove the charcoal and the adsorbed impurities.
Q6: I am concerned about potential esterification of my product during recrystallization from an alcohol solvent. Is this a valid concern?

A6: Yes, this is a valid and important consideration. Heating a carboxylic acid in an alcohol solvent, especially for prolonged periods, can lead to acid-catalyzed esterification, reducing your yield.[11] A patented process for purifying a similar quinoline carboxylic acid derivative specifically addresses this by adding a small amount of a base (0.1-1% by weight of an alkali metal hydroxide) to the recrystallization mixture.[10][11] The base neutralizes any acidic catalysts and ensures the carboxylic acid remains in its carboxylate form, preventing esterification.[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Basic Impurities

This protocol is designed to separate this compound from non-acidic contaminants.

G cluster_0 Organic Phase cluster_1 Aqueous Phase dissolve 1. Dissolve crude product in Ethyl Acetate wash 2. Add sat. NaHCO₃ (aq) and shake in sep. funnel dissolve->wash separate1 3. Separate Layers wash->separate1 organic_layer Organic Layer: (Neutral & Basic Impurities) Discard or process as needed. separate1->organic_layer Contains impurities aqueous_layer Aqueous Layer: (Sodium 7-chloroquinoline-3-carboxylate) separate1->aqueous_layer Contains product salt acidify 4. Cool in ice bath and acidify with 6M HCl to pH ~2 aqueous_layer->acidify precipitate 5. Collect precipitate via suction filtration acidify->precipitate product 6. Wash with cold water and dry under vacuum precipitate->product

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 7-Chloroquinoline-3-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Nucleus - A Privileged Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the realm of medicinal chemistry. Its presence in a multitude of natural products and synthetic bioactive molecules underscores its significance as a "privileged structure."[1] The ability of the quinoline ring system to interact with a diverse array of biological targets has led to the development of numerous therapeutic agents with a broad spectrum of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3]

The functionalization of the quinoline core with a carboxylic acid moiety, particularly at the 3-position, has been a fruitful strategy in drug discovery. The carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, and its position on the quinoline ring profoundly influences the molecule's electronic distribution, steric profile, and, consequently, its pharmacological activity. Furthermore, the introduction of a chloro substituent onto the benzene ring of the quinoline nucleus adds another layer of complexity and opportunity for modulating biological activity. The position of this electron-withdrawing group can significantly impact the molecule's physicochemical properties and its interactions with target proteins.

This guide provides an in-depth, objective comparison of 7-chloroquinoline-3-carboxylic acid with its positional isomers, specifically 5-chloroquinoline-3-carboxylic acid and 8-chloroquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to furnish you with the necessary technical insights, experimental data, and methodological guidance to inform your research and development endeavors with these intriguing molecules.

The Protagonist: this compound

This compound serves as a vital intermediate in the synthesis of a variety of biologically active compounds.[4] Its structure, featuring a chlorine atom at the 7-position of the quinoline ring and a carboxylic acid at the 3-position, provides a unique electronic and steric landscape for molecular interactions.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance Solid
InChI Key UFGQWTWQNIGAEB-UHFFFAOYSA-N

The Isomeric Contenders: 5-Chloro- and 8-Chloroquinoline-3-carboxylic Acid

The seemingly subtle shift in the position of the chlorine atom from the 7-position to the 5- or 8-position can lead to significant alterations in the molecule's properties and biological activity.

Physicochemical Properties: A Comparative Overview

To facilitate a direct comparison, the following table summarizes the key physicochemical properties of the three isomers.

PropertyThis compound5-Chloroquinoline-3-carboxylic acid8-Chloroquinoline-3-carboxylic acid
Molecular Formula C₁₀H₆ClNO₂C₁₀H₆ClNO₂C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol 207.61 g/mol 207.61 g/mol [5]
Boiling Point Not availableNot available382.1 °C at 760 mmHg[6]
Density Not availableNot available1.5 g/cm³[6]

Expert Insight: The distinct physicochemical properties among these isomers, such as the notable difference in boiling point for the 8-chloro isomer, are a direct consequence of the varied intermolecular forces dictated by the position of the chloro substituent. These differences can influence solubility, crystal packing, and ultimately, bioavailability.

Synthesis and Experimental Protocols

The synthesis of these chloroquinoline carboxylic acid isomers often involves multi-step sequences. Below are representative protocols derived from established synthetic methodologies.

Synthesis of this compound

A common route to this compound involves the Gould-Jacobs reaction, starting from a substituted aniline. A key intermediate is 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which can be subsequently converted to the target molecule.

Experimental Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid[7]

  • Step 1: Condensation. A mixture of m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour. The evolved ethanol is allowed to escape.

  • Step 2: Cyclization. The warm product from Step 1 is poured into vigorously boiling Dowtherm A (1 L). Heating is continued for 1 hour, during which the cyclized product crystallizes.

  • Step 3: Saponification. The crude product is collected, and the ester is saponified by refluxing with 10% aqueous sodium hydroxide until all the solid dissolves (approximately 1 hour).

  • Step 4: Acidification. The cooled reaction mixture is acidified with concentrated hydrochloric acid. The precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is collected by filtration and washed with water.

Diagram of the Synthesis Workflow

Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Acidification m_chloroaniline m-Chloroaniline condensation_product Ethyl α-carbethoxy-β- (m-chloroanilino)acrylate m_chloroaniline->condensation_product diethyl_malonate Diethyl Ethoxymethylenemalonate diethyl_malonate->condensation_product cyclization Cyclization in Dowtherm A condensation_product->cyclization saponification Saponification (10% NaOH) cyclization->saponification acidification Acidification (HCl) saponification->acidification product 7-Chloro-4-hydroxyquinoline- 3-carboxylic Acid acidification->product

Caption: Workflow for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.

Expert Insight: The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines. The choice of a high-boiling solvent like Dowtherm A is critical for achieving the high temperatures required for the thermal cyclization. Subsequent chlorination of the 4-hydroxy group and reduction would yield this compound.

Synthesis of 5-Chloro- and 8-Chloroquinoline-3-carboxylic Acid

The synthesis of the 5- and 8-chloro isomers can be achieved through similar strategies, utilizing the appropriately substituted chloroanilines as starting materials. For instance, 3-chloroaniline can serve as a precursor for the 5- and 7-chloro isomers, while 2-chloroaniline would be a starting point for the 8-chloro isomer. The Vilsmeier-Haack reaction is another powerful tool for the synthesis of chloroquinoline aldehydes, which can then be oxidized to the corresponding carboxylic acids.[8]

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shift Ranges (in DMSO-d₆):

  • Aromatic Protons: 7.5 - 9.0 ppm. The specific chemical shifts and coupling constants will be highly dependent on the position of the chloro substituent.

  • Carboxylic Acid Proton: A broad singlet typically above 13.0 ppm.

Expected ¹³C NMR Chemical Shift Ranges (in DMSO-d₆):

  • Aromatic Carbons: 115 - 155 ppm.

  • Carboxylic Acid Carbonyl: 165 - 170 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compounds (207.61 g/mol ) and the presence of a chlorine atom through the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The position of the chloro substituent is expected to have a profound impact on the biological activity of these quinoline-3-carboxylic acids.

Antibacterial Activity

Quinolone carboxylic acids are a well-established class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV.[9] The carboxylic acid at the 3-position is crucial for this activity. The position of the chloro group can influence the compound's ability to bind to the enzyme's active site and its overall pharmacokinetic properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the MIC Determination Workflow

MIC Determination Workflow start Start prepare_inoculum Prepare Bacterial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Test Compounds prepare_inoculum->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read and Record MIC Values incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Expected Outcomes and SAR Insights: Based on existing literature for related quinolones, the position of the chloro group is likely to significantly affect antibacterial potency. For instance, 8-chloroquinoline-3-carboxylic acid has been reported to be an antibacterial agent effective against Clostridium difficile and Helicobacter pylori.[5] A direct comparison would be necessary to determine the relative potencies of the 5-, 7-, and 8-chloro isomers.

Anticancer Activity

Quinoline derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases. The cytotoxic effects of these compounds against various cancer cell lines can be evaluated using standard assays.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Diagram of the MTT Assay Workflow

MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells compound_treatment Treat with Test Compounds seed_cells->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Expected Outcomes and SAR Insights: The position of the chloro group will likely influence the cytotoxicity of these compounds. The electronic effects of the chlorine atom at different positions can alter the molecule's interaction with biological targets. For example, the 7-chloro substitution is a common feature in many bioactive quinolines, including the well-known antimalarial drug chloroquine. This suggests that the 7-chloro isomer may exhibit significant biological activity. However, a direct comparative study is essential to establish a clear structure-activity relationship.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its 5- and 8-chloro positional isomers. While there are gaps in the publicly available direct comparative data, the information presented herein, based on established chemical principles and existing literature on related compounds, offers a solid foundation for researchers in the field.

The key takeaway is that the seemingly minor change in the position of the chloro substituent can have a significant impact on the physicochemical properties and, consequently, the biological activity of these quinoline-3-carboxylic acids. To fully elucidate the structure-activity relationships, a systematic, head-to-head experimental evaluation of these isomers is warranted. Such studies would provide invaluable data for the rational design of novel quinoline-based therapeutic agents.

As you move forward with your research, consider the following:

  • Systematic Synthesis: Synthesize all three isomers under standardized conditions to ensure high purity and for direct comparison.

  • Comprehensive Physicochemical Profiling: Experimentally determine key properties such as pKa, logP, and solubility for all isomers.

  • Broad-Spectrum Biological Screening: Evaluate the antibacterial and anticancer activities of all three isomers against a diverse panel of bacterial strains and cancer cell lines.

  • Mechanism of Action Studies: For any hits identified, further studies to elucidate the mechanism of action will be crucial for lead optimization.

By undertaking such a systematic approach, the scientific community can unlock the full potential of these versatile chloroquinoline-3-carboxylic acid scaffolds in the quest for new and improved medicines.

References

A Comparative Guide to the Biological Activity of Quinoline Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quinoline scaffold represents a privileged structure, consistently yielding compounds with a broad spectrum of biological activities. This guide provides an in-depth, comparative analysis of quinoline carboxylic acid analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower your research and development efforts.

The Versatile Pharmacophore: An Overview of Quinoline Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, endowed with a carboxylic acid functional group, is a cornerstone in medicinal chemistry. The position of the carboxylic acid group and the nature of substituents on the quinoline core dramatically influence the compound's interaction with biological targets, leading to a diverse range of pharmacological effects. This guide will focus on key analogs and their comparative activities, supported by quantitative data from seminal studies.

Anticancer Activity: Targeting the Engines of Proliferation

Quinoline carboxylic acid derivatives have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against a multitude of cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

A primary anticancer mechanism for a significant class of quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and thus, for the rapid proliferation of cancer cells. By inhibiting DHODH, these analogs effectively starve cancer cells of the necessary building blocks for replication.

Structure-activity relationship studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.

Comparative Anticancer Activity of Quinoline Carboxylic Acid Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative quinoline carboxylic acid analogs against various cancer cell lines, providing a quantitative comparison of their antiproliferative potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Analog A Quinoline-2-carboxylic acidMCF7 (Breast)18.74[2]
HepG-2 (Liver)18.68[2]
A549 (Lung)15.16[2]
Analog B Quinoline-3-carboxylic acidMCF-7 (Breast)<100[3]
A549 (Lung)<100[3]
Analog C Quinoline-4-carboxylic acidHCT-116 (Colon)2.6 - 33.8[4]
MCF-7 (Breast)2.6 - 33.8[4]
Brequinar 2-substituted-quinoline-4-carboxylic acidVariousVaries

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Signaling Pathway: Induction of Apoptosis

Many quinoline carboxylic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway. These compounds can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases that execute cell death.

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Antimicrobial Activity: A Legacy of Combating Infections

The quinolone carboxylic acids, particularly the fluoroquinolones, are a well-established class of antibacterial agents. Their broad spectrum of activity has made them invaluable in treating a wide range of bacterial infections.

Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary antibacterial mechanism of quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing the topology of DNA during replication and transcription. Quinolones stabilize the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[5] The carboxylic acid group at the C-3 position is a key pharmacophoric feature essential for this activity.

dna_gyrase_inhibition quinolone Quinolone Carboxylic Acid ternary_complex Stable Quinolone-Enzyme-DNA Complex quinolone->ternary_complex dna_gyrase Bacterial DNA Gyrase/ Topoisomerase IV dna_gyrase->ternary_complex dna Bacterial DNA dna->ternary_complex dna_replication DNA Replication & Transcription ternary_complex->dna_replication Inhibits dna_replication->dna_gyrase Requires ds_breaks Double-Strand DNA Breaks dna_replication->ds_breaks Leads to cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Mechanism of DNA Gyrase Inhibition by Quinolones.

Comparative Antimicrobial Activity of Quinoline Carboxylic Acid Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline carboxylic acid analogs against representative Gram-positive and Gram-negative bacteria.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
Analog D 2-phenyl-quinoline-4-carboxylic acidS. aureus64[6]
E. coli128[6]
Analog E QuinolinequinoneS. aureus1.22[7]
S. epidermidis1.22[7]
Analog F 2-sulfoether-4-quinoloneS. aureus0.8 (µM)[8]
B. cereus0.8 (µM)[8]
Ciprofloxacin FluoroquinoloneS. aureusVaries
E. coliVaries

Note: MIC values are highly dependent on the bacterial strain and testing methodology. The data provided is for comparative illustration.

Anti-inflammatory Activity: Modulating the Immune Response

Recent studies have highlighted the potential of certain quinoline carboxylic acid derivatives as potent anti-inflammatory agents.[1] Some analogs have demonstrated efficacy comparable to or exceeding that of classical non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models.[1]

Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting this pathway, quinoline carboxylic acid analogs can effectively dampen the inflammatory cascade.

Comparative Anti-inflammatory Activity of Quinoline Carboxylic Acid Analogs

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline carboxylic acid analogs.

Compound IDDerivative ClassAssayCell LineIC50 ValueReference
Analog G Quinoline-4-carboxylic acidLPS-induced inflammationRAW264.7Appreciable[1]
Analog H Quinoline-3-carboxylic acidLPS-induced inflammationRAW264.7Appreciable[1]
Indomethacin NSAID (Reference)LPS-induced inflammationRAW264.7Varies[1]

Note: "Appreciable" indicates significant anti-inflammatory activity as reported in the cited study, though specific IC50 values were not always provided in a comparative table.

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the biological activities of quinoline carboxylic acid analogs.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline carboxylic acid analogs for a specified period (e.g., 72 hours).[10]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Quinoline Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate 72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 1.5h add_mtt->incubate3 add_dmso Add DMSO to Solubilize Formazan incubate3->add_dmso measure_absorbance Measure Absorbance at 492 nm add_dmso->measure_absorbance analyze_data Calculate IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Workflow.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after incubation.

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline carboxylic acid analogs in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microdilution plate.[11]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension.[11]

  • Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[11]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12][13]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible bacterial growth.[11]

Conclusion and Future Directions

Quinoline carboxylic acid analogs continue to be a rich source of biologically active compounds with significant therapeutic potential. The comparative data and mechanistic insights presented in this guide underscore the importance of structure-activity relationship studies in optimizing the anticancer, antimicrobial, and anti-inflammatory properties of these versatile molecules. The provided experimental protocols offer a robust framework for the evaluation of novel analogs. Future research should focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles to translate the promising preclinical findings into clinically effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Chloroquinoline Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug Chloroquine. Its privileged structure has proven to be a versatile template for developing therapeutic agents against a wide array of diseases, including cancer, viral infections, and inflammatory disorders. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-chloroquinoline derivatives. We will dissect the critical structural modifications that govern their biological activity, compare their performance across different therapeutic targets with supporting experimental data, and provide detailed protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable scaffold for novel therapeutic design.

The 7-Chloroquinoline Core: A Privileged Scaffold

The 7-chloroquinoline ring system is the foundational structure for a class of drugs with profound historical and ongoing impact. Its mechanism of action, particularly in malaria, is a classic example of targeted chemotherapy.

Primary Mechanism of Action: Antimalarial Activity

In the acidic digestive vacuole of the Plasmodium falciparum parasite, the detoxification of heme, a toxic byproduct of hemoglobin digestion, is a critical survival pathway.[1][2] The parasite polymerizes heme into an inert crystalline structure called hemozoin.[3] 7-chloroquinoline derivatives, being weak bases, accumulate in this acidic compartment via ion trapping.[2] Once protonated, they are unable to diffuse back across the vacuolar membrane.[1] This high concentration allows them to bind to heme, preventing its polymerization into hemozoin.[3][4] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[1][2]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[1][5] These mutations enable the transporter to actively efflux the protonated drug out of the vacuole, reducing its concentration at the target site.[1]

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic pH) Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Heme_CQ Heme-CQ Complex Heme->Heme_CQ Parasite Death\n(Oxidative Stress) Parasite Death (Oxidative Stress) Heme->Parasite Death\n(Oxidative Stress) Accumulation CQ 7-Chloroquinoline Derivative (CQ) CQ_H Protonated CQ (Trapped) CQ->CQ_H Ion Trapping CQ_H->Heme_CQ Binding Heme_CQ->Hemozoin Inhibition

Figure 1: Antimalarial mechanism of 7-chloroquinoline derivatives.

Comparative Analysis: Structure-Activity Relationships

The biological activity of 7-chloroquinoline derivatives can be finely tuned by modifying the substituent at the 4-position and by altering groups on the quinoline ring itself.

Antimalarial Activity

The classic 4-aminoquinoline antimalarials, like Chloroquine and Hydroxychloroquine, serve as the benchmark. SAR studies have focused on overcoming resistance while maintaining potency.

Key SAR Insights:

  • 7-Position Halogen: The presence of a chlorine atom at the 7-position is critical for activity. Replacing it with bromine or iodine generally maintains activity against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains.[6] However, substitution with fluorine, trifluoromethyl, or methoxy groups significantly reduces activity, especially against CQR strains.[6]

  • 4-Amino Side Chain: This is the most critical element for modulating activity and overcoming resistance.

    • Chain Length: The length of the diaminoalkane spacer between the two nitrogen atoms is highly sensitive.[4] Modifying the chain length of the side chain, making it either shorter or longer than that of chloroquine, can restore activity against resistant parasite strains.[7][8]

    • Basicity: The terminal tertiary amine is crucial for the molecule's activity, contributing to its accumulation in the acidic food vacuole.[4]

    • Bulky Groups: Introducing bulky or additional functional groups to the side chain can create hybrid molecules with dual mechanisms of action, potentially reducing the likelihood of resistance development.

Table 1: Comparative Antimalarial Activity of 7-Chloroquinoline Derivatives

CompoundSide Chain at 4-PositionIC50 (µM) vs. P. falciparum NF54 (CQS)IC50 (µM) vs. P. falciparum Dd2 (CQR)[7]Resistance Index (Dd2/NF54 or similar)
Chloroquine -NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂~0.02~0.2~10
Quinine (Reference)0.18--
CQPA-26 -piperazine-1-yl acetamide derivative1.29--
CQPPM-9 -piperazine-1-yl) pyrrolidin-2-yl) methanone derivative1.42--
Analogue 11 [7]Linear dibasic side chain0.020.042.0
Analogue 24 [7]Linear dibasic side chain0.050.030.6

Note: Data is compiled from multiple sources for comparative illustration. Direct comparison requires identical assay conditions.

Anticancer Activity

7-chloroquinoline derivatives have emerged as promising anticancer agents, often acting through mechanisms distinct from their antimalarial effects, such as autophagy inhibition and induction of apoptosis.[9][10]

Key SAR Insights:

  • Hydrazone Moiety: The introduction of a hydrazone linkage at the 4-position has yielded compounds with potent, submicromolar cytotoxic activity against a broad panel of cancer cell lines.[9][11]

  • Aromatic Substitutions: The nature and position of substituents on aryl rings attached to the side chain significantly impact anticancer potency. For instance, Morita-Baylis-Hillman adducts containing a nitro group in the ortho position of a benzaldehyde moiety showed expressive cytotoxic potential.[10]

  • Lipophilicity: Increased lipophilicity, often achieved by extending a spacer chain, can correlate with improved inhibitory activity against certain cancer cell lines.[10]

  • Benzenesulfonamide Moiety: Hybrid molecules incorporating a benzenesulfonamide group have shown potent activity against breast cancer, skin cancer, and neuroblastoma cell lines, in some cases exceeding the potency of the reference drug Doxorubicin.[12]

Table 2: Comparative Anticancer Activity of 7-Chloroquinoline Derivatives

Compound ClassTarget Cancer Cell LineIC50 / GI50 (µM)Reference
Hydrazone Derivatives NCI-60 Panel (various)Submicromolar[9][11]
Triazole Derivative (9) MCF-7 (Breast)14.53[13][14]
Triazole Derivative (9) HCT-116 (Colon)21.41[13][14]
Benzenesulfonamide Derivative (17) Neuroblastoma30.71[12]
Morita-Baylis-Hillman Adduct HL-60 (Leukemia)4.60[10]
Doxorubicin (Reference) Neuroblastoma73.72[12]

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.

Protocol: In Vitro Antimalarial SYBR Green I-based Assay

This high-throughput method is widely used to quantify parasite growth by measuring the intercalation of the SYBR Green I dye into parasite DNA.[15] Since mature red blood cells are anucleated, the fluorescence signal is directly proportional to the parasite load.

Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in 96-well microplates.

  • Parasite Culture: Add P. falciparum-infected red blood cells (typically at the ring stage with 0.5-2% parasitemia) to each well.[16] Include positive (no drug) and negative (uninfected RBCs) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Add a lysis buffer containing the SYBR Green I dye to each well. This buffer disrupts the cells and allows the dye to access the parasite DNA.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Antimalarial_Assay_Workflow start Start step1 Prepare Serial Dilutions of 7-CQ Derivatives in 96-well Plate start->step1 step2 Add P. falciparum-infected RBCs to Wells step1->step2 step3 Incubate for 72 hours (37°C, Gas Mixture) step2->step3 step4 Add SYBR Green I Lysis Buffer step3->step4 step5 Incubate in Dark (1 hour) step4->step5 step6 Read Fluorescence (Ex: 485nm, Em: 530nm) step5->step6 step7 Calculate % Inhibition and Determine IC50 step6->step7 end_node End step7->end_node

Figure 2: Workflow for the SYBR Green I antimalarial assay.
Protocol: In Vitro Cytotoxicity MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[17] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][19] Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

Future Perspectives & Rational Drug Design

The continued exploration of the 7-chloroquinoline scaffold is a promising avenue for drug discovery. A rational, iterative design process is key to developing next-generation therapeutics.

Key Strategies:

  • Hybrid Molecules: Combining the 7-chloroquinoline core with other pharmacophores can lead to multi-target drugs, a strategy that may circumvent resistance and enhance efficacy.

  • Target-Specific Modifications: As the molecular targets for anticancer and antiviral activities are elucidated (e.g., PI3K, autophagy pathways), derivatives can be rationally designed to improve binding affinity and selectivity.[12]

  • Physicochemical Property Optimization: Fine-tuning properties like lipophilicity (cLogP) and basicity (pKa) is critical for improving oral bioavailability, cell permeability, and accumulation at the target site while minimizing off-target toxicity.[8][10]

Rational_Drug_Design start Identify Lead 7-CQ Scaffold design Design & Synthesize New Derivatives (SAR-guided) start->design assay In Vitro Screening (Antimalarial, Anticancer, etc.) design->assay analyze Analyze Data (IC50, SI, SAR) assay->analyze decision1 Active? analyze->decision1 optimize Optimize Lead (Potency, Selectivity, ADMET Properties) decision2 Optimized? optimize->decision2 in_vivo In Vivo Efficacy & Toxicology Studies decision1->design No (Redesign) decision1->optimize Yes decision2->design No (Re-optimize) decision2->in_vivo Yes

Figure 3: Iterative cycle of rational drug design for 7-chloroquinoline derivatives.

Conclusion

The 7-chloroquinoline scaffold remains an exceptionally fruitful starting point for the development of novel therapeutics. A deep understanding of its structure-activity relationships is paramount for success. By systematically modifying the core structure and its side chains, researchers have demonstrated the ability to overcome drug resistance in malaria and develop potent agents for oncology. The strategic application of the principles and protocols outlined in this guide will empower drug discovery professionals to continue unlocking the vast therapeutic potential of this versatile chemical entity.

References

A Comparative Guide to the Antibacterial Validation of 7-Chloroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the antibacterial activity of 7-Chloroquinoline-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents. This document offers a comparative analysis against established antibiotics, supported by detailed experimental protocols and an exploration of the underlying scientific principles.

Introduction: The Quest for Novel Antibacterials and the Quinoline Core

The rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with the quinolone core structure being central to a class of potent synthetic antibiotics that target bacterial DNA synthesis.[1] this compound, a member of this broad family, represents a scaffold of interest for potential antibacterial activity.

This guide will delineate the essential in vitro methodologies required to characterize the antibacterial profile of this compound. We will provide a head-to-head comparison with widely-used clinical agents: Vancomycin (a glycopeptide effective against Gram-positive bacteria), Ceftriaxone (a third-generation cephalosporin with a broad spectrum), and Ciprofloxacin (a fluoroquinolone antibiotic). The protocols and comparative data herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring a robust and validated approach.[2][3]

The Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is a critical step for the initiation of replication.

  • Topoisomerase IV: In Gram-positive bacteria, this enzyme is primarily responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes in the act of cleaving the DNA. This leads to a cascade of events including the cessation of DNA synthesis, the induction of the SOS response, and ultimately, the fragmentation of the bacterial chromosome, resulting in cell death.[4] The carboxylic acid at the 3-position of the quinoline ring is a key functional group involved in the interaction with the DNA gyrase.

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell quinolone This compound dna_gyrase DNA Gyrase (Gram-negative) quinolone->dna_gyrase Inhibition topo_iv Topoisomerase IV (Gram-positive) quinolone->topo_iv Inhibition replication_fork DNA Replication Fork dna_gyrase->replication_fork Enables dna_fragmentation Chromosome Fragmentation dna_gyrase->dna_fragmentation Leads to topo_iv->replication_fork Enables topo_iv->dna_fragmentation Leads to cell_death Bacterial Cell Death dna_fragmentation->cell_death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols for Antibacterial Validation

A thorough in vitro evaluation of a potential antibacterial agent involves a tiered approach, starting with the determination of its minimum inhibitory concentration (MIC), followed by an assessment of its bactericidal or bacteriostatic properties through the determination of the minimum bactericidal concentration (MBC) and time-kill kinetic assays.

I. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely accepted and standardized technique.

Materials:

  • Test compound: this compound

  • Comparator antibiotics: Ciprofloxacin, Vancomycin, Ceftriaxone

  • Bacterial strains: Staphylococcus aureus ATCC 29213 (Gram-positive), Escherichia coli ATCC 25922 (Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile broth to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13).

    • Dilute the adjusted suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plate. The typical final volume in each well is 100 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation and Incubation:

    • Inoculate each well (except for the sterility control) with 10 µL of the prepared bacterial inoculum, bringing the final volume to 110 µL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

II. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Step-by-Step Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration at which ≤10 colonies grow).

III. Time-Kill Kinetics Assay

This assay provides a dynamic view of the antimicrobial agent's effect over time, helping to distinguish between bactericidal and bacteriostatic activity. A bactericidal agent is generally defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL.[1]

Step-by-Step Protocol:

  • Prepare a bacterial suspension as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare tubes with CAMHB containing the test compound and comparators at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without any antibiotic.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

Antibacterial_Validation_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum mic_setup Broth Microdilution Setup (Serial Dilutions of Compound) prep_inoculum->mic_setup inoculate Inoculate Plates mic_setup->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic mbc_plating Subculture from clear wells to Agar read_mic->mbc_plating time_kill_setup Time-Kill Assay Setup (Multiple MIC concentrations) read_mic->time_kill_setup incubate_mbc Incubate 24h at 35°C mbc_plating->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc end End: Characterize Activity read_mbc->end sampling Sample at 0, 2, 4, 8, 24h time_kill_setup->sampling plating Serial Dilution & Plating sampling->plating incubate_tk Incubate 24h at 35°C plating->incubate_tk count_colonies Colony Counting (CFU/mL) incubate_tk->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data plot_data->end

Caption: Experimental workflow for antibacterial activity validation.

Comparative Performance Data

The following table presents a comparative summary of the antibacterial activity of this compound against standard comparator antibiotics. The values for the comparators are based on published data. As previously mentioned, experimental data for this compound is not available; therefore, its activity is presented as "To Be Determined (TBD)". Based on the activity of other quinoline-3-carboxylic acid derivatives, it is hypothesized to have activity, particularly against Gram-negative bacteria.

CompoundTarget OrganismATCC StrainMIC (µg/mL)Reference(s)
This compound Staphylococcus aureus29213TBD -
Escherichia coli25922TBD -
Ciprofloxacin Staphylococcus aureus292130.25 - 0.5[6][7]
Escherichia coli259220.004 - 0.015[2][8]
Vancomycin Staphylococcus aureus292131.0[9]
Escherichia coli25922Resistant-
Ceftriaxone Staphylococcus aureus292134.0-
Escherichia coli259220.06 - 8.0[3]

Note: MIC values can vary slightly between laboratories and testing conditions. The provided values are for comparative purposes. The resistance of E. coli to Vancomycin is intrinsic due to the inability of the large glycopeptide molecule to penetrate the outer membrane of Gram-negative bacteria.

Discussion and Future Directions

The validation of this compound as a potential antibacterial agent hinges on the rigorous application of the standardized methodologies outlined in this guide. The primary objective for researchers is to determine the MIC of this compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Should this compound exhibit promising MIC values, the subsequent determination of its MBC and time-kill kinetics will be crucial in classifying its activity as either bactericidal or bacteriostatic. A bactericidal profile is often preferred for the treatment of serious infections, particularly in immunocompromised patients.

The comparative data presented underscores the high potency of existing fluoroquinolones like Ciprofloxacin against both S. aureus and E. coli. For this compound to be considered a viable candidate for further development, it would need to demonstrate comparable or superior potency, a broader spectrum of activity, or efficacy against resistant strains.

Further investigations should also include a broader panel of bacterial species, including drug-resistant isolates such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. Elucidating the precise molecular interactions with DNA gyrase and topoisomerase IV through biochemical assays would provide further insight into its mechanism of action and potential for overcoming existing resistance mechanisms.

References

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a cornerstone of medicinal chemistry. Quinoline and its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, making the choice of synthetic route a critical decision in the design and execution of a synthetic campaign. This guide provides an in-depth, objective comparison of the foundational methods for constructing this vital bicyclic heterocycle, supported by experimental data, detailed protocols, and mechanistic insights to empower you to make the most informed choice for your project.

The Classical Approaches: Pillars of Quinoline Synthesis

The traditional methods for quinoline synthesis, many developed in the late 19th century, remain staples in organic chemistry. Their endurance is a testament to their robustness and utility. However, they are not without their drawbacks, often involving harsh reaction conditions.

Skraup Synthesis: The Archetype

The Skraup synthesis is arguably the most classic method, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

Mechanistic Causality: The reaction's success hinges on the in-situ generation of acrolein from the dehydration of glycerol by concentrated sulfuric acid.[2][3] This α,β-unsaturated aldehyde is the key electrophile. The aniline first undergoes a Michael-type conjugate addition to the acrolein.[2] The strongly acidic environment then protonates the carbonyl, facilitating an electrophilic aromatic substitution (cyclization) onto the aniline ring to form a 1,2-dihydroquinoline intermediate. The final, crucial step is the oxidation of this intermediate to the aromatic quinoline.[3]

The reaction is notoriously exothermic and can be violent.[1][4] This is why a moderator like ferrous sulfate (FeSO₄) is often added; it helps to control the reaction rate, preventing explosive polymerization of acrolein.[3] The oxidizing agent, commonly nitrobenzene, not only drives the final aromatization but can also conveniently serve as the solvent.[1][5]

Experimental Workflow: Skraup Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Aniline + Glycerol + Nitrobenzene + FeSO₄ B Slowly add conc. H₂SO₄ (Exothermic Control) A->B C Gently heat mixture to initiate reaction B->C D Reflux to complete cyclization & oxidation C->D E Cool and dilute with water D->E F Neutralize with NaOH (Strongly Alkaline) E->F G Steam Distillation F->G H Collect Quinoline Fraction G->H

Caption: Workflow for the Skraup Quinoline Synthesis.

Doebner-von Miller Reaction: A Versatile Modification

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction uses α,β-unsaturated aldehydes or ketones directly, instead of generating acrolein in situ.[6] This provides greater flexibility in the synthesis of substituted quinolines. The reaction is typically catalyzed by Brønsted or Lewis acids like HCl or ZnCl₂.[6][7]

Mechanistic Causality: The mechanism is thought to proceed similarly to the Skraup synthesis, involving a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation to furnish the quinoline ring.[6] A key challenge in this method is the acid-catalyzed polymerization of the unsaturated starting material, which can lead to significant tar formation and low yields.[8] To mitigate this, a two-phase solvent system (e.g., aqueous acid and an organic solvent like toluene) can be employed to sequester the carbonyl compound and reduce self-polymerization.[8][9]

Experimental Workflow: Doebner-von Miller Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Aniline in Aqueous Acid (e.g., HCl) C Combine phases and add Lewis/Brønsted Acid Catalyst A->C B α,β-Unsaturated Aldehyde/Ketone in Organic Solvent (e.g., Toluene) B->C D Reflux to drive reaction C->D E Separate layers D->E F Neutralize aqueous layer and extract E->F G Combine organic layers, dry, and concentrate F->G H Purify via chromatography or distillation G->H

Caption: General workflow for a two-phase Doebner-von Miller reaction.

Combes Quinoline Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[10][11]

Mechanistic Causality: The reaction is initiated by the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[10] This step is acid-catalyzed, involving protonation of the carbonyl to increase its electrophilicity. The subsequent, and often rate-determining, step is the intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring, driven by a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[10] A final dehydration step yields the fully aromatic quinoline product. The choice of a strong acid is critical to facilitate the difficult cyclization onto the electron-rich aromatic ring.

Experimental Workflow: Combes Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Aniline + β-Diketone B Add strong acid catalyst (e.g., H₂SO₄, PPA) A->B C Heat to facilitate cyclization and dehydration B->C D Cool and pour onto ice C->D E Neutralize with base (e.g., NH₄OH) D->E F Extract with organic solvent E->F G Purify via recrystallization or chromatography F->G

Caption: General workflow for the Combes quinoline synthesis.

Conrad-Limpach-Knorr Synthesis: The Role of Temperature

This method involves the reaction of anilines with β-ketoesters and is particularly noteworthy for its temperature-dependent regioselectivity, yielding either 4-quinolones (Conrad-Limpach) or 2-quinolones (Knorr).[2][12]

Mechanistic Causality (Kinetic vs. Thermodynamic Control): The regiochemical outcome is a classic example of kinetic versus thermodynamic control.[13][14]

  • Low Temperature (Kinetic Control): At lower or moderate temperatures (e.g., room temperature), the reaction is under kinetic control. The more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester.[12] This pathway is faster and leads to a β-aminoacrylate intermediate, which upon thermal cyclization (at ~250 °C, often in an inert solvent like mineral oil to improve yields) gives the 4-quinolone product (Conrad-Limpach product).[12][15]

  • High Temperature (Thermodynamic Control): At higher temperatures (e.g., ~140 °C), the initial reaction becomes reversible. While the attack at the ketone is faster, the attack at the less reactive ester carbonyl is more thermodynamically stable.[12] This leads to the formation of a β-ketoanilide intermediate. Subsequent cyclization under acidic conditions yields the more stable 2-quinolone product (Knorr product).[12]

Experimental Workflow: Conrad-Limpach-Knorr Synthesis

G cluster_prep Reactant Mixing cluster_kinetic Kinetic Pathway (Low Temp) cluster_thermo Thermodynamic Pathway (High Temp) A Aniline + β-Ketoester B Condensation at RT (forms β-aminoacrylate) A->B Kinetic Control E Condensation at ~140 °C (forms β-ketoanilide) A->E Thermodynamic Control C Thermal Cyclization (~250 °C) in inert solvent B->C D 4-Quinolone Product C->D F Acid-catalyzed cyclization E->F G 2-Quinolone Product F->G

Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.

Friedländer Synthesis: A Convergent and High-Yielding Approach

The Friedländer synthesis is a straightforward and often high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or an ester).[16][17] The reaction can be catalyzed by either acids or bases.[16]

Mechanistic Causality: Two primary pathways are proposed. The first involves an initial aldol-type condensation between the reactants, followed by cyclization (intramolecular Schiff base formation) and dehydration.[18] The second pathway begins with the formation of a Schiff base between the aniline and the active methylene compound, which then undergoes an intramolecular aldol-type condensation to close the ring, followed by dehydration.[18] The main limitation of this method can be the availability of the requisite substituted 2-aminoaryl carbonyl starting materials.[19]

Experimental Workflow: Friedländer Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Aminoaryl Aldehyde/Ketone + Active Methylene Compound B Add Acid or Base Catalyst (e.g., KOH, p-TsOH) A->B C Heat or stir at RT depending on substrate reactivity B->C D Remove solvent C->D E Partition between water and organic solvent D->E F Dry and concentrate organic layer E->F G Purify via chromatography or recrystallization F->G

Caption: General workflow for the Friedländer quinoline synthesis.

Pfitzinger Synthesis: Accessing Quinoline-4-Carboxylic Acids

The Pfitzinger (or Pfitzinger-Borsche) reaction provides a direct route to quinoline-4-carboxylic acids, which are important pharmacophores.[20] The reaction condenses isatin with a carbonyl compound in the presence of a strong base.[21]

Mechanistic Causality: The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid.[21] This intermediate then reacts with the carbonyl compound: the aniline nitrogen forms an imine (or enamine tautomer) with the carbonyl.[21] The enamine then undergoes an intramolecular condensation (cyclization) and subsequent dehydration to form the quinoline-4-carboxylic acid product.[21] The use of a strong base is essential for the initial ring-opening of the isatin.

Performance Comparison: A Data-Driven Overview

The choice of a synthetic method often comes down to a trade-off between starting material availability, reaction conditions, and achievable yield. The following table provides a comparative summary of these classical methods.

Synthesis MethodStarting MaterialsTypical ConditionsKey AdvantagesKey DisadvantagesRepresentative Yield (%)
Skraup Aniline, GlycerolConc. H₂SO₄, Oxidant (e.g., Nitrobenzene), HeatUses simple, inexpensive starting materials.Violently exothermic, harsh conditions, often low yields, limited substitution patterns.70-85% (for unsubstituted quinoline)[18]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid catalyst (HCl, ZnCl₂), HeatMore versatile than Skraup for substituted quinolines.Prone to tar/polymer formation, harsh acidic conditions, moderate yields.[8]42-89% (substrate dependent)
Combes Aniline, β-DiketoneStrong acid (H₂SO₄, PPA), HeatGood for preparing 2,4-disubstituted quinolines.[10]Requires specific β-diketone starting materials, harsh acidic conditions.~70-90%
Conrad-Limpach Aniline, β-Ketoester1) Low Temp Condensation; 2) High Temp Cyclization (~250°C)Access to 4-quinolones.Requires very high temperatures for cyclization, regioselectivity is temperature-dependent.[12]Up to 95% (with inert solvent)[12]
Knorr Aniline, β-KetoesterHigh Temp Condensation (~140°C), Acidic CyclizationAccess to 2-quinolones.Thermodynamic control requires high temperatures, potential for mixed products.[12]Moderate to Good
Friedländer 2-Aminoaryl Carbonyl, Active Methylene Cmpd.Acid or Base Catalyst, often milder conditions (RT to reflux)High yields, good substrate scope, convergent.[16]Availability of substituted 2-aminoaryl carbonyls can be a limitation.[19]70-97%[22][23]
Pfitzinger Isatin, Carbonyl CompoundStrong Base (e.g., KOH), HeatDirect route to valuable quinoline-4-carboxylic acids.[20]Requires isatin starting materials, use of strong base.[21]60-90% (substrate dependent)

The Modern Era: Greener and More Efficient Alternatives

While the classical methods are foundational, modern organic synthesis has driven the development of more sustainable and efficient protocols. The Friedländer synthesis, in particular, has been the subject of numerous improvements.

  • Green Chemistry Approaches: Researchers have developed Friedländer syntheses that proceed in water without any catalyst, achieving yields up to 97%.[23] Other approaches utilize gold(III) catalysts in ethanol at room temperature, providing an 89% yield under much milder conditions than traditional methods.[22]

  • Mechanochemistry: A recent development is the use of ball milling for a solvent-free Friedländer synthesis, which offers a rapid, efficient, and environmentally friendly alternative, with yields up to >95% in just one hour.[24]

  • Catalytic C-H Activation: Advanced methods bypass the need for pre-functionalized starting materials altogether by using transition metal catalysts (e.g., Rhodium, Cobalt) to directly form quinolines via C-H activation and annulation strategies, representing the cutting edge of synthetic efficiency.[16][25]

Detailed Experimental Protocols

To provide actionable guidance, the following are representative, detailed protocols for two of the most common classical syntheses.

Protocol 1: Skraup Synthesis of Quinoline

Reference: Adapted from Organic Syntheses, Coll. Vol. 1, p. 478 (1941).[18]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (240 g, 2.6 moles)

  • Nitrobenzene (61.5 g, 0.5 mole)

  • Concentrated Sulfuric Acid (100 mL)

  • Ferrous sulfate heptahydrate (10 g)

Procedure:

  • Caution: This reaction should be performed in a large-capacity flask (e.g., 2-L) within a well-ventilated fume hood.

  • In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • While stirring vigorously, slowly and carefully add the concentrated sulfuric acid in small portions. The flask should be cooled in an ice bath during the addition to control the initial exotherm.

  • Once the addition is complete, gently heat the mixture using a heating mantle. The reaction will become exothermic and begin to boil. Remove the heat source and allow the reaction to proceed under its own vigor. If the reaction becomes too violent, cool the flask with an ice bath.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Allow the reaction mixture to cool to room temperature. Dilute the mixture by carefully adding 500 mL of water.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Set up for steam distillation. The unchanged nitrobenzene will distill first, followed by the quinoline.

  • Collect the quinoline fraction, separate it from the aqueous layer, dry over anhydrous potassium carbonate, and purify by distillation.

Protocol 2: Friedländer Synthesis of 2-Methylquinoline

Reference: Adapted from Organic Syntheses, Coll. Vol. 3, p. 56 (1955).[18]

Materials:

  • 2-Aminobenzaldehyde (12.1 g, 0.1 mole)

  • Acetone (58 g, 1.0 mole)

  • 10% aqueous Sodium Hydroxide solution (10 mL)

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.

  • Add the 10% sodium hydroxide solution and swirl the mixture to ensure it is homogenous.

  • Allow the mixture to stand at room temperature for 12 hours. During this time, a crystalline product will separate.

  • Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold water.

  • The crude product can be purified by recrystallization from an ethanol-water mixture to yield pure 2-methylquinoline.

Conclusion and Future Outlook

The classical syntheses of quinoline, from the harsh but effective Skraup reaction to the versatile and high-yielding Friedländer annulation, provide a powerful toolkit for the organic chemist. The choice of method is a strategic decision based on the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions.[18] While the Skraup and Doebner-von Miller methods are useful for simpler quinolines from basic feedstocks, the Friedländer and Combes syntheses offer greater control over substitution patterns.[10][16] The Conrad-Limpach-Knorr synthesis provides a fascinating case study in kinetic versus thermodynamic control, allowing selective access to different quinolone isomers.[12]

For the modern drug development professional, the evolution of these methods towards greener, safer, and more efficient protocols is of paramount importance.[26] The development of catalytic, solvent-free, and mechanochemical approaches will continue to expand the accessibility of complex quinoline derivatives, ensuring this privileged scaffold remains at the forefront of medicinal chemistry innovation.

References

A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Antioxidant Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their diverse biological activities, including potent antioxidant effects. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of a wide array of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred the search for effective antioxidants, with quinoline-4-carboxylic acid derivatives emerging as a promising class of compounds.

The strategic placement of a carboxylic acid group at the 4-position of the quinoline ring, coupled with the potential for diverse substitutions at other positions, allows for the fine-tuning of the molecule's electronic and steric properties. This adaptability is key to modulating its antioxidant capacity and other pharmacological profiles. This guide will delve into a comparative analysis of these derivatives, providing a framework for understanding their antioxidant potential.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of quinoline-4-carboxylic acid derivatives is typically evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most prevalent. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.

The following table summarizes the reported antioxidant activities of selected quinoline-4-carboxylic acid derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

DerivativeAssayIC50 ValueReference CompoundIC50 of ReferenceSource
2-(p-tolyl)quinoline-4-carboxylic acidDPPH~40.43% inhibition at 5 mg/L--[2]
2-methylquinoline-4-carboxylic acidDPPH~30.25% inhibition at 5 mg/L--[2]
Unspecified Derivative 9DPPH1.25 µg/mLAscorbic Acid4.5 µg/mL[3]
Unspecified Derivative 20DPPH1.75 µg/mLAscorbic Acid4.5 µg/mL[3]
Quinoline-hydrazone derivativeDPPH843.52 ppmAscorbic Acid-[4]

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of quinoline-4-carboxylic acid derivatives is intrinsically linked to their molecular structure. The nature and position of substituents on the quinoline ring can significantly influence their radical scavenging capabilities.

Key SAR observations include:

  • Substitution at the C-2 Position: The introduction of substituents at the C-2 position appears to be a critical determinant of antioxidant activity. For instance, the presence of an aromatic ring, such as a p-tolyl group, at the C-2 position has been shown to confer greater antioxidant potential compared to a smaller alkyl group like methyl.[2] This enhancement can be attributed to the ability of the aromatic ring to stabilize the resulting radical through resonance after hydrogen or electron donation.[2]

  • The Role of the Carboxylic Acid Group: The carboxylic acid moiety at the C-4 position is considered a crucial pharmacophore. While its direct role in radical scavenging is not fully elucidated, its presence is vital for the overall biological activity of this class of compounds.

  • Influence of Hydroxyl Groups: Although not specific to the quinoline-4-carboxylic acid core in the provided search results, a general principle in antioxidant chemistry is that the presence of hydroxyl (-OH) groups, particularly in a phenolic arrangement, significantly enhances antioxidant activity. These groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it.

Mechanisms of Antioxidant Action

Quinoline-4-carboxylic acid derivatives primarily exert their antioxidant effects through two main mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thus quenching its reactivity. The ease with which this occurs is related to the bond dissociation energy (BDE) of the H-donating group.[2]

  • Single Electron Transfer (SET): Alternatively, the antioxidant can donate an electron to the free radical to neutralize it. This process is governed by the ionization potential (IP) of the antioxidant molecule.[2]

The predominant mechanism for a given derivative will depend on its specific chemical structure and the nature of the free radical it is interacting with.

Below is a conceptual diagram illustrating these two primary mechanisms of free radical scavenging.

G cluster_0 Antioxidant Mechanisms of Quinoline-4-Carboxylic Acid Derivatives cluster_hat Hydrogen Atom Transfer (HAT) derivative Quinoline-4-Carboxylic Acid Derivative (Ar-H) radical Free Radical (R•) derivative->radical Donates Hydrogen Atom derivative->radical Donates Electron derivative_radical Derivative Radical (Ar•) derivative->derivative_radical H• derivative_cation Derivative Cation Radical (Ar-H•+) derivative->derivative_cation e- neutralized_radical Neutralized Radical (RH) radical->neutralized_radical H• radical_anion Radical Anion (R-) radical->radical_anion e-

Caption: Mechanisms of free radical scavenging.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the two most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the test compound.

Experimental Workflow:

G cluster_1 DPPH Assay Workflow prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in methanol) mix Mix Test Compound/Control with DPPH Solution (e.g., 1:1 v/v) prep_dpph->mix prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mix prep_control Prepare Control (Solvent only) prep_control->mix incubate Incubate in the Dark (e.g., 30 minutes at room temperature) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate Percentage Inhibition and IC50 Value measure->calculate

Caption: Step-by-step workflow for the DPPH assay.

Detailed Steps:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in a dark container to prevent degradation.

  • Preparation of Test Solutions: Dissolve the quinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound solutions to the wells.

    • For the control, add 100 µL of the solvent instead of the test solution.

    • For the blank, add 200 µL of the solvent.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The pre-formed radical cation has a blue-green color, which is decolorized upon reduction by an antioxidant.

Experimental Workflow:

G cluster_2 ABTS Assay Workflow prep_abts Prepare ABTS Stock Solution (e.g., 7 mM) generate_radical Generate ABTS•+ Radical Cation (Mix ABTS and persulfate solutions and incubate in the dark for 12-16 hours) prep_abts->generate_radical prep_persulfate Prepare Potassium Persulfate Solution (e.g., 2.45 mM) prep_persulfate->generate_radical adjust_abs Adjust Absorbance of ABTS•+ Solution (to ~0.70 at 734 nm with solvent) generate_radical->adjust_abs mix Mix Test Compound with adjusted ABTS•+ Solution adjust_abs->mix prep_sample Prepare Test Compound Solutions (various concentrations) prep_sample->mix incubate Incubate (e.g., 6 minutes at room temperature) mix->incubate measure Measure Absorbance (at 734 nm) incubate->measure calculate Calculate Percentage Inhibition and IC50 Value or TEAC measure->calculate

Caption: Step-by-step workflow for the ABTS assay.

Detailed Steps:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Solutions: Prepare a series of dilutions of the quinoline-4-carboxylic acid derivatives as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the test compound solution (e.g., 10 µL) to each well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well.

    • For the control, use the solvent instead of the test solution.

  • Incubation: Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

Conclusion and Future Directions

Quinoline-4-carboxylic acid derivatives represent a promising and versatile class of compounds with significant antioxidant potential. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of more potent antioxidant agents. The presence of aromatic substituents at the C-2 position appears to be a key factor in enhancing radical scavenging activity.

Future research in this area should focus on a more systematic exploration of the SAR by synthesizing and evaluating a wider range of derivatives with diverse substituents at various positions on the quinoline ring. The use of standardized assay conditions will be crucial for enabling more direct and meaningful comparisons of the antioxidant potency of different derivatives. Furthermore, complementing in vitro studies with cell-based assays and in vivo models will be essential to validate the therapeutic potential of these compounds and to understand their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The continued investigation of quinoline-4-carboxylic acid derivatives holds great promise for the development of novel and effective treatments for diseases associated with oxidative stress.

References

The Potent Antiproliferative Landscape of 7-Chloroquinoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline scaffold, a privileged core in medicinal chemistry, has long been recognized for its therapeutic potential, most notably in the development of antimalarial agents like chloroquine.[1][2][3] However, the versatility of this heterocyclic system extends far beyond infectious diseases, with a burgeoning body of research highlighting its significant antiproliferative activities against a spectrum of cancer cell lines. This guide offers an in-depth, comparative analysis of various 7-chloroquinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale: Why 7-Chloroquinoline in Oncology?

The quinoline ring system is a recurring motif in a number of approved anticancer drugs, including kinase inhibitors like bosutinib and lenvatinib.[4] The 7-chloro substitution on this scaffold has been empirically shown to be a critical determinant for potent antiproliferative effects. This has spurred the synthesis and evaluation of a diverse library of 7-chloroquinoline derivatives, with modifications primarily at the 4-position, to enhance efficacy and selectivity.[5][6] These derivatives often exert their anticancer effects through multifaceted mechanisms, including the induction of apoptosis, cell cycle arrest, and interference with crucial cellular signaling pathways.[5][6][7]

A Comparative Analysis of Antiproliferative Potency

The antiproliferative efficacy of 7-chloroquinoline derivatives is profoundly influenced by the nature of the substituent at the 4-position. Molecular hybridization, a strategy that combines the 7-chloroquinoline core with other biologically active pharmacophores, has yielded particularly promising candidates.[8] Below is a comparative summary of the cytotoxic activities of representative classes of 7-chloroquinoline derivatives against various cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole Hybrids Compound 5dHuT78 (T-cell lymphoma)0.4[4]
Compound 12dHuT78 (T-cell lymphoma)0.8[4]
Compound 11d-15dHuT78 (T-cell lymphoma)15.2 - 19.7[8]
Hydrazones Hydrazone ISF-295 (CNS cancer)0.688 µg/mL[1]
Hydrazone II (with pyrrole unit)MDA-MB-435 (Melanoma)More active than Doxorubicin[1]
Morita-Baylis-Hillman Adducts Compound 14HL-60 (Promyelocytic leukemia)4.60[9]
Click-Synthesized Derivatives Compound 3MCF-7 (Breast cancer)<50[10][11]
Compound 9MCF-7 (Breast cancer)<50[10][11]
Compound 9HCT-116 (Colon carcinoma)21.41[10]
Thioalkyl Derivatives Compounds 47-50, 53, 54, 57, 59-70, 72-82CCRF-CEM (Leukemia)0.55 - 2.74[6]

Key Insights from Comparative Data:

  • Hybrid Vigor: The fusion of 7-chloroquinoline with other heterocyclic systems, such as benzimidazole, often leads to a significant enhancement in antiproliferative activity.[4][8]

  • Linker and Substituent Effects: The nature of the linker connecting the pharmacophores and the substituents on the appended moieties play a crucial role in determining potency and selectivity.[4]

  • Broad Spectrum of Activity: 7-chloroquinoline derivatives have demonstrated efficacy against a wide array of cancer cell lines, including those from leukemia, lymphoma, breast, colon, and central nervous system cancers.[1][4][9][10]

Unraveling the Mechanism of Action: More Than Just Cytotoxicity

The anticancer effects of 7-chloroquinoline derivatives are not merely a result of non-specific cytotoxicity. These compounds often engage with specific cellular pathways to induce programmed cell death (apoptosis) and halt cell proliferation.

A common mechanism involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[7] This is often accompanied by cell cycle arrest, typically at the G0/G1 or G2/M phase, preventing cancer cells from dividing.[6][7]

G cluster_0 7-Chloroquinoline Derivative cluster_1 Cellular Effects cluster_2 Apoptotic Pathway cluster_3 Cell Cycle Arrest Derivative 7-Chloroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Mito Mitochondrial Dysfunction Derivative->Mito DNA_Damage DNA/RNA Damage Derivative->DNA_Damage CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Derivative->CellCycle ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: A generalized signaling pathway illustrating the proposed mechanism of action for antiproliferative 7-chloroquinoline derivatives.

Experimental Corner: Protocols for Evaluating Antiproliferative Activity

To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Here, we detail the methodologies for two of the most common assays used to assess the antiproliferative effects of 7-chloroquinoline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-chloroquinoline derivative (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat cells with the desired concentration of the 7-chloroquinoline derivative for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with 7-Chloroquinoline Derivatives (Varying Concentrations) seed->treat incubate Incubate for 48-72 hours treat->incubate mt_assay MTT Assay (Cell Viability) incubate->mt_assay flow_cytometry Flow Cytometry (Cell Cycle/Apoptosis) incubate->flow_cytometry analyze Data Analysis: IC50 Calculation, Cell Cycle Distribution, Apoptosis Quantification mt_assay->analyze flow_cytometry->analyze end Conclusion: Antiproliferative Profile analyze->end

Figure 2: A typical experimental workflow for the evaluation of the antiproliferative activity of 7-chloroquinoline derivatives.

Future Directions and Conclusion

The 7-chloroquinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The research highlighted in this guide demonstrates the remarkable potency and diverse mechanisms of action of its derivatives. Future efforts should focus on optimizing lead compounds to improve their pharmacokinetic profiles and selectivity, with the ultimate goal of translating these promising preclinical findings into clinically effective cancer therapeutics. The systematic approach to synthesis and evaluation, as outlined here, will be instrumental in achieving this objective.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 7-Chloroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its presence in therapeutic agents with a vast range of activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] As research into novel 7-chloroquinoline derivatives continues to expand, the need for robust, reliable, and logically structured in vitro testing cascades becomes paramount. This guide provides an in-depth comparison of experimental strategies, explains the causality behind methodological choices, and offers detailed protocols to empower researchers in the effective evaluation of these promising compounds.

Part 1: The Strategic Framework for In Vitro Evaluation

A successful in vitro testing strategy for novel 7-chloroquinoline compounds is not a monolithic process but a phased approach. It begins with broad primary screening to identify active compounds and progressively narrows down to detailed mechanistic studies and resistance profiling for the most promising candidates. This tiered approach ensures that resources are allocated efficiently, focusing intensive investigation on compounds with the highest potential.

Experimental Workflow: A Tiered Approach

The following diagram illustrates a logical workflow for the comprehensive in vitro evaluation of novel 7-chloroquinoline compounds.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Tier 4: Resistance Profiling A Novel 7-Chloroquinoline Compound Library B High-Throughput Cytotoxicity/ Activity Screening (e.g., MTT, SYBR Green I) A->B C IC50/GI50 Determination (Multiple Cell Lines/Strains) B->C Active 'Hits' D Selectivity Index (SI) Calculation (Normal vs. Cancer/Parasite) C->D E Apoptosis Assays (Caspase-Glo, Annexin V) D->E Potent & Selective Hits F Cell Cycle Analysis (Flow Cytometry) D->F G Target-Specific Assays (e.g., Heme Polymerization) D->G H Testing Against Drug-Resistant Lines/Strains D->H G compound Novel 7-Chloroquinoline Compound (e.g., CQ-B) stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC casp9 Caspase-9 Activation cytoC->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

References

Introduction: The Enduring Importance of the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Comparative Docking Studies of Quinoline Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of molecular docking studies involving quinoline derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and analyze comparative data to offer field-proven insights into leveraging this privileged scaffold for drug discovery.

Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Quinoline-based compounds are known to possess antimicrobial, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5]

In the modern drug discovery pipeline, computer-aided drug design (CADD) is indispensable for reducing the time and cost associated with identifying lead compounds.[6] Among CADD techniques, molecular docking is a powerful method used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[7][8][9] This in silico approach allows for the high-throughput virtual screening of compound libraries and provides critical insights into structure-activity relationships (SAR) that guide the optimization of lead candidates.[6][10]

This guide will compare various docking studies performed on quinoline derivatives against a range of therapeutic targets, highlighting different methodologies and key findings.

Comparative Docking Analysis Across Therapeutic Targets

The versatility of the quinoline scaffold is evident in the breadth of biological targets it has been evaluated against. The following sections compare docking studies across major therapeutic areas.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various proteins involved in cancer cell proliferation and survival.[3][5]

  • Kinase Inhibitors: Many studies focus on kinases, which are crucial regulators of cell signaling. For instance, novel quinoline derivatives have been docked against serine/threonine protein kinase STK10 (PDB: 6I2Y), with studies employing AutoDock and Discovery Studio to reveal favorable binding within the active site.[8] Other research has explored quinoline-amidrazone hybrids as inhibitors of c-Abl kinase (PDB: 1IEP), a key target in chronic myeloid leukemia.[3] In these studies, docking helps to elucidate the mechanism of action and rationalize the observed in vitro activity.

  • EGFR and PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway.[5] Docking studies revealed that these hybrids can occupy both the ATP-binding site and allosteric sites of EGFR, explaining their enhanced activity compared to standard drugs like Gefitinib.[5]

  • Other Cancer Targets: Docking has also been used to evaluate quinolines against proteins implicated in colon and breast cancers, with results often correlating well with in vitro activity against cell lines like HT29 and MDA-MB231.[11]

Antiviral Activity

The quinoline core is present in several antiviral drugs, and docking studies are crucial for developing new agents against viral targets.

  • HIV Reverse Transcriptase (RT): Pyrazoline and pyrimidine-containing quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Docking studies using Schrödinger's Glide software on the HIV-RT binding site (PDB: 4I2P) showed that some derivatives achieved higher docking scores (e.g., -10.675 kcal/mol) than standard drugs like elvitegravir and rilpivirine, primarily through hydrogen bonding and hydrophobic interactions with key residues like LYS 101 and TRP229.[1]

  • Influenza Virus: 4-[(Quinolin-4-yl)amino]benzamide derivatives have been designed as anti-influenza agents.[12] Molecular docking suggested that these compounds could interact with the PA-PB1 subunit of the viral RNA polymerase, which was later supported by in vitro ribonucleoprotein reconstitution assays.[12]

  • Other Viruses: The application of quinoline derivatives extends to other viruses like Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV).[13] Molecular dynamics simulations often follow docking to validate the stability of the ligand-protein complex.[8][13] Recently, quinolines have also been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro).[4][14]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Quinoline derivatives have been extensively studied for this purpose.[2]

  • Bacterial Targets: Docking studies have guided the synthesis of quinolines as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme in bacteria.[15] These computational predictions, combined with ADMET analysis, helped identify compounds with excellent antibacterial activity (MIC values as low as 3.12 µg/mL) and low toxicity.[15] Other studies have targeted penicillin-binding proteins, with docking results on some derivatives suggesting a mechanism similar to ampicillin.[16]

  • Antifungal and Antimalarial Activity: The quinoline scaffold is famously the basis for antimalarial drugs like chloroquine. Modern studies use docking to design new derivatives against resistant Plasmodium falciparum strains by targeting key enzymes like dihydrofolate reductase (PfDHFR) and components of the heme detoxification pathway.[17][18]

Data Presentation: A Comparative Overview

To facilitate comparison, the table below summarizes key data from various docking studies on quinoline derivatives. This highlights the diversity of targets, the software used, and the resulting binding affinities.

Quinoline Derivative TypeTherapeutic TargetPDB IDDocking SoftwareBest Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyrimidine-QuinolineHIV Reverse Transcriptase4I2PGlide (Schrödinger)-10.675LYS 101, TRP229[1]
Quinoline-ChalconeEGFR---ATP-binding site[5]
Substituted QuinolineSerine/threonine kinase STK106I2YAutoDock, Discovery Studio--[8]
Quinoline-Amidrazonec-Abl Kinase1IEP--Kinase binding site[3]
Indole-QuinolineTMV Coat Protein----[19]
Dihydrotriazine-QuinolineDihydrofolate Reductase (DHFR)----[20]
Thiopyrano-QuinolineAnticancer Peptide CB1a-AutoDock Vina-6.1ILE-8, LYS-7, TRP-12, PHE-15[21]
Quinoline-ThiadiazoleCyclooxygenase (COX-1)---8.56-[22]

Experimental Protocols: A Self-Validating Docking Workflow

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. This section provides a detailed, step-by-step methodology for a representative molecular docking workflow using AutoDock Vina , one of the most widely cited docking programs.[6][23][24]

Rationale Behind the Workflow

The goal of molecular docking is to find the most stable binding pose of a ligand within a receptor's active site, quantified by a scoring function that estimates the binding free energy. The process requires careful preparation of both the protein and the ligand to ensure that their structures are chemically correct and computationally ready. The definition of the search space (the "grid box") is critical to focus the computational effort on the region of interest, making the search both efficient and biologically relevant.

Mandatory Visualization: General Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor Structure (e.g., from PDB) PrepReceptor 3. Prepare Receptor - Remove water, co-ligands - Add polar hydrogens - Assign charges (Gasteiger) PDB->PrepReceptor Ligand 2. Obtain/Draw Ligand Structure (2D/3D format) PrepLigand 4. Prepare Ligand - Minimize energy - Define rotatable bonds - Assign charges Ligand->PrepLigand Grid 5. Define Search Space (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid RunDocking 6. Run Docking Simulation (e.g., AutoDock Vina) Grid->RunDocking Analyze 7. Analyze Results - Rank poses by score - Examine binding modes RunDocking->Analyze Visualize 8. Visualize Interactions (e.g., H-bonds, hydrophobic) Analyze->Visualize Validate 9. Experimental Validation (e.g., in vitro assays) Visualize->Validate

Caption: A generalized workflow for a molecular docking experiment.

Step-by-Step Protocol

Step 1: Receptor Preparation

  • Obtain Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein: Use visualization software like UCSF Chimera or AutoDockTools (ADT) to prepare the protein.[6][23]

    • Causality: The raw PDB file often contains non-essential molecules (water, ions, co-crystallized ligands) that can interfere with docking. These must be removed.

    • Action: Delete all water molecules. Remove any co-ligands or inhibitors present in the binding site unless your goal is to re-dock them for validation.

  • Add Hydrogens & Charges:

    • Causality: PDB files for X-ray structures typically lack hydrogen atoms. Hydrogens are essential for calculating proper interactions, especially hydrogen bonds. Partial atomic charges (e.g., Gasteiger charges) are required by the scoring function to calculate electrostatic interactions.

    • Action: Add polar hydrogens to the protein. Compute and assign Gasteiger charges.

  • Save in PDBQT format: Save the prepared receptor file in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock.

Step 2: Ligand Preparation

  • Obtain Structure: Draw the quinoline derivative using chemical drawing software (e.g., ChemDraw) and save it in a 3D format like SDF or MOL2.

  • Energy Minimization:

    • Causality: The initial 3D structure may not be in a low-energy conformation. Energy minimization finds a more stable, realistic conformation for the ligand.

    • Action: Use a tool like Avogadro or the LigPrep tool in Schrödinger suite to perform energy minimization.[11]

  • Define Torsions:

    • Causality: To allow for ligand flexibility during docking, the software needs to know which bonds are rotatable (torsions).

    • Action: Use ADT to detect the ligand root and define the rotatable bonds.

  • Save in PDBQT format: Save the prepared ligand file in the PDBQT format.

Step 3: Grid Generation and Docking Execution

  • Define the Grid Box:

    • Causality: The grid box defines the 3D search space where the docking algorithm will attempt to place the ligand. It should encompass the entire binding site of the protein. Making the box too large increases computation time unnecessarily, while making it too small may exclude the correct binding pose.

    • Action: In ADT, center the grid box on the active site (often determined from the position of a co-crystallized ligand or from literature). Adjust the dimensions to cover all key residues.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired output file name.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Step 4: Analysis and Visualization

  • Examine Docking Scores: The output file will contain several binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The most negative score represents the most favorable predicted binding pose.

  • Visualize Interactions:

    • Causality: A good docking score alone is not sufficient. The predicted pose must be biologically plausible, forming meaningful interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with key active site residues.

    • Action: Use a visualization tool like Discovery Studio Visualizer or PyMOL to load the protein and the docked ligand poses.[8][25] Analyze the interactions between the quinoline derivative and the protein's amino acid residues.

Mandatory Visualization: Ligand-Protein Interaction

G LYS101 LYS 101 TRP229 TRP 229 LEU100 LEU 100 ILE180 ILE 180 Ligand Quinoline Derivative Ligand->LYS101 H-Bond Ligand->TRP229 Hydrophobic Ligand->LEU100 Hydrophobic Ligand->ILE180 Hydrophobic

Caption: 2D schematic of a quinoline derivative's interactions.

Conclusion and Future Outlook

Comparative molecular docking studies consistently demonstrate the immense potential of the quinoline scaffold in drug discovery. By targeting a wide range of proteins across different disease areas, from cancer to viral infections, these derivatives serve as a fertile ground for developing novel therapeutics. The synergy between in silico predictions and experimental validation is crucial; docking provides the initial hypothesis and structural insights, which are then confirmed or refined by in vitro and in vivo assays.[11][19][26]

Future research will likely focus on leveraging machine learning and artificial intelligence to enhance the predictive power of docking and scoring functions. Furthermore, as more complex biological targets are structurally characterized, comparative docking will remain an essential tool for rapidly evaluating and optimizing new generations of quinoline-based drug candidates.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 7-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) intermediate like 7-Chloroquinoline-3-carboxylic acid is not merely a quality metric; it is the bedrock of reproducible research and, ultimately, patient safety. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of this compound, complete with supporting experimental data and protocols. Our focus is on providing a self-validating system of analysis, grounded in scientific expertise and authoritative references.

The Criticality of Purity in Drug Development

This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.

  • Toxicity: Some impurities may be toxic or mutagenic, posing a direct risk to patient health. The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) for the identification and qualification of impurities in new drug substances and products to mitigate these risks.[1][2]

  • Manufacturing Inconsistencies: Impurities can interfere with downstream reactions, leading to lower yields, unpredictable outcomes, and difficulties in process control.

Therefore, a robust analytical strategy to ensure the purity of this compound is paramount. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in this context.

Comparative Analysis of Purity Assessment Techniques

Each analytical technique offers unique advantages and limitations in the context of purity assessment. The choice of method, or more often, the combination of methods, depends on the specific requirements of the analysis, such as the need for quantification, identification of unknown impurities, or high-throughput screening.

Technique Principle Strengths Limitations Primary Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, reproducible, suitable for automation.Requires method development, can be destructive.Quantifying the purity of the main component and known impurities.
TLC Differential migration of analytes on a stationary phase via a mobile phase.Simple, rapid, cost-effective, allows for simultaneous analysis of multiple samples.Lower resolution than HPLC, primarily qualitative or semi-quantitative.Rapid screening for the presence of impurities, reaction monitoring.
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, non-destructive, quantitative.Lower sensitivity than MS, complex spectra for mixtures.Structural elucidation of the main component and impurities, quantification.
MS Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight and fragmentation information.Can be destructive, may require chromatographic coupling for complex mixtures.Identification of unknown impurities, confirmation of molecular weight.

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and quantitative capabilities. A well-developed HPLC method can separate this compound from its starting materials, intermediates, and degradation products.

A reverse-phase HPLC method is generally suitable for a moderately polar compound like this compound. A C18 column is a good initial choice for the stationary phase. The mobile phase will typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[3] UV detection is appropriate as the quinoline ring system is a strong chromophore.

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method, adapted from a similar analysis of 2-chloroquinoline-3-carboxylic acids, provides a robust starting point for method development.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Synthesized Product dissolve Dissolve in Diluent (e.g., Mobile Phase A/B) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Separation on C18 Column hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.

Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for rapid, qualitative assessment of reaction progress and for preliminary purity checks. Its simplicity and low cost make it ideal for routine screening.

For a carboxylic acid like this compound, tailing on a standard silica gel plate is a common issue due to strong interactions between the acidic analyte and the acidic silica stationary phase.[5] To counteract this, a small amount of a competing acid, such as acetic acid or formic acid, is often added to the mobile phase. This saturates the active sites on the silica gel, leading to more symmetrical spots.

  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: A mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A good starting point is a 7:3 (v/v) mixture of hexane and ethyl acetate with the addition of 1% acetic acid.

  • Sample Preparation: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Application: Spot a small amount of the dissolved sample onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase.

  • Visualization: After development, visualize the spots under UV light (254 nm). Staining with a general reagent like potassium permanganate can also be used.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization spot Spot Sample on Silica Plate develop Develop in Solvent Chamber spot->develop dry Dry the Plate develop->dry uv Visualize under UV Light dry->uv rf Calculate Rf Values uv->rf

Caption: Thin-Layer Chromatography (TLC) workflow for qualitative purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the molecule and any impurities present. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons are highly sensitive to the substitution pattern, allowing for the identification of isomeric impurities. The presence of signals that do not correspond to the target molecule can indicate the presence of impurities. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.

While a dedicated, fully assigned spectrum for this compound is ideal, data from closely related structures can provide valuable insights. For instance, the ¹H NMR spectrum of 2-chloro-7-methoxyquinoline-3-carboxylic acid in DMSO-d₆ shows aromatic protons in the range of 7.29-8.07 ppm and a characteristic singlet for the proton at the 4-position around 8.86 ppm.[4] The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm. The aromatic carbons will appear between 110-150 ppm. The number of signals and their chemical shifts can confirm the carbon framework of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized compound and for identifying unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for purity analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer ionization method and is well-suited for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺. The high-resolution mass spectrum can confirm the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information about impurities.

For quinoline carboxylic acids, common fragmentation pathways in EI-MS involve the loss of the carboxylic acid group as a radical (loss of 45 Da) or the loss of carbon dioxide (loss of 44 Da).[6][7] Subsequent fragmentation of the quinoline ring can involve the loss of hydrogen cyanide (HCN).[6]

Common Impurities in the Synthesis of this compound

The most probable synthetic route to this compound is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by cyclization, hydrolysis, and decarboxylation.[8][9]

Potential impurities arising from this synthesis include:

  • Starting Materials: Unreacted 3-chloroaniline and diethyl ethoxymethylenemalonate.

  • Intermediates: The intermediate anilinomethylenemalonate ester.

  • Isomeric Impurities: Depending on the reaction conditions, the formation of the 5-chloro isomer is a possibility.

  • By-products: Products from side reactions, such as the decarboxylated 7-chloro-4-hydroxyquinoline.

Adherence to Regulatory Standards

For drug development applications, purity assessment must be conducted in accordance with regulatory guidelines. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[2] Key thresholds include:

  • Reporting Threshold: Impurities present at or above 0.05% should be reported.

  • Identification Threshold: Impurities present at or above 0.10% (for a maximum daily dose of ≤ 2g) should be structurally identified.

  • Qualification Threshold: Impurities present at or above 0.15% (for a maximum daily dose of ≤ 2g) must be qualified, meaning their biological safety must be assessed.

Conclusion

A multi-faceted approach is essential for the comprehensive assessment of the purity of synthesized this compound. HPLC provides the quantitative backbone for purity determination, while TLC offers a rapid screening tool. NMR and MS are indispensable for the structural elucidation and identification of the main component and any unknown impurities. By employing these techniques in a complementary fashion and adhering to regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their final products. This rigorous approach to purity assessment is a non-negotiable aspect of scientific integrity and a critical step in the journey from laboratory synthesis to clinical application.

References

A Comparative Guide to the Biological Evaluation of New 7-Chloroquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most famously forming the core of the antimalarial drug chloroquine.[1] Its rigid bicyclic system and the electron-withdrawing chlorine at the 7-position provide a robust framework for designing new therapeutic agents. For decades, researchers have leveraged this scaffold to develop compounds with a wide spectrum of pharmacological activities, including potent antimalarial, anticancer, and antibacterial properties.[2][3][4][5][6][7] The continuous emergence of drug resistance, particularly in malaria and bacterial infections, necessitates the exploration of novel derivatives that can overcome these challenges.

This guide provides an in-depth comparison of the biological performance of new 7-chloroquinoline-based compounds, supported by experimental data from recent studies. We will delve into the causality behind the experimental designs and provide detailed, validated protocols for key biological assays, empowering researchers to effectively evaluate their own novel compounds.

Comparative Biological Activity: A Multi-Front Assessment

The versatility of the 7-chloroquinoline core allows for its application against various diseases. Here, we compare the efficacy of recently synthesized derivatives in three primary therapeutic areas.

Antimalarial Activity: The Ongoing Battle Against Resistance

The primary mechanism of action for many quinoline-based antimalarials is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][8] During its lifecycle in human red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 7-chloroquinoline compounds accumulate in the parasite's acidic food vacuole and interfere with this polymerization, leading to a buildup of toxic heme and parasite death.[1][9]

The evaluation of new derivatives often involves testing against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to identify compounds that can overcome resistance mechanisms.

Antimalarial Mechanism of 7-Chloroquinolines

G cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerase Heme Polymerase Heme->Polymerase Detoxification Complex Heme-CQ Complex Heme->Complex Death Parasite Death Heme->Death Accumulation Leads to Hemozoin Non-Toxic Hemozoin (Crystal) Polymerase->Hemozoin Detoxification CQ 7-Chloroquinoline Compound CQ->Heme Binds to CQ->Complex Complex->Polymerase Inhibits

Caption: Inhibition of heme detoxification by 7-chloroquinoline compounds.

Table 1: Comparative In Vitro Antimalarial Activity of Novel 7-Chloroquinoline Derivatives

Compound Series/IDP. falciparum StrainIC50 (µM)Key Structural FeaturesReference
CQPA-26 NF541.29Piperazine-1-yl acetamide derivative
CQPPM-9 NF541.42Piperazine-1-yl)pyrrolidin-2-yl)methanone derivative
Compound 9 -11.92Contains a thioxopyrimidinone ring[2][10]
Thiourea Derivatives D10 (CQS)1.27-chloroquinolinyl thiourea[11]
Benzimidazole Hybrids 3D7 (CQS)0.009 - 0.45Hybrid of 7-chloro-4-aminoquinoline and benzimidazole[12]
Benzimidazole Hybrids Dd2 (CQR)0.03 - 1.29Hybrid of 7-chloro-4-aminoquinoline and benzimidazole[12]

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Lower values denote higher potency.

Expertise & Experience: The data consistently show that creating hybrid molecules—covalently linking the 7-chloroquinoline core to another pharmacophore like benzimidazole or thiourea—is a highly effective strategy.[11][12] This approach can introduce new mechanisms of action or improve the compound's ability to accumulate at the target site, often resulting in potent activity against both CQS and CQR strains. The choice to test against multiple strains is critical; a compound only active against CQS strains has limited clinical potential.

Anticancer Activity: Targeting Proliferative Cells

The quinoline core is also found in several approved kinase inhibitors used in cancer therapy, spurring investigation into 7-chloroquinoline derivatives as potential anticancer agents.[4] Their proposed mechanisms include the inhibition of protein kinases, interference with cell growth factor receptors, and induction of apoptosis.

Table 2: Comparative In Vitro Anticancer Activity of Novel 7-Chloroquinoline Derivatives

Compound Series/IDCancer Cell LineActivity (IC50 / GI50 in µM)Key Structural FeaturesReference
Compound 9 MCF-7 (Breast)19.34Thioxopyrimidinone ring[2]
Compound 9 HCT-116 (Colon)21.41Thioxopyrimidinone ring[2][13]
Compound 3 MCF-7 (Breast)21.45-[2]
Hydrazone Derivatives Various (NCI-60 Panel)Submicromolar GI50 valuesHydrazone linkage[3][14]
MBHA Hybrids HL-60 (Leukemia)4.60Morita-Baylis-Hillman adducts[4]
Polycyclic Hybrids (9, 16) HepG2, MCF-7, HCT-116, PC-3Highly activeCyanoacetohydrazide scaffold[15]

IC50/GI50 (Half-maximal growth inhibition) values represent the concentration required to inhibit cell growth by 50%. Lower values indicate greater cytotoxic potential.

Trustworthiness: A critical aspect of anticancer drug evaluation is assessing selectivity. A potent compound is of little use if it is equally toxic to healthy cells. The study by Aboelnaga et al. noted that their most active compounds were not toxic to the normal human liver cell line HL-7702 at effective concentrations, a crucial self-validating step in the research.[2] Furthermore, screening against a large panel of cell lines, such as the NCI-60, provides a broader understanding of a compound's spectrum of activity and potential mechanisms.[3][14]

Antibacterial Activity: A Renewed Hope

With the rise of antibiotic-resistant bacteria, there is an urgent need for new chemical classes of antibacterial agents. Quinolone antibiotics (e.g., ciprofloxacin) are well-established, and derivatives of the related quinoline scaffold are being actively explored.[5][6][16] The mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.

Table 3: Comparative In Vitro Antibacterial Activity of Novel 7-Chloroquinoline Derivatives

Compound Series/IDBacterial StrainActivity MetricResultReference
Compound 6 E. coliZone of Inhibition11.00 ± 0.04 mm[5][6]
Compound 8 E. coliZone of Inhibition12.00 ± 0.00 mm[5][6]
Compound 5 S. aureusZone of Inhibition11.00 ± 0.03 mm[5][6]
Compound 7 S. pyogenesZone of Inhibition11.00 ± 0.02 mm[5][6]
CS1 Analog P. aeruginosaZone of Inhibition30.3 mm[16]
CS1 Analog E. coliZone of Inhibition24.1 mm[16]

The Zone of Inhibition is measured in millimeters (mm); a larger zone indicates greater antibacterial potency.

Authoritative Grounding: To validate these findings, studies often perform molecular docking simulations to investigate the binding patterns of the synthesized compounds with their putative targets, such as E. coli DNA gyrase B.[5][17] A strong correlation between the in silico binding affinity and the in vitro antibacterial activity lends significant weight to the proposed mechanism of action.

Experimental Protocols: A Blueprint for Evaluation

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to be self-validating systems, with built-in controls and clear endpoints.

General Workflow for Biological Evaluation of Novel Compounds

G cluster_synthesis Compound Generation cluster_screening In Vitro Screening cluster_validation Hit Validation & Follow-up Synthesis Chemical Synthesis of 7-Chloroquinoline Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification PrimaryScreening Primary Screening (Single High Concentration) Purification->PrimaryScreening DoseResponse Dose-Response Assays (IC50 / MIC Determination) PrimaryScreening->DoseResponse Antimalarial Antimalarial Assay (P. falciparum) DoseResponse->Antimalarial Anticancer Cytotoxicity Assay (Cancer Cell Lines) DoseResponse->Anticancer Antibacterial Antibacterial Assay (MIC Determination) DoseResponse->Antibacterial Selectivity Selectivity Testing (Normal vs. Cancer Cells) Antimalarial->Selectivity Anticancer->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Docking) Antibacterial->Mechanism Hit Identification of 'Hit' Compounds Selectivity->Hit Mechanism->Hit

Caption: A logical workflow from synthesis to hit identification.

In Vitro Antimalarial Assay (SYBR Green I Method)

This protocol is favored for its high-throughput capability and avoidance of radioactive materials.[18] It measures the proliferation of parasites by quantifying their DNA.

  • Principle: The SYBR Green I dye fluoresces brightly upon binding to double-stranded DNA. Since mature red blood cells are anucleated, any DNA detected in the culture belongs to the parasite.

  • Step-by-Step Protocol:

    • Preparation of Drug Plates: Serially dilute the test compounds in RPMI 1640 medium in a 96-well black plate. Include positive (chloroquine) and negative (DMSO vehicle) controls.

    • Parasite Culture: Use a synchronized culture of P. falciparum at the ring stage with 2% hematocrit and 0.5% parasitemia.[19] The synchronization is crucial as it ensures that all parasites are at the same developmental stage at the start of the assay, leading to more consistent results.

    • Inoculation: Add the parasite suspension to the pre-dosed drug plates.

    • Incubation: Incubate the plates for 72 hours under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C. This duration allows the parasites to complete at least one full intraerythrocytic lifecycle.

    • Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This buffer lyses the red blood cells and the parasites, releasing the parasite DNA for staining.

    • Measurement: Read the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[20][21]

  • Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate controls.

    • Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[22] During this time, visible purple precipitates will form in the wells with viable cells.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[21][23]

    • Measurement: Measure the absorbance of the solubilized formazan on a microplate reader at a wavelength of ~570 nm.[20][22]

    • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[24][25]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[24]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using a suitable broth, such as Mueller-Hinton Broth (MHB).[26]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.[25] Standardization is the most critical step for inter-assay reproducibility.

    • Inoculation: Add the standardized bacterial suspension to all wells.

    • Controls: Include a positive control (bacteria in broth without compound) to ensure growth and a negative control (broth only) to check for contamination.

    • Incubation: Incubate the plate at 37°C for 16-20 hours.[25]

    • Determination of MIC: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

The 7-chloroquinoline scaffold remains a remarkably fruitful starting point for the development of new therapeutic agents. Recent research demonstrates that novel derivatives, particularly hybrid molecules, exhibit potent antimalarial, anticancer, and antibacterial activities.[2][4][5] The comparative data presented herein highlight the promising candidates that warrant further investigation.

The path forward requires a logical progression from these in vitro findings. Promising "hit" compounds should be advanced to secondary screening, including mechanism of action studies and evaluation against a broader range of resistant pathogen strains or cancer cell lines. Ultimately, the most promising candidates must be evaluated for efficacy and safety in in vivo animal models to determine their true therapeutic potential. The robust and validated protocols provided in this guide serve as a reliable foundation for these critical next steps in the drug discovery pipeline.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 7-Chloroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 7-Chloroquinoline-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with the handling, storage, and disposal of this compound.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3]

Given these hazards, a thorough risk assessment should be conducted before any handling of this material. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[4]Protects against splashes and airborne particles of the chemical that can cause serious eye irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber) and a lab coat or impervious clothing.[4][5]Prevents direct skin contact, which can lead to irritation.[1][2] Gloves must be inspected before use and disposed of properly after handling.[5][6]
Respiratory Protection A NIOSH/MSHA-approved respirator is recommended, especially in situations where dust may be generated or if ventilation is inadequate.[4][7]Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][2]
Hand Protection Handle with gloves that have been inspected prior to use.[5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5][6]Ensures a consistent barrier against chemical exposure to the hands.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling:
  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize the concentration of airborne dust.

  • Avoid Dust Formation: Take measures to avoid the formation of dust during handling.[5] This includes careful weighing and transferring of the solid material.

  • Prevent Contact: Avoid all direct contact with the skin and eyes.[5] Do not breathe in dust.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

Storage:
  • Store in a tightly closed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[1][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[1][2]

  • If swallowed: Rinse mouth with water.[6] Do NOT induce vomiting.[1] Seek immediate medical attention.[6]

Spill Response Workflow

A systematic approach to spill cleanup is essential to prevent further contamination and exposure.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate Immediate Action assess Assess Spill Size & Hazard Level evacuate->assess ppe Don Appropriate PPE assess->ppe If safe to proceed contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum) contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose report Report the Incident dispose->report end End of Procedure report->end

Caption: Workflow for handling a chemical spill.

Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect waste material in a properly labeled, sealed container.

  • Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7] Do not allow the product to enter drains or waterways.[6]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

By adhering to these guidelines, you can significantly minimize the risks associated with the handling of this compound and maintain a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.